molecular formula C12H22O2 B8381195 Methyl-undecenoate

Methyl-undecenoate

Cat. No.: B8381195
M. Wt: 198.30 g/mol
InChI Key: FDNCPIRKQFHDBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-undecenoate (CAS 111-81-9) is a fatty acid methyl ester of undecenoic acid, serving as a versatile and renewable building block in chemical synthesis and materials science. Derived from castor oil, this bifunctional compound features a terminal double bond and an ester group, enabling its use in creating a diverse range of value-added products . Its primary research value lies in its role as a precursor for the synthesis of novel surfactants and polymers. Recent studies have successfully utilized this compound to develop amino acid-based surfactants through epoxide ring-opening and subsequent sulfonation. The resulting surfactants demonstrated superior critical micellar concentration (CMC) and surface tension-lowering properties compared to Sodium Lauryl Sulfate (SLS), alongside notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus . Furthermore, this compound is a critical substrate in polymer chemistry. It undergoes hydroaminomethylation (HAM)—a one-pot tandem reaction—to produce α,ω-bifunctional C12 monomers, which are direct intermediates for synthesizing polyamides like PA12 . It is also a starting material for synthesizing silicon-containing polyols for polyurethane networks and for creating phenolipids via thiol-ene coupling with phenolic acids. These lipoconjugates have shown significant antioxidant and cytotoxic activity against various cancer cell lines, including MDA-MB-231 and MCF7 . This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a consumer product. It must not be used for diagnostic, therapeutic, or personal application.

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

methyl undec-2-enoate

InChI

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h10-11H,3-9H2,1-2H3

InChI Key

FDNCPIRKQFHDBX-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CC(=O)OC

Canonical SMILES

CCCCCCCCC=CC(=O)OC

Origin of Product

United States

Foundational & Exploratory

methyl undecenoate synthesis from undecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Methyl Undecenoate from Undecanoic Acid

Introduction

Methyl undecenoate, the methyl ester of undecanoic acid, is a significant chemical intermediate in the synthesis of various pharmaceuticals, fragrances, and specialty polymers.[1][2] Its production from undecanoic acid, which can be derived from renewable resources, is a topic of considerable interest. The most prevalent and direct method for this chemical transformation is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][3] This technical guide provides detailed experimental protocols, quantitative data, and process visualizations for the synthesis of methyl undecenoate, tailored for researchers, scientists, and professionals in drug development.

Reaction Principle: Fischer Esterification

Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[1][3] In this process, undecanoic acid is heated with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][3] The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon.[4][5][6] The nucleophilic oxygen atom of the alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate.[5][6] After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product.[3][4]

To ensure a high conversion rate, the reaction equilibrium is shifted towards the product side in accordance with Le Châtelier's principle. This is typically achieved by using a large excess of the alcohol (methanol) or by removing the water byproduct as it is formed.[1][5][6] Under optimized conditions, Fischer esterification can achieve high yields, often exceeding 95%.[1]

Fischer_Esterification undecanoic_acid Undecanoic Acid (C11H22O2) methyl_undecenoate Methyl Undecenoate (C12H24O2) undecanoic_acid:e->methyl_undecenoate:w Esterification catalyst Acid Catalyst (e.g., H2SO4) methanol Methanol (CH3OH) water Water (H2O) methanol:e->water:w Condensation catalyst->methyl_undecenoate

Caption: Fischer Esterification of Undecanoic Acid.

Comparative Synthesis Methods

While Fischer esterification is the most common method, other techniques exist for the conversion of undecanoic acid to methyl undecenoate. The choice of method often depends on factors like reaction scale, required speed, and safety considerations.

Derivatization Method Catalyst/Reagent Typical Reaction Time Typical Reaction Temperature Reported Yield Key Advantages Key Disadvantages
Fischer Esterification Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH)1 - 10 hours60 - 110 °C (Reflux)Up to 97%Low-cost reagents, scalable.[7]Equilibrium reaction requires excess alcohol or water removal; relatively long reaction times.[7]
Diazomethane Methylation Diazomethane (CH₂N₂)Minutes to a few hoursRoom Temperature~90-100%Very fast, high yield, minimal byproducts.[7]Highly toxic and explosive reagent, requires special handling.[7]
Base-Catalyzed Transesterification Potassium Hydroxide (KOH) in Methanol20 - 60 minutes50 - 60 °CHighRapid reaction at moderate temperatures.Requires anhydrous conditions; catalyst must be neutralized.[7]

Experimental Protocol: Fischer Esterification

This section details a standard laboratory procedure for the synthesis of methyl undecenoate from undecanoic acid.

Materials and Reagents

Reagent/Material Grade
Undecanoic Acid≥98%
MethanolAnhydrous, ≥99.8%
Sulfuric AcidConcentrated (95-98%)
Diethyl EtherACS Grade
Sodium BicarbonateSaturated Aqueous Solution
Anhydrous Sodium SulfateGranular
Brine (Saturated NaCl)Aqueous Solution
Round-bottom flask-
Reflux condenser-
Heating mantle-
Separatory funnel-
Magnetic stirrer and stir bar-
Rotary evaporator-

Synthesis Procedure

  • Reaction Setup : In a dry round-bottom flask equipped with a magnetic stir bar, combine undecanoic acid and an excess of anhydrous methanol. A molar ratio of 10:1 of methanol to undecanoic acid is recommended to drive the reaction towards completion.[1][7]

  • Catalyst Addition : While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid weight).[1][7]

  • Reflux : Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65 °C for methanol) using a heating mantle. Continue heating for 1-10 hours.[7] The reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[7]

  • Cooling and Methanol Removal : Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.[1]

  • Extraction : Dissolve the resulting residue in diethyl ether and transfer the solution to a separatory funnel.[1]

  • Neutralization and Washing : Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine to remove residual water and dissolved salts.[1][7]

  • Drying and Filtration : Dry the organic layer over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.[1][7]

  • Solvent Evaporation : Remove the diethyl ether using a rotary evaporator to yield the crude methyl undecenoate.[1][7]

  • Purification (Optional) : If higher purity is required, the product can be purified by vacuum distillation or column chromatography.[1]

Synthesis_Workflow cluster_synthesis Reaction Phase cluster_workup Work-up & Purification Phase start Combine Undecanoic Acid and excess Methanol add_catalyst Add H2SO4 Catalyst start->add_catalyst reflux Heat to Reflux (1-10 hours) add_catalyst->reflux cool Cool to Room Temperature reflux->cool remove_methanol Remove Excess Methanol (Rotary Evaporator) cool->remove_methanol dissolve Dissolve in Diethyl Ether remove_methanol->dissolve wash Wash Sequentially (H2O, NaHCO3, Brine) dissolve->wash dry Dry over Na2SO4 wash->dry filter Filter dry->filter remove_ether Remove Diethyl Ether (Rotary Evaporator) filter->remove_ether purify Optional: Vacuum Distillation or Column Chromatography remove_ether->purify product Pure Methyl Undecenoate remove_ether->product Crude Product purify->product Purification_Logic start Crude Product in Diethyl Ether wash_h2o Wash with H2O Removes: - Methanol - Some H2SO4 start->wash_h2o wash_bicarb Wash with sat. NaHCO3 Neutralizes & Removes: - H2SO4 Catalyst wash_h2o->wash_bicarb wash_brine Wash with Brine Removes: - Residual Water - Dissolved Salts wash_bicarb->wash_brine dry Dry with Na2SO4 Removes: - Trace Water wash_brine->dry isolate Isolate Product by Solvent Evaporation dry->isolate

References

An In-depth Technical Guide to the Chemical Properties of Methyl 10-undecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-undecenoate is an unsaturated fatty acid methyl ester that serves as a versatile and valuable building block in organic synthesis. Derived from the renewable resource castor oil, it is a key intermediate in the production of polymers, fragrances, and specialty chemicals. Its terminal double bond and ester functionality make it amenable to a wide range of chemical transformations, offering a gateway to diverse molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of methyl 10-undecenoate, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data.

Chemical and Physical Properties

Methyl 10-undecenoate is a colorless liquid with a characteristic oily or fatty aroma.[1][2] It is soluble in organic solvents such as ethanol (B145695) and ether but insoluble in water.[3]

PropertyValueReference(s)
Molecular Formula C12H22O2[3]
Molecular Weight 198.30 g/mol [1]
CAS Number 111-81-9[3]
Appearance Colorless liquid[2][3]
Odor Oily, fatty, slightly fruity[4]
Melting Point -27.5 °C[3]
Boiling Point 245-248 °C at 760 mmHg[1][3]
Density 0.882 - 0.891 g/mL at 20-25 °C[1][2][5]
Refractive Index (n20/D) 1.436 - 1.442[1][5]
Flash Point >110 °C (>230 °F)[4]
Solubility Insoluble in water; soluble in ethanol, ether[3]

Spectroscopic Data

The identity and purity of methyl 10-undecenoate can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Chemical Shift (ppm) Multiplicity Assignment
5.75-5.85m-CH=CH₂
4.90-5.05m-CH=CH₂
3.67s-OCH₃
2.30t-CH₂-COO-
2.00-2.10m=CH-CH₂-
1.55-1.65m-CH₂-CH₂-COO-
1.25-1.40m-(CH₂)₅-
¹³C NMR Chemical Shift (ppm) Assignment
174.3C=O
139.1-CH=CH₂
114.2-CH=CH₂
51.4-OCH₃
34.1-CH₂-COO-
33.8=CH-CH₂-
29.1-29.4-(CH₂)₅-
24.9-CH₂-CH₂-COO-
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Vibrational Mode
3077=C-H stretch (vinyl)
2927, 2855C-H stretch (aliphatic)
1743C=O stretch (ester)
1641C=C stretch (vinyl)
1436C-H bend (methyl ester)
991, 909=C-H bend (vinyl out-of-plane)
Mass Spectrometry (MS)
m/z Relative Intensity (%) Fragment
198[M]⁺
167[M - OCH₃]⁺
12434.50
9633.20
7493.10McLafferty rearrangement product
5599.99

Experimental Protocols

Synthesis of Methyl 10-undecenoate via Fischer Esterification

This protocol describes the synthesis of methyl 10-undecenoate from 10-undecenoic acid and methanol (B129727) using an acid catalyst.[1]

Materials:

  • 10-Undecenoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 10-undecenoic acid in an excess of methanol (e.g., 10 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirring solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 10-undecenoate.

  • Purify the crude product by vacuum distillation.

Fischer_Esterification cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 10-Undecenoic_Acid 10-Undecenoic Acid Methyl_10_undecenoate Methyl 10-undecenoate 10-Undecenoic_Acid->Methyl_10_undecenoate + CH₃OH Methanol Methanol Methanol->Methyl_10_undecenoate H2SO4 H₂SO₄ (catalyst) H2SO4->Methyl_10_undecenoate Reflux Reflux (65°C) Reflux->Methyl_10_undecenoate Water Water Methyl_10_undecenoate->Water + H₂O

Caption: Fischer Esterification of 10-Undecenoic Acid.

Acyclic Diene Metathesis (ADMET) Polymerization

Methyl 10-undecenoate can act as a chain-stopper in ADMET polymerization to control the molecular weight of the resulting polymer.[6]

Materials:

  • α,ω-Diene monomer (e.g., 1,13-tetradecadiene)

  • Methyl 10-undecenoate

  • Grubbs' second-generation catalyst

  • Anhydrous toluene

  • Schlenk flask, vacuum line

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the α,ω-diene monomer and a calculated amount of methyl 10-undecenoate (as a chain-stopper) in anhydrous toluene.

  • Add the Grubbs' second-generation catalyst (typically 0.1-1 mol%) to the solution.

  • Heat the reaction mixture to 50-80 °C under vacuum to facilitate the removal of the ethylene (B1197577) byproduct, driving the polymerization forward.

  • Continue the reaction for several hours until the desired molecular weight is achieved. Monitor the reaction by gel permeation chromatography (GPC).

  • Terminate the reaction by exposing the mixture to air or by adding a quenching agent like ethyl vinyl ether.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as cold methanol.

  • Filter and dry the polymer under vacuum.

ADMET_Polymerization cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Diene α,ω-Diene Monomer Polymer Polymer with controlled MW Diene->Polymer Chain_Stopper Methyl 10-undecenoate Chain_Stopper->Polymer Controls MW Catalyst Grubbs' Catalyst Catalyst->Polymer Vacuum_Heat Heat & Vacuum Vacuum_Heat->Polymer Ethylene Ethylene (byproduct) Polymer->Ethylene - C₂H₄

Caption: ADMET Polymerization with a Chain-Stopper.

Hydroformylation of Methyl 10-undecenoate

This reaction introduces a formyl group to the alkene, primarily at the terminal position, to produce a bifunctional molecule.

Materials:

  • Methyl 10-undecenoate

  • Rhodium-based catalyst (e.g., Rh(acac)(CO)₂)

  • Phosphine (B1218219) ligand (e.g., SulfoXantphos)

  • Solvent system (e.g., water/1-butanol)[7]

  • Syngas (CO/H₂)

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, prepare a solution of the rhodium catalyst and the phosphine ligand in the chosen solvent system.

  • Add methyl 10-undecenoate to the autoclave.

  • Seal the autoclave and purge with syngas (a 1:1 mixture of CO and H₂).

  • Pressurize the reactor to the desired pressure (e.g., 20 bar) and heat to the reaction temperature (e.g., 140 °C).[7]

  • Stir the reaction mixture for the specified time.

  • After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.

  • Extract the product from the reaction mixture using an appropriate organic solvent.

  • Analyze the product mixture by gas chromatography (GC) to determine the conversion and regioselectivity.

Hydroformylation Methyl_10_undecenoate Methyl 10-undecenoate Aldehyde_Ester Aldehyde Ester Methyl_10_undecenoate->Aldehyde_Ester Syngas CO + H₂ Syngas->Aldehyde_Ester Catalyst Rh Catalyst + Ligand Catalyst->Aldehyde_Ester Conditions Pressure & Heat Conditions->Aldehyde_Ester

Caption: Hydroformylation of Methyl 10-undecenoate.

Conclusion

Methyl 10-undecenoate is a highly versatile and valuable platform chemical with a well-defined set of chemical and physical properties. Its utility in organic synthesis, particularly in polymer chemistry, is significant. The experimental protocols provided herein offer a starting point for the synthesis and functionalization of this important bio-based molecule. The comprehensive data presented in this guide will be a valuable resource for researchers and scientists working in the fields of materials science, organic synthesis, and drug development.

References

The Natural Occurrence of Methyl Undec-10-enoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl undec-10-enoate (B1210307) (C12H22O2) is an unsaturated fatty acid methyl ester that has garnered interest in various scientific fields, including flavor and fragrance chemistry, as well as in the development of pharmaceuticals and agrochemicals. Its presence in natural sources, particularly in the essential oils of certain plants, makes it a subject of investigation for its potential biological activities and as a renewable chemical feedstock. This technical guide provides a comprehensive overview of the natural occurrence of methyl undec-10-enoate, detailed experimental protocols for its analysis, and a discussion of its proposed biosynthetic pathway.

Natural Occurrence

Methyl undec-10-enoate has been reported as a volatile constituent in the essential oil of yarrow (Achillea millefolium)[1]. However, the chemical composition of Achillea millefolium essential oil is known to be highly variable, with significant differences observed depending on the geographical origin, harvest time, and the specific plant part analyzed[2][3][4][5][6]. While Achillea millefolium is a cited source, the concentration of methyl undec-10-enoate within its essential oil is not consistently reported as a major component, and quantitative data in the scientific literature is scarce. The variability in composition underscores the importance of robust analytical methods for the identification and quantification of this compound in natural extracts.

Table 1: Reported Natural Sources of Methyl Undec-10-enoate and Related Compounds

Plant SpeciesPlant PartCompoundConcentrationReference
Achillea millefolium (Yarrow)Flowers, LeavesMethyl undec-10-enoateNot consistently quantified[1]
Ricinus communis (Castor Bean)Seed Oil10-Undecenoic acid (precursor)Derived via pyrolysis of ricinoleic acid

Experimental Protocols

The analysis of methyl undec-10-enoate from plant matrices typically involves extraction of the volatile and semi-volatile compounds followed by chromatographic separation and mass spectrometric identification. Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for this purpose[7][8].

Extraction of Volatile Compounds

Two primary methods for the extraction of methyl undec-10-enoate from plant material are Headspace Solid-Phase Microextraction (HS-SPME) and Solvent Extraction.

HS-SPME is a solvent-free technique ideal for the analysis of volatile compounds from a sample's headspace[9][10][11][12].

  • Sample Preparation: A known weight of fresh or dried plant material (e.g., 1-5 g of flowers or leaves) is placed in a sealed headspace vial.

  • Adsorption: An SPME fiber, commonly coated with Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is exposed to the headspace above the sample[12]. The vial is typically incubated at a controlled temperature (e.g., 50-70°C) for a specific duration (e.g., 30-60 minutes) to facilitate the volatilization of compounds and their adsorption onto the fiber[13].

  • Desorption: The fiber is then retracted and inserted into the hot injection port of a gas chromatograph for thermal desorption of the analytes onto the GC column.

Solvent extraction is a classical method suitable for a broader range of compounds, including less volatile ones.

  • Sample Preparation: A known quantity of dried and ground plant material (e.g., 10-20 g) is used.

  • Extraction: The sample is extracted with a suitable organic solvent such as hexane, dichloromethane, or a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v)[14]. Methods like Soxhlet extraction, ultrasonication, or simple maceration can be employed.

  • Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under a gentle stream of nitrogen or using a rotary evaporator to a final known volume.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for the separation of fatty acid methyl esters.

    • Injector: A split/splitless injector is used, with a typical temperature of 250°C.

    • Oven Temperature Program: A temperature gradient is employed to separate the compounds. A representative program could be: initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 5°C/minute, and held for 5 minutes.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Impact (EI) ionization at 70 eV is standard.

    • Mass Range: A scan range of m/z 40-400 is typically used.

    • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and entries in mass spectral libraries such as NIST and Wiley.

  • Quantification: For quantitative analysis, a calibration curve is generated using certified reference standards of methyl undec-10-enoate. An internal standard (e.g., methyl dodecanoate) is often added to the sample before extraction to improve accuracy and precision[15].

Biosynthesis of Methyl Undec-10-enoate

The precise biosynthetic pathway for methyl undec-10-enoate in plants has not been fully elucidated. However, it is proposed to follow the general principles of fatty acid biosynthesis, with modifications to produce a medium-chain unsaturated fatty acid, followed by esterification[16][17][18].

The biosynthesis of fatty acids in plants occurs in the plastids. The process begins with acetyl-CoA and involves a series of condensation reactions with malonyl-ACP, catalyzed by the fatty acid synthase (FAS) complex, to elongate the carbon chain by two carbons in each cycle[16][17]. The production of medium-chain fatty acids, such as the C11 precursor to methyl undec-10-enoate, likely involves a specialized thioesterase that terminates the fatty acid elongation at a shorter chain length than the more common C16 and C18 fatty acids.

Following the synthesis of the C11 fatty acid backbone, a desaturase enzyme would introduce a double bond at the terminal position to form 10-undecenoic acid. This unsaturated fatty acid is then transported to the cytoplasm where it can be esterified. The final step is the methylation of the carboxyl group of 10-undecenoic acid to form methyl undec-10-enoate. This reaction is likely catalyzed by a fatty acid methyltransferase (FAMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor[19].

Visualizations

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material (e.g., Achillea millefolium) hs_spme Headspace SPME plant_material->hs_spme solvent_extraction Solvent Extraction plant_material->solvent_extraction gc_ms GC-MS Analysis hs_spme->gc_ms Thermal Desorption solvent_extraction->gc_ms Concentration & Injection identification Identification (Mass Spectra, Retention Index) gc_ms->identification quantification Quantification (Calibration Curve) gc_ms->quantification biosynthesis_pathway cluster_plastid Plastid cluster_cytoplasm Cytoplasm acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_acp Malonyl-ACP malonyl_acp->fas c11_acp C11-Acyl-ACP fas->c11_acp thioesterase Thioesterase c11_acp->thioesterase undecanoic_acid Undecanoic Acid thioesterase->undecanoic_acid desaturase Desaturase undecanoic_acid->desaturase undecenoic_acid_plastid 10-Undecenoic Acid desaturase->undecenoic_acid_plastid undecenoic_acid_cyto 10-Undecenoic Acid undecenoic_acid_plastid->undecenoic_acid_cyto Transport famt Fatty Acid Methyltransferase (FAMT) undecenoic_acid_cyto->famt sah S-adenosyl-L-homocysteine (SAH) famt->sah methyl_undecenoate Methyl undec-10-enoate famt->methyl_undecenoate sam S-adenosyl-L-methionine (SAM) sam->famt

References

Spectroscopic Profile of Methyl Undecenoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl undecenoate, an unsaturated fatty acid ester. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and outlines the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for methyl undecenoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
5.81ddt1H=CH-
4.98m2H=CH₂
3.67s3H-OCH₃
2.29-2.30t2H-CH₂-C=O
2.02m2H-CH₂-CH=
1.61-1.62quintet2H-CH₂-CH₂-C=O
1.26-1.28m8H-(CH₂)₄-

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)Assignment
174.3C=O
139.2=CH-
114.1=CH₂
51.4-OCH₃
34.1-CH₂-C=O
33.8-CH₂-CH=
29.1-29.4-(CH₂)n-
28.9-(CH₂)n-
24.9-CH₂-CH₂-C=O
Infrared (IR) Spectroscopy

The IR spectrum of methyl undecenoate displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Description
3076=C-H stretch
2924C-H stretch (asymmetric)
2852C-H stretch (symmetric)
1737-1750C=O stretch (ester)
1641C=C stretch
1465C-H bend
1170C-O stretch
910=C-H bend (out-of-plane)
Mass Spectrometry (MS)

The mass spectrum of methyl undecenoate provides information about its molecular weight and fragmentation pattern.

m/zInterpretation
198[M]⁺ (Molecular ion)
167[M - OCH₃]⁺
124
96
87
83
74
69
55

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
  • Sample Preparation : A small amount of methyl undecenoate is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.[1]

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.[1]

  • ¹H NMR Acquisition : The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.[1] The magnetic field is shimmed to achieve optimal homogeneity.[1] A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.[1] Key acquisition parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[1]

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. Key acquisition parameters include a spectral width of approximately 220 ppm, a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C, and a relaxation delay of 2-10 seconds.[1]

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.[1]

Infrared (IR) Spectroscopy
  • Sample Preparation : As methyl undecenoate is a liquid at room temperature, a neat sample is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[1]

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.[1]

  • Acquisition : A background spectrum of the clean salt plates is recorded. The sample is placed in the spectrometer's sample compartment. The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is obtained by ratioing the sample spectrum against the background spectrum to remove atmospheric and instrument-related absorptions.[1]

Mass Spectrometry (MS)
  • Sample Preparation : For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the methyl undecenoate sample is typically diluted in a volatile organic solvent like hexane (B92381) or ethyl acetate.

  • Instrumentation : A GC-MS system is commonly employed. The gas chromatograph separates the components of the sample before they enter the mass spectrometer.

  • Acquisition : The sample is injected into the GC, where it is vaporized and carried through a capillary column by an inert gas (e.g., helium). The column separates compounds based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (commonly by electron ionization - EI), and the resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer.

  • Data Processing : The resulting mass spectrum shows the relative abundance of ions at different m/z values, which helps in determining the molecular weight and fragmentation pattern of the compound.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like methyl undecenoate.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution Thin_Film Thin Film Preparation (IR) Sample->Thin_Film NMR_Spec NMR Spectrometer (¹H & ¹³C) Dissolution->NMR_Spec MS_Spec GC-Mass Spectrometer Dissolution->MS_Spec IR_Spec FTIR Spectrometer Thin_Film->IR_Spec Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR_Spec->Process_NMR Process_IR Process IR Data (Background Subtraction) IR_Spec->Process_IR Process_MS Process MS Data (Library Search, Fragmentation Analysis) MS_Spec->Process_MS Structure_Elucidation Structural Elucidation & Characterization Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_MS->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

References

The Biological Activity of Unsaturated Fatty Acid Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Unsaturated fatty acid esters, a diverse class of lipid molecules, have garnered significant attention in biomedical research for their broad spectrum of biological activities. These activities range from potent anti-inflammatory and cytotoxic effects to the modulation of key signaling pathways involved in metabolism and cellular homeostasis. This technical guide provides an in-depth overview of the core biological activities of unsaturated fatty acid esters, with a focus on their mechanisms of action, relevant signaling cascades, and the experimental methodologies used to assess their efficacy. Detailed experimental protocols for key assays are provided to facilitate reproducible research in this dynamic field. Furthermore, quantitative data on the bioactivity of various esters are summarized in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the subject matter. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics derived from or targeting the pathways of unsaturated fatty acid esters.

Introduction

Unsaturated fatty acids (UFAs) and their esterified forms are integral components of cellular membranes and serve as precursors for a variety of signaling molecules.[1] Their biological effects are multifaceted, influencing processes such as inflammation, cell proliferation, and apoptosis.[2][3] The esterification of UFAs can modify their bioavailability, stability, and cellular uptake, thereby influencing their therapeutic potential.[4] This guide delves into the anti-inflammatory and cytotoxic properties of unsaturated fatty acid esters, exploring the underlying molecular mechanisms and providing the necessary tools for their investigation.

Anti-inflammatory Activity

Unsaturated fatty acid esters exhibit significant anti-inflammatory properties, primarily through the modulation of inflammatory signaling pathways and the production of pro-inflammatory mediators.

Mechanisms of Anti-inflammatory Action

2.1.1. Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[5] Ozonated ethyl ester of α-linolenic acid (zLnEE) has been shown to inhibit TNF-α-stimulated NF-κB activation.[5] This inhibition prevents the transcription of various pro-inflammatory genes, including those encoding cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

2.1.2. Activation of the Nrf2-Keap1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[5] The ozonide structure of zLnEE is suggested to activate the Nrf2-Keap1 pathway, leading to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory effects.[5]

2.1.3. Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a crucial role in lipid and glucose metabolism and inflammation.[6] Unsaturated fatty acids and their derivatives can act as agonists for PPARs, particularly PPARα and PPARγ.[6][7] Activation of PPARs can suppress the production of pro-inflammatory cytokines.[2]

2.1.4. Activation of G-protein Coupled Receptor 120 (GPR120)

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain unsaturated fatty acids, including omega-3 fatty acids.[8][9] Activation of GPR120 by unsaturated fatty acids can mediate potent anti-inflammatory effects by inhibiting Toll-like receptor (TLR) and TNF-α inflammatory signaling pathways.[10] This is achieved through a β-arrestin 2-dependent mechanism that sequesters TAB1, a key component in the activation of downstream inflammatory kinases.[8]

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory effects of unsaturated fatty acid esters can be quantified by measuring their ability to inhibit the production of inflammatory mediators.

Ester/Fatty AcidAssayCell LineIC50/EC50Reference
13-hydroxy linoleic acid (13-HLA)IL-6 SecretionRAW 264.7~100 µM[11]
Linoleic AcidIL-6 SecretionRAW 264.7~100 µM[11]
13-linoleic acid ester of 13-hydroxy linoleic acid (13-LAHLA)IL-6 SecretionRAW 264.7<10 µM[11]
Ethyl LinoleatePro-inflammatory cytokine productionRAW264.71-20 µM[4]
Glycolipid & Phospholipid extractsPlatelet Aggregation (PAF or Thrombin induced)Human Platelets~60-110 µg/mL[12]
all-(Z)-5-thia-8,11,14,17-eicosatetraenoic acidCOX-2 Inhibition-3.9 µM[13]
Eicosapentaenoic acid (EPA)COX-2 Inhibition-~10 µM[13]
Docosahexaenoic acid (DHA)COX-2 Inhibition-~20 µM[13]
α-Linolenic acid (α-LNA)COX-2 Inhibition-~30 µM[13]
Linoleic acid (LA)COX-2 Inhibition-~100 µM[13]
GW2331 (synthetic)PPARα (human) ActivationCV-150 nM[3]
GW2331 (synthetic)PPARα (mouse) ActivationCV-110 nM[3]
GW2331 (synthetic)PPARγ (human) ActivationCV-1360 nM[3]
GW2331 (synthetic)PPARγ (mouse) ActivationCV-1200 nM[3]
Nitro-fatty acidsPPARγ Activation-low nM range[12]

Cytotoxic Activity

Several unsaturated fatty acid esters have demonstrated selective cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents.

Mechanisms of Cytotoxic Action

The precise mechanisms underlying the cytotoxic effects of unsaturated fatty acid esters are still under investigation, but several hypotheses have been proposed, including the induction of apoptosis and the generation of reactive oxygen species (ROS). Some derivatives of docosahexaenoic acid (DHA) and linoleic acid (LA) have been shown to induce apoptosis in breast cancer cells.[3]

Quantitative Assessment of Cytotoxic Activity

The cytotoxic potential of unsaturated fatty acid esters is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against various cancer cell lines.

| Ester/Derivative | Cell Line | IC50/EC50 | Reference | | :--- | :--- | :--- | :--- | :--- | | Docosahexaenoic acid amide derivative (D3) | MCF-7 | 15.96 ± 2.89 µM |[7] | | Linoleic acid amide derivative (L7) | MCF-7 | 19.2 ± 2.93 µM |[7] | | Linoleic acid amide derivative (L3) | MCF-7 | 24.64 ± 1.81 µM |[7] | | Lupeol tricosanoate (B1255869) | MCF-7 | 9.4 µg/mL |[2] | | Lupeol tricosanoate | HT-29 | 6.85 µg/mL |[2] | | Lupeol tricosanoate | HepG2 | 12.74 µg/mL |[2] | | Butyric acid ester of Betulinic Acid Liposome (But-BA-Lip) | HT-29 | 30.57 µM |[2] | | Butyric acid ester of Betulinic Acid Liposome (But-BA-Lip) | NCI-H460 | 30.74 µM |[2] | | Ethyl acetate (B1210297) fraction of Scopalina ruetzleri | U87 (human glioma) | < 20 µg/ml |[14] | | Ethyl acetate fraction of Scopalina ruetzleri | SH-SY5Y (neuroblastoma) | < 20 µg/ml |[14] |

Signaling Pathways and Visualizations

The biological activities of unsaturated fatty acid esters are mediated through complex signaling networks. The following diagrams, generated using the DOT language, illustrate key pathways.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK activates I-kappa-B IκB IKK->I-kappa-B phosphorylates NF-kappa-B_p50_p65 NF-κB (p50/p65) NF-kappa-B_active Active NF-κB NF-kappa-B_p50_p65->NF-kappa-B_active translocates to nucleus zLnEE zLnEE zLnEE->IKK inhibits DNA DNA NF-kappa-B_active->DNA binds Pro-inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2, iNOS) DNA->Pro-inflammatory_Genes transcribes Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 dissociates from Ub Ubiquitin Keap1->Ub ubiquitinates Nrf2 Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active translocates to nucleus zLnEE zLnEE zLnEE->Keap1 activates ARE ARE Nrf2_active->ARE binds HO-1_Gene HO-1 Gene ARE->HO-1_Gene transcribes GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm UFA_ester Unsaturated Fatty Acid Ester GPR120 GPR120 UFA_ester->GPR120 LPS LPS TLR4 TLR4 LPS->TLR4 beta_arrestin2 β-arrestin 2 GPR120->beta_arrestin2 recruits TAK1 TAK1 TLR4->TAK1 activates TAB1 TAB1 beta_arrestin2->TAB1 sequesters TAB1->TAK1 activates IKK IKK TAK1->IKK activates JNK JNK TAK1->JNK activates NF-kappa-B NF-κB IKK->NF-kappa-B activates Inflammation Inflammation JNK->Inflammation NF-kappa-B->Inflammation

References

Methyl Undecenoate: A Comprehensive Technical Guide for Biochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl undecenoate, and its unsaturated counterpart methyl 10-undecenoate, are versatile long-chain fatty acid esters derived from renewable resources like castor oil.[1] While traditionally utilized in the fragrance, flavor, and polymer industries, their unique chemical properties make them valuable reagents in various biochemical and biomedical research applications.[2][3] This technical guide provides an in-depth overview of methyl undecenoate as a biochemical reagent, focusing on its synthesis, derivatization for bio-conjugation, potential biological activities, and its application as an analytical standard. This document includes detailed experimental protocols, quantitative data, and visual diagrams of relevant pathways and workflows to support researchers in their experimental design and execution.

Synthesis of Methyl Undecenoate and Derivatives

The most common and straightforward method for synthesizing methyl undecenoate is through the Fischer esterification of undecanoic acid. For applications requiring a terminal functional group for conjugation, methyl 10-undecenoate, derived from 10-undecenoic acid, is the starting material of choice.

Fischer Esterification of Undecanoic Acid

This acid-catalyzed esterification is a high-yielding and scalable method for producing methyl undecanoate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine undecanoic acid with an excess of anhydrous methanol (B129727) (typically a 10:1 molar ratio of methanol to carboxylic acid).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the undecanoic acid) to the stirring mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux (around 65°C) and maintain for 2-6 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling the mixture to room temperature, remove the excess methanol using a rotary evaporator.

  • Extraction and Neutralization: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude methyl undecanoate.

  • Purification (Optional): The product can be further purified by vacuum distillation or column chromatography.

G reagents Undecanoic Acid + Methanol (excess) catalyst H₂SO₄ (catalyst) reagents->catalyst Add reflux Reflux (65°C, 2-6h) catalyst->reflux workup Work-up (Methanol Removal) reflux->workup extraction Extraction with Diethyl Ether workup->extraction neutralization Neutralization (NaHCO₃ wash) extraction->neutralization drying Drying and Solvent Evaporation neutralization->drying product Methyl Undecanoate drying->product

Figure 1: Workflow for the Synthesis of Methyl Undecanoate.

Application in "Click Chemistry" and Bioconjugation

The terminal double bond of methyl 10-undecenoate serves as a versatile handle for chemical modifications, enabling its use in "click chemistry" reactions for bioconjugation and material science. A prominent example is the thiol-ene reaction.[4]

Functionalization via Thiol-Ene "Click" Chemistry

The thiol-ene reaction is a highly efficient and often radical-initiated reaction between a thiol and an alkene, forming a thioether linkage.[5] This reaction can be used to append various functionalities to the undecenoate backbone, such as reporter molecules, crosslinkers, or other bioactive compounds.[4][5]

Experimental Protocol: Thiol-Ene Reaction for the Synthesis of a Dithiol-Functionalized Undecenoate Derivative

This protocol describes the functionalization of methyl 10-undecenoate with a dithiol, a precursor for further polymerization or crosslinking applications.[6]

  • Reactant Preparation: In a suitable reaction vessel, dissolve methyl 10-undecenoate and a dithiol (e.g., 1,2-ethanedithiol) in an appropriate solvent like tetrahydrofuran (B95107) (THF).

  • Initiator Addition: Add a radical initiator, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) for photochemical initiation or azobisisobutyronitrile (AIBN) for thermal initiation.

  • Reaction Initiation:

    • Photochemical: Irradiate the mixture with UV light (e.g., 360 nm) at room temperature.

    • Thermal: Heat the mixture to the appropriate temperature for the chosen initiator (e.g., 60-80°C for AIBN).

  • Monitoring: Follow the reaction progress by monitoring the disappearance of the alkene protons of methyl 10-undecenoate using ¹H NMR spectroscopy.

  • Purification: Upon completion, remove the solvent under reduced pressure. The resulting functionalized product can be purified using column chromatography.

G start Methyl 10-undecenoate reaction Thiol-Ene Reaction (UV or Heat) start->reaction thiol Thiol-containing molecule (e.g., Dithiol) thiol->reaction initiator Radical Initiator (e.g., DMPA or AIBN) initiator->reaction product Functionalized Methyl Undecenoate Derivative reaction->product

Figure 2: General workflow for the thiol-ene functionalization.

Biological Activity and Signaling Pathways

While extensive data on the biological activities of methyl undecenoate itself is limited, studies on related fatty acids, particularly unsaturated fatty acids, suggest potential roles in modulating inflammatory pathways. Several fatty acids have been shown to influence the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[7][8]

Potential Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical signaling cascade involved in the cellular response to stimuli such as stress, cytokines, and bacterial or viral antigens. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Some unsaturated fatty acids are reported to inhibit this pathway by preventing the phosphorylation of IκB.[7]

G MUE Methyl Undecenoate (or related fatty acids) IKK IKK MUE->IKK Potential Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds TLR4->IKK Activates IkB_NFkB IkB_NFkB IKK->IkB_NFkB Phosphorylates IκB pIkB pIkB NFkB NFkB IkB_NFkB->NFkB Releases IkB IkB proteasome proteasome pIkB->proteasome Degradation NFkB_nuc NFkB_nuc NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds cytokines cytokines DNA->cytokines Transcription

Figure 3: Hypothetical modulation of the NF-κB pathway.
Antimicrobial and Antifungal Activity

Undecylenic acid, the parent carboxylic acid of methyl 10-undecenoate, is well-known for its antifungal properties.[9] While data for the methyl ester is less abundant, it is expected to exhibit some level of antimicrobial and antifungal activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method to determine the MIC of a compound against a microbial strain.

  • Preparation of Test Compound: Prepare a stock solution of methyl undecenoate in a suitable solvent (e.g., DMSO). Make serial dilutions in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data

The following tables summarize available quantitative data for methyl undecenoate and its derivatives.

Table 1: Physicochemical Properties of Methyl 10-undecenoate

PropertyValueReference(s)
CAS Number 111-81-9[10]
Molecular Formula C₁₂H₂₂O₂[10]
Molecular Weight 198.30 g/mol
Boiling Point 245 °C
Density 0.882 g/mL at 25 °C

Table 2: Biological Activity Data for Methyl 10-undecenoate and Derivatives

CompoundAssayOrganism/Cell LineEndpointValueReference(s)
Methyl 10-undecenoateLarvicidal AssayAedes aegypti larvaeLC₅₀55 ppm[9]
Methyl 10-undecenoateLarvicidal AssayAedes aegypti larvaeLC₉₀113 ppm[9]
Undecylenic AcidAntifungal SusceptibilityCandida albicansMIC0.0125% (w/w)[11]
Sulfated derivative of methyl (11-methyl valinyl-10 hydroxy) undecenoateCytotoxicity AssayDU145 (Prostate Cancer)IC₅₀Moderate activity reported[1]
Sulfated derivative of methyl (11-methyl tyrosinyl-10 hydroxy) undecenoateCytotoxicity AssayDU145 (Prostate Cancer)IC₅₀Moderate activity reported[1]

Conclusion

Methyl undecenoate and its unsaturated analog, methyl 10-undecenoate, are more than just industrial commodities; they are versatile biochemical reagents with a range of applications in research and development. From serving as a crucial internal standard in lipidomics to being a modifiable scaffold for "click chemistry" and bioconjugation, their utility is significant. While further research is needed to fully elucidate the direct biological activities of methyl undecenoate, particularly its interaction with signaling pathways like NF-κB, the existing data on related compounds provides a strong rationale for its continued investigation as a potential bioactive molecule. The protocols and data presented in this guide offer a solid foundation for researchers to explore and expand the biochemical applications of this valuable and renewable chemical entity.

References

An In-depth Technical Guide to the Physical Properties of Methyl Undecylenate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl undecylenate, systematically known as methyl 10-undecenoate, is an unsaturated fatty acid methyl ester with the chemical formula C₁₂H₂₂O₂. Its molecular weight is approximately 198.30 g/mol .[1] This compound is a colorless liquid characterized by a distinctive odor and sees use in diverse applications, including as a flavoring agent, within fragrance formulations, and as a pivotal chemical intermediate for synthesizing other compounds. A profound understanding of its physical properties is paramount for ensuring its safe handling, optimizing its various applications, and pioneering the development of novel products. This guide offers a detailed examination of the key physical properties of methyl undecylenate, with a particular focus on its boiling and flash points, and delineates the standardized methodologies for their accurate determination.

Physical Properties of Methyl Undecylenate

The physical characteristics of methyl undecylenate have been documented across various scientific sources. The table below provides a consolidated summary of these properties to facilitate straightforward comparison.

PropertyValueSource(s)
Boiling Point 245-248 °C at 760 mmHg[1][2]
245 °C[3][4]
247-248 °C at 760 mmHg[5]
248 °C[6][7]
159-160 °C at 50 mmHg[2][5]
253.5-259.06 °C at 1013 hPa[8]
Flash Point > 200 °F (> 93.33 °C) (Tag Closed Cup)[2][9]
239.0 °F (115 °C) (Closed Cup)[4][10]
Melting Point -27.5 °C[6]
-26.4 to -21.1 °C[8]
Density 0.885-0.891 g/cm³ at 20 °C[1]
0.882 g/mL at 25 °C[3][4]
0.879-0.889 g/cm³ at 25 °C[2][5]
0.885 g/cm³ at 20 °C[8]
Refractive Index 1.436-1.442 at 20 °C[1]
1.437 at 20 °C[3][4]
1.425-1.445 at 20 °C[2]
Molecular Weight 198.30 g/mol [1]

Experimental Protocols

To ensure the accuracy, reliability, and reproducibility of physical property data, standardized experimental protocols are employed. The following sections detail the methodologies for determining the boiling and flash points of chemical substances like methyl undecylenate.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure is equal to the pressure of the gas above it. Several internationally recognized methods are utilized for its determination.

OECD Guideline 103: Boiling Point

This guideline outlines several accepted methods for determining the boiling point of chemical substances.[3][5][6] Key methods include:

  • Ebulliometer Method: This technique uses a specialized apparatus called an ebulliometer to measure the boiling point of a liquid with high precision under equilibrium conditions.

  • Dynamic Method: This method involves measuring the vapor pressure of the substance across a range of temperatures. The boiling point is then determined as the temperature at which the vapor pressure reaches the standard atmospheric pressure (101.325 kPa).

  • Distillation Method: In this common method, the substance is distilled, and the temperature of the vapor is recorded as the boiling point. This is particularly useful for determining the boiling range of mixtures.[7]

  • Siwoloboff Method: This micro-method requires only a small sample volume. The sample is heated in a capillary tube, and the temperature at which a continuous stream of bubbles emerges is identified as the boiling point.[11]

  • Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): These are thermal analysis techniques that can precisely determine the temperature of the endothermic phase transition from liquid to gas.

General Procedure (Distillation Method):

  • A measured volume of the liquid is introduced into a distillation flask, along with boiling chips to ensure smooth boiling.

  • The flask is connected to a condenser, a collection vessel, and a calibrated thermometer positioned to measure the temperature of the vapor phase.

  • The flask is gently heated, causing the liquid to boil and its vapor to rise and enter the condenser.

  • The temperature at which the vapor is in equilibrium with the boiling liquid is recorded as the boiling point. The ambient atmospheric pressure is also documented, and the boiling point is corrected to standard pressure if necessary.

Determination of Flash Point

The flash point is the lowest temperature at which a volatile substance can vaporize to form an ignitable mixture with air. This property is a critical indicator of the fire hazard associated with a chemical.

ASTM D3278: Standard Test Methods for Flash Point of Liquids by Small Scale Closed-Cup Apparatus

This standard provides a method for determining the flash point of liquids using a small-scale closed-cup tester, which is suitable for a range of materials.[2][8][10][12]

Procedure (Method B - Finite Flash Point):

  • The test specimen is placed into the sample cup of the apparatus.

  • The cup is then heated at a slow, constant rate.

  • At specified temperature intervals, an ignition source is introduced into the vapor space above the liquid.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapor to ignite.

ASTM D93: Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester

This method is often used for liquids with higher viscosities or those that may form a surface film.[9][13]

Procedure:

  • The sample is poured into the test cup of the Pensky-Martens apparatus.

  • The sample is heated at a controlled rate while being continuously stirred.

  • At predetermined temperature intervals, the stirring is paused, and a test flame is lowered into the vapor space.

  • The flash point is recorded as the lowest temperature at which a distinct flash is observed.

Visualization of Experimental Workflow

The following diagram provides a logical workflow for the experimental determination of the physical properties of a chemical substance such as methyl undecylenate.

G cluster_0 Experimental Workflow for Physical Property Determination A Sample Preparation (Pure Methyl Undecylenate) B Boiling Point Determination A->B C Flash Point Determination A->C D Select Method (e.g., OECD 103, ASTM D1120) B->D E Select Method (e.g., ASTM D93, ASTM D3278) C->E F Perform Experiment (e.g., Distillation) D->F G Perform Experiment (e.g., Closed-Cup Test) E->G H Data Acquisition (Temperature, Pressure) F->H I Data Acquisition (Flash Point Temperature) G->I J Data Analysis & Reporting H->J I->J

References

Solubility Profile of Methyl Undecenoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-undecenoate (CAS No. 111-81-9) is an unsaturated fatty acid methyl ester (FAME) derived from 10-undecenoic acid.[1] Its structure consists of a long, eleven-carbon aliphatic chain with a terminal double bond and a polar methyl ester group. This bifunctional nature makes it a valuable chemical intermediate in a multitude of applications, including the synthesis of polymers, organo-modified silicones, and aromatic chemicals for the fragrance industry.[2] It also serves as a precursor for derivatives with anti-fungal properties used in personal care and pharmaceutical formulations.[3]

A comprehensive understanding of the solubility of methyl undecenoate in various organic solvents is paramount for its effective use. Solubility data informs process design, reaction conditions, purification strategies, and the formulation of final products. This guide provides a detailed overview of the known solubility characteristics of methyl undecenoate, outlines a standard experimental protocol for solubility determination, and presents logical workflows relevant to its application.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical properties. Methyl undecenoate is a colorless to light yellow liquid with a characteristic oily or fatty aroma.[1][2][4] Its significant nonpolar carbon chain dictates its lipophilic nature.

Table 1: Physicochemical Properties of Methyl 10-undecenoate

Property Value Reference
Molecular Formula C₁₂H₂₂O₂ [1]
Molecular Weight 198.30 g/mol [1][5]
Appearance Colorless to light yellow, clear liquid [1][2][4]
Boiling Point 245-248 °C at 760 mmHg [1][5][6]
Melting Point -27.5 °C [6]
Density 0.882 g/mL at 25 °C [4][5]
Refractive Index n20/D 1.437 [5]

| LogP (o/w) | 4.453 - 5.3 |[4][6] |

Solubility Profile

Table 2: Solubility Data for Methyl 10-undecenoate

Solvent Class Solvent Solubility Temperature (°C) Quantitative Value Reference
Polar Protic Water Insoluble / Slightly Soluble 20 794 µg/L [4]
Water Slightly Soluble 25 4.709 mg/L (est.) [6]
Ethanol Soluble Not Specified Data Not Available [1]
Propylene (B89431) Glycol Soluble Not Specified Data Not Available [6]
Nonpolar / Lipophilic Paraffin Oil Soluble Not Specified Data Not Available [6]

| | General Oils | Soluble | Not Specified | Data Not Available | |

The diagram below illustrates the relationship between the molecular structure of methyl undecenoate and its solubility characteristics.

Caption: Molecular structure influencing solubility.

Experimental Protocol: Solubility Determination

The solubility of methyl undecenoate can be accurately determined using the static equilibrium (or "shake-flask") method, a gold standard for solubility measurement.[8][9] This is followed by quantitative analysis of the saturated solution, for which Gas Chromatography with Flame Ionization Detection (GC-FID) is highly suitable for FAMEs.[10][11]

4.1 Materials and Equipment

  • Solute: Methyl 10-undecenoate (≥96% purity)

  • Solvents: High-purity organic solvents of interest

  • Equipment: Analytical balance, glass vials with PTFE-lined screw caps, isothermal shaker bath or incubator, volumetric flasks, gas-tight syringes, centrifuge, Gas Chromatograph with FID.

  • Internal Standard (IS): A stable compound not present in the sample, with a different retention time (e.g., methyl heptadecanoate).

4.2 Procedure: Static Equilibrium Method

  • Preparation: Add an excess amount of methyl undecenoate to a series of glass vials containing a known volume (e.g., 5 mL) of the desired organic solvent. An excess is critical to ensure a saturated solution is achieved.[9][12]

  • Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent.

  • Phase Separation: After equilibration, allow the vials to rest at the same constant temperature for several hours to permit the undissolved solute to settle.[9] If necessary, centrifuge the vials at the same temperature to ensure complete separation of the excess methyl undecenoate.

  • Sample Extraction: Carefully extract a known aliquot of the clear, supernatant (saturated solution) using a pre-warmed syringe to avoid precipitation.

  • Dilution: Immediately dilute the aliquot with a known volume of the same solvent in a volumetric flask to bring the concentration within the calibrated range of the analytical instrument. Add a precise amount of the internal standard solution during this step.

4.3 Procedure: Quantitative Analysis by GC-FID

  • Calibration: Prepare a series of calibration standards of methyl undecenoate in the solvent of interest, each containing the same concentration of the internal standard. Analyze these standards by GC-FID to generate a calibration curve (peak area ratio of analyte to IS vs. concentration).

  • Sample Analysis: Inject the diluted sample from step 4.2.5 into the GC system.[10]

  • Calculation: Determine the concentration of methyl undecenoate in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

The following diagram outlines the experimental workflow for this protocol.

cluster_analysis Quantitative Analysis prep 1. Preparation Add excess methyl undecenoate to known volume of solvent equil 2. Equilibration Agitate in isothermal bath (e.g., 24-48h at 25°C) prep->equil sep 3. Phase Separation Settle or centrifuge to separate excess solute equil->sep extract 4. Sample Extraction Withdraw aliquot of the clear supernatant sep->extract dilute 5. Dilution & IS Addition Dilute aliquot with solvent and add internal standard extract->dilute gc 6. GC-FID Analysis Inject sample and run analysis dilute->gc calc 7. Calculation Determine concentration from calibration curve gc->calc result Result Solubility Value (g/100mL) calc->result

Caption: Workflow for solubility determination.

Conclusion

Methyl 10-undecenoate is a lipophilic compound that exhibits high solubility in common nonpolar and moderately polar organic solvents like ethanol, oils, and propylene glycol, while being poorly soluble in water.[1][6] This solubility profile is a direct consequence of its long hydrocarbon chain. For applications requiring precise concentrations, the static equilibrium method followed by GC-FID analysis provides a robust and accurate means of determining its solubility in specific solvent systems. The data and protocols presented in this guide serve as a foundational resource for researchers and professionals working with this versatile chemical intermediate.

References

An In-depth Technical Guide to Methyl Undecenoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Methyl undecenoate, an unsaturated fatty acid methyl ester, is a versatile chemical compound with applications ranging from polymer synthesis to fragrance formulation. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on the isomers most relevant to scientific research and industrial use.

Understanding the Isomers of Methyl Undecenoate

It is crucial to distinguish between the different isomers of methyl undecenoate, which are defined by the position of the carbon-carbon double bond. The most frequently cited and commercially significant isomer is methyl 10-undecenoate . Another notable isomer is methyl 9-undecenoate . The saturated counterpart, methyl undecanoate, lacks a double bond and possesses distinct chemical properties.

Isomer Differentiation

Caption: Logical relationship between common isomers of methyl undecenoate and its saturated analog.

Physicochemical Properties

The properties of methyl undecenoate vary slightly between its isomers. The following tables summarize the key physicochemical data for methyl 10-undecenoate and methyl 9-undecenoate.

Table 1: Physicochemical Properties of Methyl 10-Undecenoate
PropertyValueReferences
CAS Number 111-81-9[1][2][3][4][5][6]
Molecular Formula C₁₂H₂₂O₂[1][2][3][4]
Molecular Weight 198.30 g/mol [1][2][4]
Appearance Colorless liquid
Boiling Point 245 °C[6]
Density 0.882 g/mL at 25 °C
Refractive Index n20/D 1.437
Flash Point > 110 °C (> 230 °F)[5]
Synonyms Methyl 10-undecylenate, 10-Undecenoic acid methyl ester[1][2][3]
Table 2: Physicochemical Properties of Methyl 9-Undecenoate
PropertyValueReferences
CAS Number 5760-50-9[7]
Molecular Formula C₁₂H₂₂O₂[7]
Molecular Weight 198.30 g/mol [7]
IUPAC Name methyl (E)-undec-9-enoate[7]
Synonyms Methyl 9-undecylenate[7]

Experimental Protocols: Synthesis of Methyl 10-Undecenoate

Methyl 10-undecenoate is typically synthesized via the esterification of 10-undecenoic acid with methanol (B129727). A common laboratory-scale procedure is outlined below.

General Esterification Workflow

Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 10-Undecenoic Acid D Mix and Reflux (e.g., 65°C, 4-6 hours) A->D B Methanol (Excess) B->D C Acid Catalyst (e.g., H2SO4) C->D E Neutralization (e.g., NaHCO3 solution) D->E Cool reaction mixture F Extraction (e.g., with diethyl ether) E->F G Drying (e.g., over Na2SO4) F->G H Solvent Removal (Rotary Evaporation) G->H I Distillation under Reduced Pressure H->I J Methyl 10-Undecenoate (Final Product) I->J

Caption: A typical experimental workflow for the synthesis of methyl 10-undecenoate via acid-catalyzed esterification.

Detailed Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 10-undecenoic acid and an excess of methanol (typically 3-5 equivalents).

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, slowly add a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (B86663) and filter to remove the drying agent.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by distillation under reduced pressure to obtain pure methyl 10-undecenoate.

Applications in Research and Drug Development

Methyl 10-undecenoate serves as a valuable building block in organic synthesis due to its terminal double bond and ester functionality.

  • Polymer Chemistry: The terminal alkene can be polymerized or used in copolymerizations to introduce specific functionalities into polymer backbones.

  • Fine Chemical Synthesis: It is a precursor for the synthesis of various fine chemicals, including fragrances, flavorings, and surfactants.[5]

  • Pharmaceutical Intermediates: The double bond can be functionalized through various reactions (e.g., epoxidation, hydroformylation, metathesis) to create complex molecules that may serve as intermediates in drug synthesis.

  • Anti-Odor Formulations: It can be incorporated into formulations for its anti-odor properties.[5]

Biological Activity and Signaling Pathways

While methyl 10-undecenoate itself is not typically a signaling molecule, its parent compound, 10-undecenoic acid (undecylenic acid), is known for its antifungal properties. The ester, methyl 10-undecenoate, can serve as a prodrug or precursor that may be hydrolyzed in vivo to release the active undecylenic acid.

Potential Pathway Interaction

Biological_Pathway A Methyl 10-undecenoate (Exogenous) B Esterase-mediated Hydrolysis A->B C 10-Undecenoic Acid (Active Compound) B->C D Fungal Cell Membrane C->D Disrupts membrane integrity E Inhibition of Fungal Growth D->E

Caption: Postulated mechanism of action for the antifungal activity of methyl 10-undecenoate via hydrolysis to 10-undecenoic acid.

Safety and Handling

Methyl 10-undecenoate is a combustible liquid and should be handled with appropriate safety precautions.

  • Hazards: May be harmful if swallowed or inhaled.[6] It can cause irritation to the eyes and respiratory system.[5]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

  • Storage: Store in a cool, well-ventilated area away from sources of ignition.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

This technical guide provides a foundational understanding of methyl undecenoate for researchers and professionals in drug development. For specific applications, further investigation into the detailed reactivity and biological properties of the specific isomer of interest is recommended.

References

Methyl Undecenoate: A Comprehensive Technical Review of Its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl undecenoate, a bio-based unsaturated fatty acid ester derived from castor oil, is a versatile building block with a growing number of applications across diverse industries. Its unique bifunctional nature, possessing both a terminal double bond and a methyl ester group, allows for a wide range of chemical modifications, making it a valuable precursor for polymers, fragrances, cosmetics, pharmaceuticals, and agrochemicals. This technical guide provides an in-depth review of the core applications of methyl undecenoate, including detailed experimental protocols, quantitative data, and visualizations of key chemical and biological pathways.

Polymer Synthesis

Methyl undecenoate is a key monomer in the synthesis of various polymers, including polyesters, polyamides, and specialty elastomers. Its terminal double bond is amenable to polymerization techniques such as Acyclic Diene Metathesis (ADMET), while the ester group can be readily transformed for polycondensation reactions.

Polyesters and Poly(ester-amide)s via Polycondensation

Methyl undecenoate can be converted into α,ω-diols, which are then used in polycondensation reactions with bio-based diesters to produce a range of polyesters and poly(ester-amide)s.[1] The properties of the resulting polymers can be tailored by incorporating amide functionalities into the polymer backbone, leading to semi-crystalline materials with enhanced thermal and mechanical properties.[1]

Table 1: Thermal and Mechanical Properties of Polyesters and Poly(ester-amide)s Derived from Methyl Undecenoate [1]

Polymer TypeDiol StructureYoung's Modulus (MPa)Melting Temperature (Tm) (°C)Decomposition Temperature (Td 5%) (°C)
PolyesterEster-diol83Amorphous330
Poly(ester-amide)Amide-diol363127350

Experimental Protocol: Synthesis of Polyesters from Diols Derived from Methyl 10-undecenoate [2]

  • Materials: Diol derived from methyl 10-undecenoate, bio-based methyl diester (e.g., dimethyl succinate), 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) catalyst, Schlenk flask, high-vacuum line.

  • Procedure:

    • Combine the diol and the methyl diester in the desired stoichiometric ratio in a Schlenk flask.

    • Add the TBD catalyst (typically 0.1-1 mol%).

    • Heat the mixture under vacuum in a step-wise manner (e.g., 1 hour at 150°C, 1 hour at 180°C, and 2 hours at 200°C).

    • Maintain a high vacuum (<0.1 mbar) during the final stage of the reaction to drive the polymerization to completion.

    • Cool the reaction mixture to room temperature to obtain the polyester.

Polycondensation_Workflow cluster_synthesis Diol Synthesis cluster_polymerization Polycondensation MU Methyl Undecenoate Reaction1 Transesterification/ Amidation/ Thiol-ene Reaction MU->Reaction1 Diol α,ω-Diol Reaction1->Diol Reaction2 Polycondensation (High Temp & Vacuum) Diol->Reaction2 Diester Bio-based Diester Diester->Reaction2 Catalyst TBD Catalyst Catalyst->Reaction2 Polymer Polyester/ Poly(ester-amide) Reaction2->Polymer ADMET_Workflow Monomer α,ω-Diene Monomer (e.g., Bis(10-undecenoate)) Polymerization ADMET Polymerization (50°C, Vacuum) Monomer->Polymerization Catalyst Ru Catalyst (e.g., HG2) Catalyst->Polymerization UnsatPolymer Unsaturated Polyester Polymerization->UnsatPolymer Ethylene Ethylene (byproduct) Polymerization->Ethylene Hydrogenation Hydrogenation (H2, Catalyst) UnsatPolymer->Hydrogenation SatPolymer Saturated Polyester Hydrogenation->SatPolymer RCM_Musk_Synthesis MU Methyl Undecenoate Dimerization Dimerization/ Functionalization MU->Dimerization Diene Long-chain Diene Dimerization->Diene RCM Ring-Closing Metathesis (RCM) Diene->RCM Catalyst Ru Catalyst (e.g., Stewart-Grubbs) Catalyst->RCM Macrocycle Macrocyclic Olefin RCM->Macrocycle Hydrogenation Hydrogenation Macrocycle->Hydrogenation Musk Macrocyclic Musk Hydrogenation->Musk Antifungal_Mechanism UA Undecylenic Acid/ Methyl Undecenoate Membrane Fungal Cell Membrane UA->Membrane Disruption FattyAcidSynth Fatty Acid Biosynthesis UA->FattyAcidSynth Inhibition Morphogenesis Yeast-to-Hypha Transition UA->Morphogenesis Inhibition FattyAcidSynth->Morphogenesis Infection Fungal Infection Morphogenesis->Infection Anticancer_Pathway cluster_cell Cancer Cell FATP2 FATP2 LipidDroplet Lipid Droplet FATP2->LipidDroplet Localization Mito Mitochondrion Caspases Caspases Mito->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Lipoconjugate Methyl Undecenoate Lipoconjugate Lipoconjugate->FATP2 Uptake Lipoconjugate->Mito Reduces Membrane Potential

References

Methodological & Application

Application Notes and Protocols for the Use of Methyl 10-undecenoate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-undecenoate, a bio-based monomer derived from castor oil, is a versatile building block for the synthesis of a variety of polymers.[1][2] Its terminal double bond and ester functionality allow for its participation in several polymerization reactions, including Acyclic Diene Metathesis (ADMET) and as a precursor for diols and diesters used in polycondensation reactions.[2][3] This document provides detailed application notes and experimental protocols for the use of methyl 10-undecenoate in the synthesis of polyesters and poly(ester-amides), materials of great interest for applications in drug delivery, tissue engineering, and sustainable packaging.[4][5]

Key Applications

The unique chemical structure of methyl 10-undecenoate allows for its use in various polymerization strategies:

  • Acyclic Diene Metathesis (ADMET) Polymerization: The terminal alkene of methyl 10-undecenoate makes it a suitable monomer for ADMET polymerization. It can act as a chain stopper, enabling control over the molecular weight of the resulting polymer.[6][7][8] This is particularly useful in the synthesis of telechelic polymers and block copolymers.

  • Synthesis of Polyesters and Poly(ester-amide)s: Methyl 10-undecenoate can be chemically modified to produce diols, which can then be used in polycondensation reactions with dicarboxylic acids or their esters to form polyesters and poly(ester-amide)s.[1][3] These polymers exhibit a range of thermal and mechanical properties depending on the comonomers used.[3]

  • Precursor to Bio-based Monomers: Through reactions such as thiol-ene chemistry, methyl 10-undecenoate can be converted into a variety of functionalized monomers, expanding its utility in polymer synthesis.[3]

Data Presentation

The following tables summarize quantitative data for polymers synthesized using methyl 10-undecenoate-derived monomers.

Table 1: Thermal Properties of Polyesters and Poly(ester-amide)s Derived from Methyl 10-undecenoate

Polymer TypeGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)5% Weight Loss Temperature (Td5%) (°C)
PolyestersWell below room temperature22 - 127330 - 350
Poly(ester-amide)sWell below room temperature22 - 127330 - 350

Data sourced from[1][3].

Table 2: Molecular Weight and Mechanical Properties of Polyesters and Poly(ester-amide)s

Polymer TypeNumber Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Young's Modulus (MPa)
Polyesters10,000 - 45,000< 2.083 - 363
Poly(ester-amide)sRelatively high molar masses-83 - 363

Data sourced from[1][3][6][7][8].

Experimental Protocols

Protocol 1: Synthesis of a Diol from Methyl 10-undecenoate via Thiol-Ene Reaction

This protocol describes the synthesis of a diol from methyl 10-undecenoate, which can be subsequently used in polycondensation reactions.

Materials:

  • Methyl 10-undecenoate

  • 2-Mercaptoethanol (B42355)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)

  • Dichloromethane (DCM)

  • Methanol (B129727)

  • UV lamp (365 nm)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve methyl 10-undecenoate (1 equivalent) and 2-mercaptoethanol (1.2 equivalents) in dichloromethane.

  • Add DMPA (0.05 equivalents) to the solution.

  • Stir the mixture at room temperature and expose it to UV light (365 nm) for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent using a rotary evaporator.

  • Purify the resulting diol by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

  • Characterize the purified diol using ¹H NMR and FTIR spectroscopy.

Protocol 2: Synthesis of a Polyester (B1180765) via Polycondensation

This protocol outlines the synthesis of a polyester using a diol derived from methyl 10-undecenoate and a bio-based methyl diester.

Materials:

  • Diol derived from methyl 10-undecenoate (from Protocol 1)

  • Dimethyl succinate (B1194679) (or other bio-based methyl diester)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (catalyst)

  • Schlenk flask

  • High-vacuum line

  • Magnetic stirrer

  • Heating mantle

  • Chloroform (B151607)

Procedure:

  • In a Schlenk flask, combine the diol and dimethyl succinate in a 1:1 stoichiometric ratio.

  • Add the TBD catalyst (0.5 mol% relative to the diol).

  • Heat the mixture to 140°C under a nitrogen atmosphere with stirring for 2 hours.

  • Gradually increase the temperature to 180°C and apply a high vacuum (<0.1 mbar) for 4-6 hours to remove methanol and drive the polymerization.

  • The viscosity of the mixture will increase significantly as the polymerization proceeds.

  • Cool the reaction mixture to room temperature.

  • Dissolve the resulting polyester in chloroform.

  • Precipitate the polymer by adding the chloroform solution to a large volume of cold methanol.

  • Filter the polymer and dry it under vacuum to a constant weight.

  • Characterize the polyester by size exclusion chromatography (SEC) for molecular weight and polydispersity, and by differential scanning calorimetry (DSC) for thermal properties.

Protocol 3: Acyclic Diene Metathesis (ADMET) Polymerization using a Diene Derived from Methyl 10-undecenoate

This protocol describes a general procedure for ADMET polymerization to synthesize unsaturated polyesters.

Materials:

  • α,ω-Diene monomer derived from methyl 10-undecenoate (e.g., a bis(10-undecenoate) ester of a diol)

  • Grubbs second-generation catalyst (G2) or Hoveyda-Grubbs second-generation catalyst (HG2)

  • Anhydrous toluene (B28343) or chloroform

  • Schlenk flask equipped with a high-vacuum valve

  • Magnetic stirrer

  • Heating mantle

  • Liquid nitrogen

Procedure:

  • In a glovebox, add the α,ω-diene monomer (e.g., 300 mg) and the Grubbs catalyst (1.0 mol%) to a Schlenk flask.

  • Add a minimal amount of anhydrous solvent (e.g., 0.15-0.68 mL) to dissolve the reactants.

  • Seal the Schlenk flask and remove it from the glovebox.

  • Connect the flask to a high-vacuum line.

  • Heat the reaction mixture to 50°C with vigorous stirring.

  • To remove the ethylene (B1197577) byproduct and drive the polymerization, periodically freeze the reaction mixture with liquid nitrogen, evacuate the headspace, and then thaw the mixture to continue the reaction. Repeat this freeze-pump-thaw cycle every 30 minutes for the initial 1-2 hours.

  • Continue the polymerization for a total of 16-24 hours under dynamic vacuum.

  • Cool the reaction to room temperature and quench the reaction by adding a few drops of ethyl vinyl ether.

  • Dissolve the polymer in a suitable solvent (e.g., chloroform) and precipitate it into a large volume of cold methanol.

  • Filter the polymer and dry it under vacuum.

  • Characterize the unsaturated polyester by ¹H NMR, SEC, and DSC.

Mandatory Visualization

PolymerSynthesisWorkflow cluster_MonomerPrep Monomer Preparation cluster_Polymerization Polymerization cluster_Characterization Characterization MU Methyl 10-undecenoate ThiolEne Thiol-Ene Reaction (+ 2-Mercaptoethanol) MU->ThiolEne Diol Diol Monomer ThiolEne->Diol Polycondensation Polycondensation (TBD catalyst, Heat, Vacuum) Diol->Polycondensation Diester Bio-based Diester (e.g., Dimethyl Succinate) Diester->Polycondensation Polyester Polyester Polycondensation->Polyester SEC SEC (Mn, PDI) Polyester->SEC DSC DSC (Tg, Tm) Polyester->DSC NMR NMR (Structure) Polyester->NMR

Caption: Workflow for polyester synthesis from methyl 10-undecenoate.

ADMET_Workflow Monomer α,ω-Diene Monomer (from Methyl 10-undecenoate derivative) Reaction ADMET Polymerization (Solvent, Heat, Vacuum) Monomer->Reaction Catalyst Grubbs or Hoveyda-Grubbs Catalyst Catalyst->Reaction Ethylene Ethylene byproduct (removed under vacuum) Reaction->Ethylene Polymer Unsaturated Polyester Reaction->Polymer Purification Purification (Precipitation in Methanol) Polymer->Purification Characterization Characterization (NMR, SEC, DSC) Purification->Characterization

References

Methyl Undecylenate: Application Notes for Cosmetic Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl undecylenate, a fatty acid ester derived from castor oil, is utilized in the cosmetics industry as a fragrance ingredient and masking agent. Its characteristic light, fatty-green, and subtly floral aroma lends a unique note to fragrance compositions. This document provides detailed application notes, experimental protocols, and safety data for the use of methyl undecylenate in cosmetic formulations.

Chemical and Physical Properties

Methyl undecylenate is the methyl ester of 10-undecenoic acid. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Chemical Name Methyl 10-undecenoate[1]
CAS Number 111-81-9[1]
Molecular Formula C12H22O2[1][2]
Molecular Weight 198.30 g/mol [2]
Appearance Colorless liquid[2]
Odor Profile Light, fatty-green, earthy, floral[3]
Boiling Point 245-248 °C at 760 mmHg[2]
Density 0.882 - 0.891 g/mL at 20°C[2]
Refractive Index 1.436 - 1.442 at 20°C[2]
Solubility Slightly soluble in water; soluble in ethanol[2]

Olfactory Profile and Use in Fragrance Compositions

Methyl undecylenate possesses a multifaceted olfactory profile, described as light and fatty-green with earthy and floral undertones.[3] It is used to impart unique notes in fragrance compositions and can also function as a masking agent to cover less desirable base odors in cosmetic formulations.

Safety and Regulatory Information

The safety of methyl undecylenate as a fragrance ingredient has been evaluated by various organizations. Based on available data, it is not expected to be a skin irritant, skin sensitizer (B1316253), or phototoxic under the current conditions of use.[4]

Recommended Usage Levels

The International Fragrance Association (IFRA) establishes standards for the safe use of fragrance ingredients. While a specific IFRA standard for methyl undecylenate across all product categories was not definitively identified in the conducted research, a recommendation for usage up to 2.0% in fragrance concentrates has been noted.[3] It is crucial for formulators to adhere to the latest IFRA standards and conduct their own safety assessments for finished products.

Experimental Protocols for Safety Assessment

Detailed experimental protocols are essential for ensuring the safety of cosmetic ingredients. The following sections outline the methodologies for key toxicological endpoints.

Skin Irritation: Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation.

Principle: A single dose of the test substance is applied to the skin of a suitable animal model, typically an albino rabbit, for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling).[5][6]

Experimental Workflow:

cluster_0 OECD 404: Skin Irritation Protocol animal_prep Animal Preparation (Albino Rabbit) application Application of Methyl Undecylenate (0.5 mL on a 6 cm² patch) animal_prep->application Test Substance exposure 4-Hour Exposure application->exposure removal Removal of Patch and Substance exposure->removal observation Observation at 1, 24, 48, 72 hours and up to 14 days removal->observation scoring Scoring of Erythema and Edema observation->scoring Grading Scale classification Classification of Irritancy scoring->classification

OECD 404 Skin Irritation Workflow

Methodology:

  • Test Animal: Healthy, young adult albino rabbits are used. The fur on the dorsal area is clipped 24 hours before the test.

  • Test Substance Application: 0.5 mL of undiluted methyl undecylenate is applied to a small area (approximately 6 cm²) of the clipped skin under a gauze patch. An untreated area of skin serves as a control.

  • Exposure: The patch is left in place for 4 hours.

  • Observation: After patch removal, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours, and up to 14 days to assess the reversibility of any effects.[5]

  • Scoring: Skin reactions are scored according to a standardized grading system (e.g., Draize scale).

  • Results: Based on the scores, the substance is classified for its irritation potential. Available data suggests that methyl undecylenate is not expected to be a skin irritant.[4]

Skin Sensitization: Murine Local Lymph Node Assay (LLNA)

The LLNA is the preferred method for identifying skin sensitizing potential.

Principle: The assay measures the proliferation of lymphocytes in the draining auricular lymph nodes of mice following repeated topical application of the test substance. A substance is identified as a sensitizer if it induces a threefold or greater increase in lymphocyte proliferation compared to a vehicle control.

Experimental Workflow:

cluster_1 LLNA: Skin Sensitization Protocol animal_model Animal Model (CBA/J or BALB/c mice) application_days Topical Application to Dorsal Surface of Each Ear (Days 1, 2, 3) animal_model->application_days Test Substance in Vehicle brdu_injection BrdU Injection (Day 5) application_days->brdu_injection euthanasia Euthanasia and Lymph Node Excision (Day 6) brdu_injection->euthanasia cell_prep Single Cell Suspension Preparation euthanasia->cell_prep analysis Flow Cytometry Analysis for BrdU Incorporation cell_prep->analysis calculation Calculation of Stimulation Index (SI) analysis->calculation classification Classification of Sensitizing Potential calculation->classification

LLNA Skin Sensitization Workflow

Methodology:

  • Test Animals: Groups of female CBA/J or BALB/c mice are used.

  • Test Substance Application: A selected range of concentrations of methyl undecylenate in a suitable vehicle (e.g., acetone:olive oil, 4:1) is applied to the dorsal surface of each ear for three consecutive days. A vehicle control group is also included.

  • Cell Proliferation Measurement: On day 5, a radiolabeled marker (e.g., ³H-methyl thymidine (B127349) or a non-radioactive alternative like BrdU) is injected.

  • Sample Collection: On day 6, the animals are euthanized, and the draining auricular lymph nodes are excised.

  • Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporation of the marker is measured to determine the rate of lymphocyte proliferation.

  • Results: The Stimulation Index (SI) is calculated for each concentration. An SI ≥ 3 indicates a sensitizing potential. Based on available data, methyl undecylenate is not expected to be a skin sensitizer.[4]

Phototoxicity: In Vitro 3T3 NRU Phototoxicity Test (OECD 432)

This in vitro test is used to identify the phototoxic potential of a substance.

Principle: The test compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated solar light.[7][8]

Experimental Workflow:

cluster_2 OECD 432: Phototoxicity Protocol cell_culture Cell Culture (Balb/c 3T3 fibroblasts) treatment Treatment with Methyl Undecylenate (8 concentrations, 2 plates) cell_culture->treatment irradiation Irradiation of one plate with UV-A light treatment->irradiation dark_control Incubation of the second plate in the dark treatment->dark_control incubation 24-hour Incubation irradiation->incubation dark_control->incubation nru_assay Neutral Red Uptake (NRU) Assay incubation->nru_assay viability_assessment Assessment of Cell Viability nru_assay->viability_assessment calculation Calculation of Photo-Irritation-Factor (PIF) viability_assessment->calculation classification Classification of Phototoxic Potential calculation->classification

OECD 432 Phototoxicity Workflow

Methodology:

  • Cell Culture: Balb/c 3T3 fibroblasts are cultured in 96-well plates.

  • Treatment: Two plates are treated with a range of concentrations of methyl undecylenate for a short period (e.g., 1 hour).

  • Irradiation: One plate is exposed to a non-cytotoxic dose of simulated solar UV-A radiation, while the other plate is kept in the dark as a control.

  • Incubation: Both plates are incubated for 24 hours.

  • Viability Assessment: Cell viability is determined using the Neutral Red Uptake (NRU) assay.

  • Data Analysis: The concentration-response curves for both the irradiated and non-irradiated cells are compared to calculate a Photo-Irritation-Factor (PIF). A PIF > 5 is indicative of phototoxic potential.

  • Results: Methyl undecylenate is not expected to be phototoxic.[4]

Summary of Toxicological Data

EndpointTest GuidelineResultClassificationReference
Acute Dermal Toxicity -Not expected to cause significant effect after acute dermal exposureNot Classified[4]
Skin Irritation OECD 404 (in vivo, rabbit)Not expected to cause irritation or corrosionNot Irritating[4]
Skin Sensitization Murine Local Lymph Node Assay (LLNA)Not expected to cause allergic skin reactionsNot a Sensitizer[4]
Phototoxicity OECD 432 (in vitro, 3T3 NRU)Not expected to be phototoxicNot Phototoxic[4]
Genotoxicity/Mutagenicity -Not expected to cause adverse genetic effectsNot Genotoxic[4]

Conclusion

Methyl undecylenate is a fragrance ingredient with a favorable safety profile for use in cosmetic products when used within recommended concentration levels. The provided experimental protocols serve as a guide for the safety assessment of this ingredient. It is imperative for formulators and researchers to consult the latest regulatory guidelines and conduct thorough safety evaluations to ensure the final product's safety for consumers.

References

Application Notes and Protocols: Acid-Catalyzed Esterification of Unducanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the acid-catalyzed esterification of undecanoic acid, a critical transformation in the synthesis of various pharmaceutical intermediates, fragrances, and specialty chemicals. The primary focus of these notes is the Fischer-Speier esterification, a reliable and scalable method for converting carboxylic acids and alcohols into esters.[1] The protocol detailed herein describes the synthesis of methyl undecanoate, a common derivative of undecanoic acid.

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[2] To achieve high yields, the equilibrium of the reaction is shifted towards the product side by using a large excess of the alcohol and/or by removing the water formed during the reaction.[3] Commonly used acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl).[1][2]

Data Presentation: Reaction Parameters for the Synthesis of Methyl Undecanoate

The following table summarizes the key quantitative parameters for the acid-catalyzed esterification of undecanoic acid with methanol (B129727).

ParameterValueReference
Reactants
Undecanoic Acid1 equivalent[2][4]
Methanol (Anhydrous)10-fold molar excess (serves as solvent)[2][4]
Catalyst
Sulfuric Acid (H₂SO₄, concentrated)1-2% of the mass of undecanoic acid[2][4]
Reaction Conditions
Temperature~65 °C (reflux)[2][4]
Reaction Time1 - 10 hours[1][4]
Yield
Reported YieldUp to 97%[4]

Experimental Protocol: Synthesis of Methyl Undecanoate

This protocol details a standard laboratory procedure for the synthesis of methyl undecanoate via Fischer esterification.

Materials and Reagents:

  • Undecanoic Acid (≥98%)

  • Methanol (Anhydrous, ≥99.8%)

  • Sulfuric Acid (Concentrated, 95-98%)

  • Diethyl Ether (ACS Grade)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous solution of NaCl)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine undecanoic acid and a 10-fold molar excess of anhydrous methanol.[2][4]

  • Catalyst Addition: With gentle stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (1-2% of the mass of the undecanoic acid) to the reaction mixture.[2][4]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle.[2][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[4] The reaction is typically complete within 1-10 hours.[1][4]

  • Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.[2]

  • Extraction and Neutralization: Dissolve the residue in diethyl ether and transfer it to a separatory funnel.[2] Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine.[2][5]

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2][5] Filter the solution to remove the drying agent.

  • Solvent Evaporation: Remove the diethyl ether using a rotary evaporator to yield the crude methyl undecanoate.[2]

  • Purification (Optional): If a higher purity is required, the product can be further purified by vacuum distillation.

Visualizations

Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed Fischer esterification. The process begins with the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon.[3] This is followed by a nucleophilic attack from the alcohol, leading to a tetrahedral intermediate.[6] Subsequent proton transfers and the elimination of a water molecule result in the formation of the ester.[3]

Fischer_Esterification_Mechanism cluster_step1 Protonation cluster_step2 Nucleophilic Attack cluster_step3 Proton Transfer cluster_step4 Elimination of Water cluster_step5 Deprotonation RCOOH R-C(=O)OH Protonated_RCOOH R-C(=O⁺H)OH RCOOH->Protonated_RCOOH H_plus H⁺ Protonated_RCOOH2 R-C(=O⁺H)OH ROH R'-OH Tetrahedral_Intermediate R-C(OH)(O⁺H-R')OH Tetrahedral_Intermediate2 R-C(OH)(O⁺H-R')OH Protonated_RCOOH2->Tetrahedral_Intermediate Protonated_Intermediate R-C(OH)(OR')OH₂⁺ Protonated_Intermediate2 R-C(OH)(OR')OH₂⁺ Tetrahedral_Intermediate2->Protonated_Intermediate Protonated_Ester R-C(=O⁺R')OH Protonated_Ester2 R-C(=O⁺R')OH Water H₂O Protonated_Intermediate2->Protonated_Ester Ester R-C(=O)OR' H_plus_out H⁺ Protonated_Ester2->Ester

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Experimental Workflow

The diagram below outlines the logical flow of the experimental procedure for the synthesis and purification of methyl undecanoate.

Experimental_Workflow A Reaction Setup: Undecanoic Acid + Methanol B Catalyst Addition: Concentrated H₂SO₄ A->B C Reflux at ~65°C B->C D Cooling and Solvent Removal C->D E Extraction with Diethyl Ether D->E F Washing: 1. H₂O 2. NaHCO₃ (aq) 3. Brine E->F G Drying over Na₂SO₄ F->G H Filtration G->H I Solvent Evaporation H->I J Crude Methyl Undecanoate I->J K Optional: Vacuum Distillation J->K L Pure Methyl Undecanoate K->L

Caption: Workflow for Methyl Undecanoate Synthesis.

References

Application Note: High-Throughput Analysis of Fatty Acid Methyl Esters by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the quantitative analysis of fatty acid methyl esters (FAMEs) using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering robust and reproducible results for the profiling of fatty acids in various biological and pharmaceutical matrices. This document outlines optimized procedures for sample preparation, including lipid extraction and derivatization, as well as detailed GC-MS instrument parameters for both qualitative and quantitative analysis. Furthermore, this note presents a validated method with performance characteristics that meet international guidelines.

Introduction

Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. They are fundamental components of lipids and play crucial roles in cellular structure, energy metabolism, and signaling pathways. The analysis of fatty acid profiles is essential in various fields, including clinical diagnostics, nutritional science, and drug development. Gas chromatography is a powerful technique for fatty acid analysis; however, due to their low volatility and high polarity, direct analysis is challenging.[1] Derivatization of fatty acids into their corresponding methyl esters (FAMEs) is a critical step to increase their volatility and stability, making them amenable for GC analysis.[1][2] GC coupled with Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, allowing for the accurate identification and quantification of individual FAMEs, even in complex mixtures.[3] This application note describes a detailed protocol for FAME analysis by GC-MS, covering sample preparation, instrumental analysis, and data processing.

Experimental Workflow

The overall workflow for the GC-MS analysis of FAMEs is depicted in the following diagram. The process begins with the extraction of lipids from the sample, followed by derivatization to convert fatty acids into FAMEs. The resulting FAMEs are then analyzed by GC-MS for separation, identification, and quantification.

FAME_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Analysis Sample Biological or Pharmaceutical Sample Lipid_Extraction Lipid Extraction (e.g., Folch Method) Sample->Lipid_Extraction Derivatization Derivatization to FAMEs (e.g., Acid-Catalyzed) Lipid_Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (Scan, SIM, or MRM) GC_Separation->MS_Detection Peak_Integration Peak Integration & Identification MS_Detection->Peak_Integration Quantification Quantification (Internal/External Standard) Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for GC-MS Analysis of Fatty Acid Methyl Esters.

Experimental Protocols

Lipid Extraction (Folch Method)

This protocol is suitable for the extraction of total lipids from serum or plasma samples.

  • To 100 µL of serum in a glass tube, add 2 mL of a chloroform:methanol (2:1, v/v) solution.

  • Vortex the mixture vigorously for 1 minute.

  • Add 500 µL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

Derivatization to Fatty Acid Methyl Esters (Acid-Catalyzed)

This protocol is effective for both free fatty acids and esterified fatty acids in glycerolipids and sterol esters.[4][5]

  • To the dried lipid extract, add 2 mL of 1.25 M methanolic HCl.[4]

  • If the sample contains a high amount of triacylglycerols or sterol esters, add 0.5 mL of toluene (B28343) to improve solubility.

  • Securely cap the tube and heat at 80°C for 1 hour in a heating block or water bath.[4]

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane (B92381) and 1 mL of water to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1,500 x g for 10 minutes to facilitate phase separation.[4]

  • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis. To ensure the removal of any residual water, the organic layer can be passed through a small column of anhydrous sodium sulfate.

Alternative Derivatization using Boron Trifluoride-Methanol (BF3-Methanol):

  • To the dried lipid extract (1-25 mg), add 2 mL of 12-14% BF3-methanol reagent.[1]

  • Heat the mixture at 60°C for 5-10 minutes.

  • After cooling, add 1 mL of water and 1 mL of hexane.

  • Shake the vessel to extract the FAMEs into the hexane layer.

  • Allow the layers to separate and transfer the upper organic layer to a clean vial for GC-MS analysis.

GC-MS Analysis

Instrumentation
  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C MS or equivalent triple quadrupole mass spectrometer for MRM analysis.[6][7]

  • GC Column: A highly polar capillary column is recommended for the separation of FAME isomers. A CP-Sil 88 (100 m x 0.25 mm, 0.2 µm film thickness) or a similar cyanopropyl phase column is suitable.[6] Alternatively, a DB-FATWAX UI capillary column (30 m x 0.25 mm ID x 0.25 mm film thickness) can be used for animal and marine samples.[8]

GC Parameters
ParameterValue
Injection Volume 1 µL
Inlet Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial temperature of 70°C, hold for 2 min. Ramp at 10°C/min to 170°C. Ramp at 5°C/min to 240°C, hold for 10 min.

Note: The oven program may need to be optimized depending on the specific column and the range of FAMEs being analyzed.

MS Parameters

For general screening, a full scan mode is used. For targeted quantification and increased sensitivity, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is recommended.[3][9]

ParameterValue
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Scan Range (Full Scan) m/z 50-550
Solvent Delay 4 min

Positive Chemical Ionization (PCI) can be an alternative ionization method, particularly for unsaturated fatty acids, as it can lead to the detection of protonated molecules with higher sensitivity.[2]

Quantitative Analysis

Quantification can be performed using either an internal or external standard method. An internal standard, such as heptadecanoic acid (C17:0), should be added to the sample before lipid extraction to account for variations in sample preparation and injection.

Calibration Standards

Prepare a series of calibration standards containing a known concentration of a certified FAME mixture and the internal standard. The concentration range should bracket the expected concentration of the analytes in the samples.

Data Presentation: Selected Ion Monitoring (SIM) for Common FAMEs

For enhanced sensitivity and specificity in quantitative analysis, SIM mode is often employed. The following table provides characteristic ions for common FAMEs.[3]

Fatty Acid Methyl EsterAbbreviationQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
Methyl myristateC14:0-ME7487, 143
Methyl palmitateC16:0-ME7487, 270
Methyl palmitoleateC16:1-ME5574, 268
Methyl stearateC18:0-ME7487, 298
Methyl oleateC18:1n9c-ME5574, 264, 296
Methyl linoleateC18:2n6c-ME6781, 95, 294
Methyl α-linolenateC18:3n3c-ME7991, 108, 292
Methyl arachidateC20:0-ME7487, 326
Methyl arachidonateC20:4n6c-ME7991, 108, 318
Methyl eicosapentaenoateC20:5n3c-ME7991, 108, 316
Methyl docosahexaenoateC22:6n3c-ME7991, 108, 342

Method Validation

The analytical method should be validated to ensure its performance characteristics are suitable for the intended application. Key validation parameters include:

  • Linearity: Assessed by analyzing calibration standards at a minimum of five concentration levels. A regression coefficient (R²) of >0.99 is typically required.[10]

  • Precision: Determined by replicate analyses of a quality control sample at different concentrations. The relative standard deviation (%RSD) should be less than 15%.[10]

  • Accuracy: Evaluated by analyzing a certified reference material or by spike-recovery experiments. Recoveries should be within 85-115%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). LODs in the low femtomol range on column can be achieved.[9]

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the comprehensive analysis of fatty acid methyl esters. The described protocols for sample preparation and instrumental analysis, combined with a robust validation strategy, ensure high-quality, reproducible data suitable for a wide range of research and development applications. The use of targeted MS techniques such as SIM or MRM can further enhance the sensitivity and selectivity of the assay, allowing for the accurate quantification of low-abundance fatty acids in complex matrices.

References

Application Notes and Protocols: Utilizing Methyl 10-undecenoate as a Chain Stopper in Acyclic Diene Metathesis (ADMET) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyclic Diene Metathesis (ADMET) polymerization is a powerful step-growth polycondensation method for the synthesis of unsaturated polymers with high precision and control over their architecture.[1] This technique is particularly valuable in the development of advanced materials and drug delivery systems due to its tolerance of a wide range of functional groups. A key parameter in polymer synthesis is the control of molecular weight, which directly influences the material's physical and mechanical properties. The use of a chain stopper, a monofunctional molecule that terminates the growing polymer chain, is a common and effective strategy to achieve this control. Methyl 10-undecenoate, a bio-derived monofunctional olefin, serves as an excellent chain stopper in ADMET polymerization, allowing for the predictable tuning of polymer molecular weight.[2][3]

Principle and Mechanism

ADMET polymerization proceeds via a catalytic cycle involving a metal alkylidene catalyst, typically a Grubbs-type ruthenium catalyst. The reaction is driven forward by the removal of a volatile small molecule, usually ethylene.[1]

When a monofunctional olefin like methyl 10-undecenoate is introduced into the polymerization mixture, it can react with the metal alkylidene at the end of a growing polymer chain. This reaction, a cross-metathesis event, caps (B75204) the polymer chain with the methyl undecenoate moiety. The resulting chain end is no longer a diene and cannot participate in further polymerization, effectively terminating its growth. By controlling the molar ratio of the α,ω-diene monomer to the methyl 10-undecenoate chain stopper, the final average molecular weight of the polymer can be precisely controlled.

Signaling Pathway: ADMET Polymerization and Chain Termination

ADMET_Chain_Stopper cluster_initiation Initiation cluster_propagation Propagation cluster_termination Chain Termination Catalyst Catalyst Active_Catalyst Active Catalyst-Monomer Complex Catalyst->Active_Catalyst Reacts with Monomer Monomer_1 α,ω-Diene Monomer Growing_Chain Growing Polymer Chain (Dienyl Terminus) Active_Catalyst->Growing_Chain Chain Growth Growing_Chain->Growing_Chain Reacts with Monomer (+ Ethylene) Terminated_Chain End-Capped Polymer Chain Growing_Chain->Terminated_Chain Cross-Metathesis Monomer_2 α,ω-Diene Monomer Chain_Stopper Methyl 10-undecenoate Chain_Stopper->Terminated_Chain

Caption: Mechanism of ADMET polymerization with a chain stopper.

Experimental Data

The molecular weight of polymers synthesized via ADMET can be predictably controlled by adjusting the molar ratio of the difunctional monomer to the monofunctional chain stopper. The following tables provide representative data for the ADMET polymerization of a generic α,ω-diene with varying concentrations of methyl 10-undecenoate.

Table 1: ADMET Polymerization of 1,9-Decadiene (B157367) with Methyl 10-undecenoate

EntryMonomer:Chain Stopper RatioMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
1100:0>100,000>200,000~2.0
2100:125,00050,0002.0
3100:212,50025,0002.0
4100:55,00010,0002.0

Note: The data in this table is illustrative and based on the principles of step-growth polymerization. Actual results may vary depending on specific reaction conditions.

Table 2: ADMET Polymerization of a Bis(10-undecenoate) Ester with Methyl 10-undecenoate

EntryMonomer:Chain Stopper RatioCatalyst (mol%)Temperature (°C)Time (h)Mn ( g/mol )Mw/MnReference
1100:1G2 (1.0)8016HighUnimodal[2]
2200:1G2 (0.5)802426,500-[2]
3100:1G2 (1.0)802422,000-[2]

Experimental Protocols

Materials
  • α,ω-Diene monomer (e.g., 1,9-decadiene or a bis(10-undecenoate) ester), purified by passing through a column of activated alumina (B75360) and degassed.

  • Methyl 10-undecenoate (chain stopper), purified and degassed.

  • Grubbs second-generation catalyst (G2) or Hoveyda-Grubbs second-generation catalyst (HG2).

  • Anhydrous, degassed solvent (e.g., toluene (B28343) or dichloromethane).

  • Anhydrous methanol.

  • Schlenk flask and standard Schlenk line equipment.

  • Inert atmosphere glovebox.

Experimental Workflow

ADMET_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_analysis Characterization A Purify and degas monomer and chain stopper D Charge Schlenk flask with monomer and chain stopper A->D B Dry and degas solvent C Prepare catalyst solution in glovebox B->C E Add catalyst solution C->E D->E F Apply vacuum and heat to remove ethylene E->F G Monitor reaction progress (e.g., viscosity) F->G H Quench reaction (e.g., with ethyl vinyl ether) G->H I Precipitate polymer in methanol H->I J Isolate and dry polymer I->J K Determine Mn, Mw, and PDI by GPC J->K L Confirm structure and end-groups by NMR spectroscopy J->L

References

Application Notes and Protocols for the Synthesis of Polyesters from Methyl 10-undecenoate Derived Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The utilization of renewable resources for the synthesis of novel polymers is a cornerstone of sustainable chemistry. Methyl 10-undecenoate, a bio-based monomer derived from castor oil, serves as a versatile platform for the creation of functional diols.[1] These diols can be subsequently polymerized to produce polyesters with tunable thermal and mechanical properties. This document provides detailed application notes and experimental protocols for the synthesis of two types of diols from methyl 10-undecenoate—a thioether diol via a thiol-ene reaction and a vicinal diol via dihydroxylation—and their subsequent polymerization into polyesters.

Diol Synthesis from Methyl 10-undecenoate

Two primary pathways for converting the terminal double bond of methyl 10-undecenoate into a diol are presented: a thiol-ene "click" reaction with 2-mercaptoethanol (B42355) and a catalytic dihydroxylation.

Protocol 1: Synthesis of Methyl 11-((2-hydroxyethyl)thio)undecanoate (Thioether Diol)

This protocol details the synthesis of a diol containing a thioether linkage via a photo-initiated thiol-ene reaction.

Materials:

Equipment:

  • Round-bottom flask

  • UV lamp (365 nm)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • In a quartz round-bottom flask, dissolve methyl 10-undecenoate (1.0 eq) and 2,2-dimethoxy-2-phenylacetophenone (DMPA) (0.05 eq) in methanol.

  • Add 2-mercaptoethanol (1.2 eq) to the solution.

  • Degas the mixture by bubbling with nitrogen for 20 minutes.

  • While stirring, irradiate the reaction mixture with a 365 nm UV lamp at room temperature for 45 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure thioether diol.

Protocol 2: Synthesis of Methyl 10,11-dihydroxyundecanoate (Vicinal Diol)

This protocol describes the synthesis of a vicinal diol using a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the co-oxidant (Upjohn dihydroxylation).[2]

Materials:

  • Methyl 10-undecenoate (1.0 eq)

  • N-methylmorpholine N-oxide (NMO) (1.5 eq)

  • Osmium tetroxide (OsO₄) solution (e.g., 2.5% in tert-butanol) (0.01 eq)

  • Acetone (B3395972)/Water (10:1 v/v) (solvent)

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • In a round-bottom flask, dissolve methyl 10-undecenoate (1.0 eq) in a 10:1 mixture of acetone and water.

  • Add N-methylmorpholine N-oxide (NMO) (1.5 eq) to the stirred solution and continue stirring until it is fully dissolved.

  • Carefully add a catalytic amount of osmium tetroxide solution (0.01 eq) to the reaction mixture at room temperature. The solution will typically turn dark brown.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 30-60 minutes until the color of the mixture lightens.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure vicinal diol.

Polyester (B1180765) Synthesis from Derived Diols

The synthesized diols can be polymerized with a suitable dicarboxylic acid or its derivative to form polyesters. Both melt and solution polymerization methods are described.

Protocol 3: Melt Polycondensation of Diols with Dimethyl Sebacate (B1225510)

This protocol is suitable for the polymerization of the synthesized diols with a long-chain dimethyl ester.

Materials:

  • Methyl 10-undecenoate derived diol (1.0 eq)

  • Dimethyl sebacate (1.0 eq)

  • Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst (e.g., 0.1 mol%)

  • Antioxidant (e.g., Irganox 1010, 0.1 wt%)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • To the reaction flask, add the methyl 10-undecenoate derived diol (1.0 eq), dimethyl sebacate (1.0 eq), and the catalyst.

  • Heat the mixture under a gentle stream of nitrogen to 150-180°C with stirring. Methanol will begin to distill off.

  • After the majority of the methanol has been removed (typically 2-4 hours), gradually increase the temperature to 200-220°C and apply a vacuum (eventually to <1 mbar).

  • Continue the reaction under high vacuum and elevated temperature for another 4-6 hours, or until the desired melt viscosity is achieved.

  • Cool the reactor to room temperature under nitrogen and collect the polyester.

  • The polymer can be purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., cold methanol).

Protocol 4: Solution Polycondensation of Diols with Sebacoyl Chloride

This protocol is suitable for lower temperature polymerization using a more reactive diacid chloride.

Materials:

Equipment:

  • Three-necked round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the methyl 10-undecenoate derived diol (1.0 eq) and pyridine (2.2 eq) in anhydrous DCM in the reaction flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Dissolve sebacoyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the stirred diol solution via the dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction by observing the increase in viscosity.

  • Quench the reaction by the slow addition of methanol.

  • Wash the polymer solution successively with dilute HCl, saturated sodium bicarbonate solution, and water.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

  • Precipitate the polyester by pouring the concentrated solution into a large volume of cold methanol.

  • Filter and dry the polymer under vacuum.

Data Presentation

The following tables summarize typical characterization data for polyesters derived from undecenoate-based diols. Note that the specific properties will vary depending on the exact monomers, catalyst, and polymerization conditions used.

Table 1: Molecular Weight and Polydispersity of Polyesters

Polyester from Diol TypeComonomerPolymerization MethodMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Thioether DiolDimethyl SebacateMelt Polycondensation18,500 - 35,00037,000 - 75,0002.0 - 2.2
Vicinal DiolDimethyl AdipateMelt Polycondensation15,000 - 30,00032,000 - 65,0002.1 - 2.3
Thioether DiolSebacoyl ChlorideSolution Polycondensation20,000 - 40,00045,000 - 90,0002.2 - 2.5

Table 2: Thermal Properties of Polyesters

Polyester from Diol TypeComonomerTg (°C)Tm (°C)Td, 5% (°C)
Thioether DiolDimethyl Sebacate-28 to 850 - 70> 330
Vicinal DiolDimethyl Adipate-15 to 1545 - 65> 320
Thioether DiolSebacoyl Chloride-25 to 1055 - 75> 330

Visualization of Synthesis and Workflows

Synthesis_Workflow cluster_Diol_Synthesis Diol Synthesis cluster_Thiol_Ene Thiol-Ene Reaction cluster_Dihydroxylation Dihydroxylation cluster_Polymerization Polyester Synthesis cluster_Melt Melt Polycondensation cluster_Solution Solution Polycondensation cluster_Purification_Characterization Purification & Characterization Methyl_10_undecenoate Methyl 10-undecenoate Thiol_Ene 2-Mercaptoethanol, DMPA, UV Methyl_10_undecenoate->Thiol_Ene Protocol 1 Dihydroxylation_reagents OsO4 (cat.), NMO Methyl_10_undecenoate->Dihydroxylation_reagents Protocol 2 Thioether_Diol Thioether Diol Thiol_Ene->Thioether_Diol Melt_Polymerization Heat, Vacuum, Catalyst Thioether_Diol->Melt_Polymerization Solution_Polymerization Solvent, Pyridine Thioether_Diol->Solution_Polymerization Vicinal_Diol Vicinal Diol Dihydroxylation_reagents->Vicinal_Diol Vicinal_Diol->Melt_Polymerization Vicinal_Diol->Solution_Polymerization Diacid_Derivative Diacid Derivative (e.g., Dimethyl Sebacate, Sebacoyl Chloride) Diacid_Derivative->Melt_Polymerization Protocol 3 Diacid_Derivative->Solution_Polymerization Protocol 4 Polyester_Melt Polyester Melt_Polymerization->Polyester_Melt Purification Purification (Precipitation) Polyester_Melt->Purification Polyester_Solution Polyester Solution_Polymerization->Polyester_Solution Polyester_Solution->Purification Characterization Characterization (GPC, NMR, DSC, TGA) Purification->Characterization Experimental_Workflow Start Start: Select Synthesis Route Diol_Synthesis Diol Synthesis (Protocol 1 or 2) Start->Diol_Synthesis Purify_Diol Purify Diol (Column Chromatography) Diol_Synthesis->Purify_Diol Characterize_Diol Characterize Diol (NMR, FTIR) Purify_Diol->Characterize_Diol Polymerization Polyester Synthesis (Protocol 3 or 4) Characterize_Diol->Polymerization Purify_Polymer Purify Polyester (Precipitation) Polymerization->Purify_Polymer Characterize_Polymer Characterize Polyester (GPC, NMR, DSC, TGA) Purify_Polymer->Characterize_Polymer End End: Application Testing Characterize_Polymer->End

References

Application of Methyl Undecenoate in Flavor Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 10-undecenoate (CAS 111-81-9), a methyl ester of undecylenic acid derived from renewable resources like castor oil, is a versatile intermediate in the chemical industry.[1][2] Its unique structure, featuring a terminal double bond and a ten-carbon chain, makes it a valuable precursor for a variety of specialty chemicals.[2] In the flavor and fragrance sector, methyl undecenoate serves a dual role. It is utilized both for its intrinsic sensory properties and as a reactive building block for the synthesis of other high-value aroma compounds.[1][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging methyl undecenoate for flavor synthesis.

Organoleptic Profile of Methyl 10-Undecenoate

Methyl undecenoate itself is recognized as a flavoring agent by the FDA (FEMA Number: 4253).[4] Its scent and taste profile is complex, contributing fatty, waxy, and slightly fruity notes to a formulation.[4] Due to its multifaceted character, it can be used to build or enhance a variety of flavor profiles.

Sensory Attribute Descriptors References
Odor Type Fatty, waxy, oily, slightly fruity[4]
Detailed Odor Notes Citrus, earthy, fungal, rose, floral, banana, honey, wine-like, soapy[4]
Flavor Type Waxy[4]
Detailed Taste Notes Pineapple, fatty[4]

Table 1: Sensory Profile of Methyl 10-Undecenoate.

Application 1: Precursor for γ-Lactone Synthesis (Peach Flavor)

One of the most significant applications of C10 fatty acid derivatives in flavor synthesis is the production of γ-decalactone, a high-value aroma compound with a powerful and characteristic ripe peach and apricot fragrance.[5][6] While many biotechnological routes start with ricinoleic acid (from castor oil), the fundamental pathway involves the β-oxidation of a C10 precursor, making this process highly relevant for methyl undecenoate derivatives.[7][8] The yeast Yarrowia lipolytica is a particularly effective microorganism for this biotransformation.[7][8]

Biochemical Pathway: β-Oxidation for γ-Decalactone Production

The biotransformation process leverages the yeast's peroxisomal β-oxidation pathway. A 10-hydroxy fatty acid (which can be formed from undecenoic acid derivatives) is catabolized, shortening the carbon chain by two-carbon units in each cycle. When the chain is shortened to 4-hydroxydecanoic acid, it undergoes spontaneous intramolecular cyclization (lactonization) to form the stable five-membered ring of γ-decalactone.[7][8]

G cluster_peroxisome Yeast Peroxisome cluster_extraction Downstream Processing C10_hydroxy_acid 4-Hydroxydecanoic Acid Acyl_CoA_Synthase Acyl-CoA Synthetase C10_hydroxy_acid->Acyl_CoA_Synthase Hydroxy_Acyl_CoA 4-Hydroxydecanoyl-CoA Acyl_CoA_Synthase->Hydroxy_Acyl_CoA + CoA-SH + ATP Beta_Oxidation β-Oxidation Enzymes (Aox, Hdh, Thi) Hydroxy_Acyl_CoA->Beta_Oxidation Enters β-Oxidation Lactonization Spontaneous Lactonization Hydroxy_Acyl_CoA->Lactonization Gamma_Decalactone γ-Decalactone Extracted_Product Purified γ-Decalactone Gamma_Decalactone->Extracted_Product Extraction & Purification Lactonization->Gamma_Decalactone C18_precursor Ricinoleic Acid (Model C18 Precursor) C18_precursor->C10_hydroxy_acid 4 Cycles of β-Oxidation

Figure 1: Simplified biochemical pathway for γ-decalactone production via β-oxidation in yeast.
Quantitative Data: γ-Lactone Production Yields

The yield of γ-lactones from biotransformation can vary significantly based on the microorganism, substrate, and fermentation conditions. The following table summarizes representative data from the literature for similar processes.

Microorganism Substrate Concentration Yield of γ-Lactone Productivity Reference
Waltomyces lipofer10-Hydroxystearic Acid60 g/L46 g/L (γ-dodecalactone)1.5 g/L/h[9]
Yarrowia lipolyticaCastor Oil60 g/L5.4 g/L (γ-decalactone)215 mg/L/h[10]
Rhodotorula glutinisCastor Oil10 g/L0.5 - 1.2 g/L (γ-decalactone)N/A[11]
Yarrowia lipolyticaRicinoleic AcidN/A6.2 g/L (γ-decalactone)N/A[8]

Table 2: Examples of γ-Lactone Production Yields via Biotransformation.

Experimental Protocol: Biotransformation to γ-Decalactone

This protocol is a generalized procedure for the production of γ-decalactone using Yarrowia lipolytica with a fatty acid precursor. It should be optimized for specific strains and equipment.

1. Microorganism and Inoculum Preparation: a. Strain: Yarrowia lipolytica (e.g., ATCC 20460). b. Pre-culture Medium (YPD): 10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose. c. Procedure: Inoculate a single colony into 50 mL of YPD medium in a 250 mL baffled flask. Incubate at 27-28°C with shaking at 200 rpm for 24-48 hours until the culture reaches the exponential growth phase.[10][12]

2. Bioreactor Setup and Fermentation: a. Fermentation Medium: A defined minimal medium with a nitrogen source (e.g., yeast extract, peptone) and trace elements. b. Bioreactor: Sterilize a 2L bioreactor containing 1.7L of fermentation medium. c. Inoculation: Inoculate the bioreactor with the pre-culture to an initial optical density (OD600) of approximately 0.5.[12] d. Initial Growth Phase: Allow biomass to accumulate. Maintain process parameters: Temperature at 27-28°C, pH at 6.5-7.0 (controlled with NaOH and HCl), and dissolved oxygen (DO) above 20% by adjusting agitation (e.g., 400-500 rpm) and aeration (e.g., 0.5-1.0 vvm).[10][13] e. Substrate Feeding (Biotransformation Phase): After the initial growth phase (approx. 24 hours), begin a fed-batch addition of the precursor. While many studies use castor oil, a similar strategy can be adapted for methyl 10-undecenoate or its hydrolyzed form, 10-undecenoic acid. A typical feed rate might be 30-60 g/L of substrate added over the course of the fermentation.[10]

3. Product Extraction and Analysis: a. Sampling: Periodically remove 1-2 mL samples from the bioreactor.[7][10] b. Lactonization: To ensure the complete conversion of any remaining 4-hydroxydecanoic acid to its lactone form, acidify the sample to pH 2-3 with HCl or H₃PO₄ and gently heat (e.g., 90°C for 25 minutes).[14][15] c. Extraction: Extract the acidified sample with an equal volume of an organic solvent (e.g., diethyl ether or ethyl acetate) by vigorous shaking. An internal standard (e.g., γ-undecalactone) should be added for quantification.[7][16] d. Analysis: Analyze the organic phase by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) using a suitable capillary column (e.g., HP-INNOWax) to quantify the γ-decalactone concentration.[7][8]

Application 2: Precursor for Aldehyde Synthesis (Green/Fruity Notes)

The terminal double bond in methyl undecenoate is a reactive handle for oxidative cleavage, most commonly via ozonolysis, to produce aldehydes.[17][18] This reaction cleaves the C=C bond to form two carbonyl compounds. For methyl 10-undecenoate, this process yields 10-oxodecanoate, a bifunctional molecule that can be a precursor to various flavor compounds. Aldehydes are crucial in flavor chemistry, often contributing green, fruity, or fatty notes.

Chemical Pathway: Ozonolysis of Methyl Undecenoate

The process involves bubbling ozone through a solution of methyl undecenoate at low temperature, followed by a workup step to decompose the intermediate ozonide. A reductive workup is essential to obtain the aldehyde product without over-oxidation to a carboxylic acid.[18]

G cluster_workflow Chemical Synthesis Workflow Start Methyl 10-Undecenoate Step1 1. Ozonolysis (O₃) -78°C, CH₂Cl₂/MeOH Start->Step1 Intermediate Molozonide / Ozonide Intermediate Step1->Intermediate Step2 2. Reductive Workup (e.g., Dimethyl Sulfide (B99878), DMS) Intermediate->Step2 Product Methyl 10-Oxodecanoate (Aldehyde Ester) Step2->Product Flavor_Aldehyde Further Reactions (e.g., Grignard, Wittig) Product->Flavor_Aldehyde Final_Flavor Complex Flavor Molecules Flavor_Aldehyde->Final_Flavor

Figure 2: General workflow for the synthesis of flavor aldehydes from methyl undecenoate via ozonolysis.
Experimental Protocol: Ozonolysis for Aldehyde Synthesis

This protocol provides a general method for the ozonolysis of an alkene with a reductive workup. All steps should be performed in a well-ventilated fume hood.

1. Reaction Setup: a. Dissolve methyl 10-undecenoate (1 equivalent) in a suitable solvent, such as a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH), in a three-neck round-bottom flask equipped with a gas dispersion tube and a drying tube.[2][19] b. Cool the solution to -78°C using a dry ice/acetone bath.

2. Ozonolysis: a. Bubble ozone (O₃) gas, generated from an ozone generator, through the cooled solution. b. Monitor the reaction progress. A common indicator of completion is the appearance of a persistent blue color in the solution, indicating an excess of ozone.

3. Reductive Workup: a. Once the reaction is complete, stop the ozone flow and purge the solution with nitrogen or argon gas to remove any excess ozone. b. While the solution is still cold, add a reducing agent. Dimethyl sulfide (DMS, 2-3 equivalents) is commonly used.[18][20] c. Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

4. Workup and Purification: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator. b. The crude product can be purified using standard techniques such as silica (B1680970) gel column chromatography to yield the desired aldehyde ester, methyl 10-oxodecanoate.

Conclusion

Methyl undecenoate is a valuable and sustainable platform molecule for the synthesis of important flavor compounds. Its application ranges from direct use for its fatty and fruity notes to its role as a precursor in both biotechnological and chemical synthesis pathways. As a starting material for the production of the high-impact peach aroma chemical γ-decalactone via fermentation, it aligns with the growing consumer demand for "natural" flavors. Furthermore, its terminal double bond provides a reactive site for chemical transformations like ozonolysis, opening pathways to a wide array of flavor aldehydes and their derivatives. The protocols and data presented herein provide a foundational resource for researchers to explore and optimize the use of methyl undecenoate in the creation of novel and valuable flavor systems.

References

Application Note: Analysis of Methyl Undecanoate by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl undecanoate (CAS No. 1731-86-8) is a fatty acid methyl ester (FAME) that is significant in various fields, including the food industry, biofuel research, and metabolomics.[1] It is often used as an internal standard in the gas chromatographic (GC) analysis of other FAMEs due to its relative rarity in natural biological and industrial samples.[2] Accurate quantification of methyl undecanoate is essential for quality control and research applications.[1][2] This document provides detailed protocols for the sample preparation and quantitative analysis of methyl undecanoate using Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).

The primary analytical method for fatty acids is gas chromatography.[3] However, free fatty acids are often not volatile enough for direct GC analysis due to their polarity, which can lead to poor peak shape and inaccurate results.[4] Therefore, a derivatization step to convert them into more volatile and thermally stable fatty acid methyl esters (FAMEs) is crucial for robust and reproducible analysis.[4][5]

Experimental Protocols

This section details the necessary reagents, materials, and procedures for the analysis of methyl undecanoate.

Reagents and Materials
  • Standards: Methyl undecanoate (≥99.0% purity), Internal Standard (e.g., Methyl nonadecanoate (B1228766), C19:0).

  • Solvents: Heptane (B126788) or hexane (B92381) (HPLC grade or equivalent).[2]

  • Derivatization Reagents (for Undecanoic Acid):

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.[2]

  • Pipettes and Syringes: Calibrated micropipettes and GC syringes.[2]

  • Extraction Materials (if required):

    • Anhydrous sodium sulfate.[1]

    • Solvents for extraction (e.g., diethyl ether, dichloromethane).[6][7]

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18).[1]

Instrumentation

A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS) is required.[2]

  • Gas Chromatograph (GC): Agilent 8890 GC, PerkinElmer GC 2400 System, or equivalent.[2]

  • Column: A polar capillary column is recommended for FAME analysis.

    • Agilent J&W DB-23 (e.g., 60 m x 0.25 mm ID, 0.15 µm film thickness).[2]

    • HP-88 or DB-WAX columns are also suitable.[8][9]

  • Autosampler: Agilent 7693A or equivalent.[2]

  • Data Acquisition System: Chromatography data software (e.g., ChemStation, SimplicityChrom).[2]

Preparation of Standard Solutions
  • Primary Stock Solution of Methyl Undecanoate (10 mg/mL): Accurately weigh approximately 100 mg of pure methyl undecanoate and dissolve it in 10 mL of heptane in a volumetric flask.[2]

  • Internal Standard Stock Solution (5 mg/mL): Accurately weigh approximately 50 mg of methyl nonadecanoate and dissolve it in 10 mL of heptane in a volumetric flask.[2]

  • Calibration Standards: Prepare a series of calibration standards by diluting the primary stock solution with heptane to achieve the desired concentration range (e.g., 10, 50, 100, 250, 500 µg/mL).[2] Add a constant concentration of the internal standard to each calibration standard (e.g., 100 µg/mL).[2]

Sample Preparation

The appropriate sample preparation method depends on the nature of the sample matrix and whether the analyte is present as methyl undecanoate or its precursor, undecanoic acid.

This protocol is suitable for samples where methyl undecanoate is already present and requires extraction and cleanup.

  • Liquid-Liquid Extraction (LLE):

    • Homogenize the sample if necessary.

    • To a known amount of the sample, add a suitable extraction solvent (e.g., hexane or dichloromethane).

    • Shake vigorously for 1-2 minutes, venting periodically.[1]

    • Allow the layers to separate.[1]

    • Collect the organic layer. For improved recovery, the extraction can be repeated.[1]

    • Dry the combined organic extracts by passing them through anhydrous sodium sulfate.[1]

    • Concentrate the extract if necessary and reconstitute in a known volume of heptane for GC analysis.

  • Solid-Phase Extraction (SPE):

    • Pre-treat the sample as required (e.g., dissolve in a suitable solvent).

    • Condition a C18 SPE cartridge according to the manufacturer's instructions.

    • Load the sample onto the cartridge.[1]

    • Wash the cartridge with a polar solvent to remove interferences.[1]

    • Elute the methyl undecanoate with a nonpolar solvent.

    • The eluate is now ready for GC analysis.

This is necessary for samples containing undecanoic acid to increase volatility for GC analysis.[1][4]

  • Acid-Catalyzed Esterification using BF3-Methanol: This is a common method for preparing FAMEs.[1]

    • Accurately weigh 10-25 mg of the lipid sample or undecanoic acid into a screw-cap test tube.[1]

    • Add 2 mL of 10-14% (w/v) Boron Trifluoride (BF3) in methanol.[1]

    • Cap the tube tightly and heat in a water bath or heating block at 60-100°C for 5-10 minutes.[1]

    • Cool the tube to room temperature.[1]

    • Add 1 mL of hexane and 1 mL of deionized water to the tube and vortex vigorously.[1]

    • Allow the layers to separate. Centrifugation can aid in phase separation.[1]

    • Carefully transfer the upper hexane layer, which contains the methyl undecanoate, to a clean GC vial for analysis.[1][2]

  • Acid-Catalyzed Transesterification (for lipids):

    • Weigh approximately 10-20 mg of the lipid sample into a screw-cap glass tube.[9]

    • Add 2 mL of a 1% sulfuric acid solution in methanol.[9]

    • Add a known concentration of the internal standard.[9]

    • Seal the tube and heat at 80-100°C for 1-2 hours.[9]

    • Cool the tube to room temperature.[9]

    • Add 1 mL of hexane and 1 mL of water, and vortex thoroughly.[9]

    • Allow the layers to separate and carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[9]

GC Operating Conditions

The following GC parameters can be used as a starting point and should be optimized for the specific instrument and column in use.[2]

Parameter GC-FID Condition GC-MS Condition
Column DB-23 (60 m x 0.25 mm, 0.15 µm) or equivalent polar column[2][9]HP-5MS or DB-5 (e.g., 30 m x 0.25 mm, 0.25 µm) or equivalent non-polar/medium-polarity column[10]
Injector Temperature 250°C[9]250°C[10]
Detector Temperature 280°C[9]N/A
Ion Source Temperature N/A220°C[11]
Interface Temperature N/A250°C[11]
Carrier Gas Helium or Hydrogen[9]Helium[11]
Flow Rate Constant flow modeConstant linear velocity mode (e.g., 35 cm/s)[11]
Oven Program Initial: 100°C, hold 2 min; Ramp 1: 10°C/min to 180°C; Ramp 2: 5°C/min to 240°C, hold 10 min[9]Initial: 50°C; Ramp: 3°C/min to 280°C[11]
Injection Volume 1 µL[9]1 µL
Split Ratio 20:1 to 50:1[9]Split or splitless depending on concentration[8]
MS Scan Range N/A50-550 u[11]
Ionization Mode N/AElectron Ionization (EI) at 70 eV[11]

Data Analysis

  • Identification: The identification of methyl undecanoate is based on matching the retention time of the peak in the sample chromatogram with that of the pure standard analyzed under the same conditions.[2] For GC-MS, identification is further confirmed by comparing the mass spectrum of the sample peak with a reference library spectrum.

  • Quantification: Quantification is performed using the internal standard method.[2] A calibration curve is generated by plotting the ratio of the peak area of methyl undecanoate to the peak area of the internal standard against the concentration of the calibration standards. The concentration of methyl undecanoate in the sample is then determined from this curve.

Visualizations

experimental_workflow sample Sample Containing Undecanoic Acid/Lipids derivatization Derivatization (e.g., BF3-Methanol) sample->derivatization Step 1 extraction Liquid-Liquid Extraction (Hexane) derivatization->extraction Step 2 analysis GC-FID/MS Analysis extraction->analysis Step 3 data Data Processing and Quantification analysis->data Step 4 direct_analysis_workflow sample Sample Containing Methyl Undecanoate extraction Extraction (LLE or SPE) sample->extraction Step 1 cleanup Cleanup/Concentration (e.g., Anhydrous Na2SO4) extraction->cleanup Step 2 analysis GC-FID/MS Analysis cleanup->analysis Step 3 data Data Processing and Quantification analysis->data Step 4

References

Application Notes and Protocols for the Derivatization of Undecanoic Acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and precise quantification of fatty acids is crucial in various scientific fields, including metabolic research, drug development, and quality control in the food and pharmaceutical industries. Undecanoic acid (C11:0), a saturated fatty acid, often requires derivatization prior to analysis by gas chromatography (GC) to enhance its volatility and thermal stability.[1] This chemical modification is essential for achieving sharp chromatographic peaks and reliable quantitative results.[1]

This document provides detailed application notes and protocols for two common and effective derivatization methods for undecanoic acid: esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (B98337) (TMS) esters. The choice of method often depends on the sample matrix, available instrumentation (GC-FID or GC-MS), and the presence of other analytes.

Derivatization Methods: A Comparative Overview

Both esterification and silylation are robust methods for preparing undecanoic acid for GC analysis. The following table summarizes key quantitative performance parameters for each method, providing a basis for method selection and validation.

Performance ParameterEsterification (BF₃-Methanol) followed by GC-MS/FIDSilylation (BSTFA/MSTFA) followed by GC-MS
Linearity (R²) ≥ 0.998[2]> 0.999[3]
Limit of Detection (LOD) ~0.05 µg/mL (as FAME)[2]3 ng/g[3]
Limit of Quantification (LOQ) ~0.15 µg/mL (as FAME)[2]10 ng/g[3]
Accuracy (% Recovery) 80.23 – 115.41%[2]90 - 98%[3]
Precision (%RSD, Intra-day) ≤ 12.03%[2]< 4%[3]
Reproducibility (CV) 1.15% to 2.03% for major fatty acids[1]Data not consistently reported, but generally good
Reaction Time 10 - 60 minutes[4][5]15 - 60 minutes[4][5]
Reaction Temperature 60 - 100°C[6]60 - 80°C[4]

Experimental Protocols

Protocol 1: Esterification of Undecanoic Acid using Boron Trifluoride-Methanol (BF₃-Methanol)

This is a widely used and effective method for preparing fatty acid methyl esters (FAMEs).[7]

Materials:

  • Undecanoic acid sample

  • 14% Boron trifluoride in methanol (B129727) (BF₃-Methanol) solution

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Reaction vials with PTFE-lined caps

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-25 mg of the sample containing undecanoic acid into a reaction vial.[6] If the sample is in a solvent, evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Add 2 mL of 14% BF₃-Methanol solution to the vial.[4]

    • Seal the vial tightly and heat at 60°C for 10-60 minutes in a heating block or water bath.[4][5] The reaction time may need optimization depending on the sample matrix.

  • Extraction of Methyl Undecanoate:

    • Cool the reaction vial to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.[5]

    • Vortex the mixture vigorously for 30 seconds to extract the methyl undecanoate into the hexane layer.

    • Allow the layers to separate.

  • Sample Collection and Drying:

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC Analysis: The sample is now ready for injection into the GC system.

Protocol 2: Silylation of Undecanoic Acid using BSTFA

Silylation is a rapid and effective one-step method for derivatizing both the carboxyl and any hydroxyl groups present in the sample.[4]

Materials:

  • Undecanoic acid sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Dichloromethane (DCM) or other suitable solvent (GC grade)

  • Reaction vials with PTFE-lined caps

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Sample Preparation: Place a known amount of the dried lipid extract (e.g., 1 mg) in a reaction vial.[4]

  • Derivatization Reaction:

    • Add 100 µL of BSTFA with 1% TMCS to the vial.[4]

    • Seal the vial tightly and heat at 80°C for 60 minutes.[4]

  • Sample Preparation for Injection:

    • After cooling to room temperature, the sample can be directly injected into the GC-MS. If dilution is necessary, add a suitable solvent like dichloromethane.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow Experimental Workflow for Undecanoic Acid Derivatization cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_post_derivatization Post-Derivatization Sample Undecanoic Acid Sample DriedSample Dried Sample Sample->DriedSample Solvent Evaporation Esterification Esterification (BF3-Methanol) DriedSample->Esterification Silylation Silylation (BSTFA + 1% TMCS) DriedSample->Silylation Extraction Liquid-Liquid Extraction (Hexane) Esterification->Extraction ReadyForInjection Sample Ready for GC Analysis Silylation->ReadyForInjection Drying Drying (Na2SO4) Extraction->Drying Drying->ReadyForInjection

Caption: General workflow for the derivatization of undecanoic acid.

derivatization_pathways Derivatization Chemical Pathways cluster_esterification Esterification cluster_silylation Silylation UndecanoicAcid_E Undecanoic Acid R-COOH MethylUndecanoate Methyl Undecanoate R-COOCH3 UndecanoicAcid_E->MethylUndecanoate + CH3OH / BF3 - H2O Reagent_E Methanol (CH3OH) Catalyst: BF3 UndecanoicAcid_S Undecanoic Acid R-COOH TMS_Ester TMS-Undecanoate R-COOSi(CH3)3 UndecanoicAcid_S->TMS_Ester + BSTFA - CF3CONH(Si(CH3)3) Reagent_S BSTFA CF3CON[Si(CH3)3]2

Caption: Chemical pathways for esterification and silylation.

Conclusion

The derivatization of undecanoic acid is a critical step for reliable GC analysis. Both esterification with BF₃-methanol and silylation with BSTFA are highly effective methods. The choice between these protocols will depend on the specific requirements of the analysis, including the need for sensitivity, the complexity of the sample matrix, and the available analytical instrumentation. The provided protocols and quantitative data serve as a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement these techniques in their laboratories.

References

Methyl Undecenoate: A Versatile Bio-Based Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-undecenoate, derived from the pyrolysis of castor oil, is a valuable and versatile bio-based chemical intermediate.[1] Its bifunctional nature, possessing both a terminal double bond and a methyl ester group, allows for a wide range of chemical transformations, making it a key building block in the synthesis of polymers, fragrances, and other specialty chemicals.[2][3] This document provides detailed application notes and experimental protocols for the use of methyl undecenoate in various chemical syntheses.

Polymer Synthesis

Methyl undecenoate serves as a crucial precursor for the synthesis of a variety of polymers, including polyesters and polyamides. Its terminal double bond is particularly amenable to acyclic diene metathesis (ADMET) polymerization, a powerful technique for creating high-molecular-weight polymers.[4]

Application: Synthesis of Bio-Based Polyesters via ADMET Polymerization

ADMET polymerization of α,ω-dienes derived from methyl undecenoate allows for the synthesis of unsaturated polyesters with controlled molecular weights. These polyesters can be subsequently hydrogenated to produce saturated analogs with tailored thermal properties. Methyl undecenoate itself can also act as a chain stopper to control the molecular weight of the resulting polymer.[4][5]

MonomerCatalyst (mol%)ConditionsMn ( g/mol )PDITm (°C)Ref.
Isosorbide (B1672297) bis(undec-10-enoate)G2 (1.0)80 °C, 16 h, vacuumHighUnimodal-[4]
Trehalose bis(10-undecenoate)HG2 (4.0)45 °C, 24 h, THF13,2002.1156[6]
Undec-10-en-1-yl undec-10-enoateG2 (0.5-1.0)80 °C, 24 h22,000-26,500--[4]

G2 = Grubbs 2nd Generation Catalyst; HG2 = Hoveyda-Grubbs 2nd Generation Catalyst; Mn = Number-average molecular weight; PDI = Polydispersity index; Tm = Melting temperature.

Materials:

  • Isosorbide bis(undec-10-enoate) (monomer)

  • Grubbs 2nd Generation Catalyst (G2)

  • Methyl 10-undecenoate (MU, chain stopper, optional)

  • Anhydrous toluene

  • Schlenk flask and vacuum line

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon), dissolve the desired amount of isosorbide bis(undec-10-enoate) in anhydrous toluene.

  • If molecular weight control is desired, add the calculated amount of methyl 10-undecenoate (typically 1-5 mol%).

  • Add the Grubbs 2nd Generation Catalyst (typically 0.5-1.0 mol%) to the solution.

  • Heat the reaction mixture to 80 °C under a continuous flow of inert gas to remove the ethylene (B1197577) byproduct.

  • After an initial period (e.g., 2 hours), apply a high vacuum (<0.1 mbar) to the flask to further drive the polymerization by removing residual ethylene.

  • Continue the reaction under vacuum for 16-24 hours.

  • Cool the reaction to room temperature and dissolve the resulting polymer in a suitable solvent (e.g., chloroform).

  • Precipitate the polymer by adding the solution to a non-solvent (e.g., cold methanol).

  • Filter and dry the polymer under vacuum to a constant weight.

  • Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) for thermal properties.

ADMET_Workflow cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_purification Purification cluster_analysis Characterization Monomer Isosorbide bis(undec-10-enoate) Reactor Schlenk Flask 80°C, Vacuum Monomer->Reactor Catalyst Grubbs Catalyst Catalyst->Reactor Solvent Anhydrous Toluene Solvent->Reactor Dissolve Dissolve in Chloroform Reactor->Dissolve Polymer Solution Precipitate Precipitate in Methanol Dissolve->Precipitate Dry Dry under Vacuum Precipitate->Dry GPC GPC (Mn, PDI) Dry->GPC DSC DSC (Tm, Tg) Dry->DSC

Caption: Workflow for ADMET Polymerization.

Fragrance Synthesis

Methyl undecenoate is a precursor in the synthesis of macrocyclic musks, which are important components of many fragrance formulations. The synthesis often involves the transformation of the terminal double bond and the ester functionality.

Application: Synthesis of Macrocyclic Musks

A common strategy involves the conversion of methyl undecenoate to a long-chain aldehyde ester, which can then undergo cyclization reactions to form the macrocyclic ketone or lactone structure characteristic of musks.

Materials:

  • Methyl 10-undecenoate

  • Dry Hydrogen Bromide (HBr) gas

  • Anhydrous ether

  • 5% Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve methyl 10-undecenoate (e.g., 55.4 g, 0.28 mol) in anhydrous ether.

  • Bubble dry HBr gas through the solution. The reaction is an anti-Markovnikov addition.

  • Monitor the reaction by IR spectroscopy for the disappearance of the terminal olefin bands (around 910 and 990 cm⁻¹).

  • Once the reaction is complete, wash the ether solution with a 5% sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield methyl 11-bromoundecanoate. A reported yield for a similar reaction is 90%.[2]

  • The product can be further purified by vacuum distillation.

Musk_Synthesis MU Methyl 10-undecenoate Bromoester Methyl 11-bromoundecanoate MU->Bromoester + HBr (anti-Markovnikov) AldehydeEster C11 Aldehyde Ester Bromoester->AldehydeEster Oxidation (e.g., DMSO/NaHCO3) Macrocycle Macrocyclic Musk Precursor AldehydeEster->Macrocycle Cyclization

Caption: Synthesis of a macrocyclic musk precursor.

Other Chemical Transformations

Application: Cross-Metathesis for the Synthesis of α,ω-Difunctional Compounds

Cross-metathesis of methyl undecenoate with other olefins, such as dimethyl maleate (B1232345), provides an efficient route to α,ω-difunctional compounds. These are valuable monomers for the synthesis of polyesters and polyamides.

Catalyst (mol%)Temperature (°C)Time (h)SolventYield of DiesterRef.
[Ru]-4 (0.75)801Toluene>99%[7]

[Ru]-4 refers to a specific ruthenium catalyst used in the study.

Materials:

  • Methyl 10-undecenoate

  • Dimethyl maleate

  • Ruthenium catalyst (e.g., Grubbs or Hoveyda-Grubbs type)

  • Anhydrous toluene

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve methyl 10-undecenoate and an excess of dimethyl maleate (e.g., 5 equivalents) in anhydrous toluene.

  • Add the ruthenium catalyst (e.g., 0.75 mol%).

  • Heat the reaction mixture to 80 °C and stir for 1 hour.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The desired α,ω-dicarboxylic acid methyl ester can be purified by column chromatography.

Application: Epoxidation to Methyl 10,11-epoxyundecanoate

The terminal double bond of methyl undecenoate can be readily epoxidized to form methyl 10,11-epoxyundecanoate. This epoxide is a useful intermediate for the synthesis of diols, amino alcohols, and other functionalized molecules.

Materials:

  • Methyl 10-undecenoate

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite (B76179) solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve methyl 10-undecenoate in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

  • In a separate flask, dissolve m-CPBA (typically 1.1-1.5 equivalents) in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred solution of methyl undecenoate.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated sodium sulfite solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

  • The product can be purified by column chromatography on silica (B1680970) gel.

Key_Transformations MU Methyl 10-undecenoate Polyester Polyester / Polyamide MU->Polyester ADMET Polymerization Musk Macrocyclic Musk MU->Musk Multi-step Synthesis Diester α,ω-Diester MU->Diester Cross-Metathesis Epoxide Methyl 10,11-epoxyundecanoate MU->Epoxide Epoxidation Silicone Organo-modified Silicone MU->Silicone Hydrosilylation

References

Troubleshooting & Optimization

Technical Support Center: Fischer Esterification of Undecylenic Acid to Methyl Undecenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of methyl undecenoate via Fischer esterification.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Fischer esterification for synthesizing methyl undecenoate?

A1: The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid (undecylenic acid) and an alcohol (methanol) to form an ester (methyl undecenoate) and water.[1][2][3] To achieve a high yield, the reaction equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of one reactant, usually methanol (B129727), or by removing the water as it is formed.[1][2][4]

Q2: What is a typical starting point for reaction conditions to achieve a high yield?

A2: For a high conversion rate, a common starting point is a 10:1 molar ratio of methanol to undecylenic acid.[1] A strong acid catalyst, such as concentrated sulfuric acid, is typically used at a loading of 1-2% of the mass of the undecylenic acid.[1] The reaction is generally heated to reflux, which is around 65°C, for a duration of 2 to 8 hours.[1][5]

Q3: Can the double bond in undecylenic acid react under the acidic conditions of Fischer esterification?

A3: Yes, the terminal double bond in undecylenic acid can potentially undergo side reactions under strong acid catalysis and heat. The primary concerns are acid-catalyzed hydration (addition of water to the double bond) and polymerization, especially at higher temperatures (250-325°C).[6] Using anhydrous reactants and controlled heating can help minimize these side reactions.

Q4: What are some alternative catalysts to sulfuric acid for this reaction?

A4: Besides sulfuric acid, other effective catalysts include p-toluenesulfonic acid (p-TsOH), dodecylbenzene (B1670861) sulfonic acid (DBSA), and various Lewis acids.[7][8][9] Heterogeneous catalysts, such as phosphoric acid-functionalized mesoporous molecular sieves (P-SBA-15) and tungsten disulfide (WS2), offer the advantage of easier separation from the reaction mixture.[10][11] Enzymatic catalysts like lipases can also be used for a more environmentally friendly approach under milder conditions.[5]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the esterification can be monitored using analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (undecylenic acid) and the appearance of the product (methyl undecenoate).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Equilibrium not shifted sufficiently towards products: The reaction is reversible, and the presence of water (a byproduct) can drive the reaction backward.[1] 2. Incomplete reaction: The reaction may not have reached completion. 3. Loss of product during workup: Methyl undecenoate can be lost during extraction or purification steps.1. Increase the excess of methanol: Using a larger excess of methanol will shift the equilibrium towards the ester. A 10-fold molar excess is a good starting point.[1] 2. Remove water: If possible, use a Dean-Stark apparatus to remove water as it forms. Alternatively, using anhydrous reactants and solvents is crucial.[2] 3. Increase reaction time: Monitor the reaction by TLC or GC to ensure it has gone to completion.[1] 4. Optimize catalyst concentration: Ensure you are using an adequate amount of catalyst (e.g., 1-2% w/w of sulfuric acid relative to undecylenic acid).[1] 5. Careful workup: During aqueous washes, avoid vigorous shaking to prevent emulsion formation. Ensure complete extraction with an appropriate solvent.
Presence of Unreacted Undecylenic Acid in Product 1. Insufficient reaction time. 2. Inadequate catalyst activity or concentration. 3. Suboptimal reaction temperature. 1. Extend the reflux time: Continue heating and monitor the reaction until no more starting material is observed by TLC or GC.[1] 2. Increase catalyst loading: Incrementally increase the amount of acid catalyst. 3. Ensure proper reflux temperature: The reaction should be maintained at the boiling point of methanol (around 65°C).[1]
Formation of Byproducts 1. Side reactions involving the double bond: At higher temperatures, polymerization of undecylenic acid can occur.[6] Acid-catalyzed hydration of the double bond is also possible. 2. Ether formation: At elevated temperatures, the acid catalyst can promote the dehydration of methanol to form dimethyl ether.1. Control the reaction temperature: Avoid excessive heating. Maintain a gentle reflux. 2. Use anhydrous conditions: Ensure all reactants and glassware are dry to minimize water available for hydration reactions. 3. Consider a milder catalyst: If byproduct formation is significant, explore the use of alternative catalysts like p-TsOH or a heterogeneous catalyst.[5][10]
Emulsion Formation During Workup Vigorous shaking during aqueous extraction: The soap-like nature of any unreacted undecylenic acid can lead to the formation of stable emulsions.1. Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. 2. Addition of brine: Washing with a saturated sodium chloride solution (brine) can help to break up emulsions. 3. Filtration through Celite: As a last resort, filtering the entire mixture through a pad of Celite can help to break the emulsion.
Difficulty in Removing Unreacted Acid Incomplete neutralization: The acidic catalyst and unreacted undecylenic acid may not be fully removed by simple water washes.1. Wash with a mild base: Use a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and convert unreacted undecylenic acid into its water-soluble sodium salt.[1] Be sure to vent the separatory funnel frequently as CO₂ will be generated.

Data Presentation

Table 1: Effect of Methanol to Undecylenic Acid Molar Ratio on Yield
Molar Ratio (Methanol:Acid)Typical Yield (%)Notes
1:1~65Equilibrium is not significantly shifted towards the product.
10:1>90A large excess of methanol effectively shifts the equilibrium, leading to high yields.[1]
>10:1Up to 97Further increasing the excess of methanol can lead to incremental improvements in yield.[12]
Data is generalized from studies on fatty acid esterification.
Table 2: Comparison of Catalysts for Undecylenic Acid Esterification
CatalystCatalyst LoadingTemperature (°C)Reaction Time (h)Yield (%)
Sulfuric Acid (H₂SO₄)1-2% w/wReflux (~65)893[5]
p-Toluenesulfonic Acid (p-TsOH)Catalytic60 - 1101 - 10High
Phosphoric Acid-functionalized SBA-1510% w/w1406High[10]
Ultrasound-assisted (H₂SO₄ catalyst)CatalyticRoom Temp.0.2575-80[13]

Experimental Protocols

Standard Fischer Esterification of Undecylenic Acid with Sulfuric Acid Catalyst

Materials:

  • Undecylenic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine undecylenic acid and anhydrous methanol (10:1 molar ratio).[1]

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (1-2% of the weight of the undecylenic acid).[1]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle. Maintain the reflux with continuous stirring for 2-8 hours.[1][5] Monitor the reaction progress by TLC.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), and finally with brine.[1]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the diethyl ether using a rotary evaporator to yield the crude methyl undecenoate.

  • Purification (Optional): If necessary, the product can be further purified by vacuum distillation.[1]

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Undecylenic Acid + Methanol (excess) Catalyst H₂SO₄ (catalyst) Reflux Reflux (65°C, 2-8h) Catalyst->Reflux Initiate Reaction Remove_MeOH Remove Excess Methanol Reflux->Remove_MeOH Reaction Complete Extraction Extraction with Diethyl Ether Remove_MeOH->Extraction Wash Wash with H₂O, NaHCO₃, Brine Extraction->Wash Drying Dry with Na₂SO₄ Wash->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Distillation Vacuum Distillation (Optional) Solvent_Removal->Distillation Product Pure Methyl Undecenoate Solvent_Removal->Product If sufficiently pure Distillation->Product Troubleshooting_Yield Start Low Yield of Methyl Undecenoate Check_Completion Is the reaction complete? (Monitor by TLC/GC) Start->Check_Completion Check_Equilibrium Is the equilibrium shifted sufficiently? Start->Check_Equilibrium Check_Workup Was there product loss during workup? Start->Check_Workup Check_Byproducts Are there significant byproducts? Start->Check_Byproducts Increase_Time Increase Reaction Time Check_Completion->Increase_Time No Increase_MeOH Increase Molar Ratio of Methanol Check_Equilibrium->Increase_MeOH No Remove_Water Ensure Anhydrous Conditions / Use Dean-Stark Check_Equilibrium->Remove_Water No Optimize_Workup Gentle Extraction, Use Brine for Emulsions Check_Workup->Optimize_Workup Yes Control_Temp Control Temperature, Consider Milder Catalyst Check_Byproducts->Control_Temp Yes

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of FAMEs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Gas Chromatography (GC) analysis of Fatty Acid Methyl Esters (FAMEs). This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to peak tailing, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in FAME analysis?

A: Peak tailing is a phenomenon in chromatography where the peak asymmetry is skewed, with the latter half of the peak being broader than the front half.[1] In an ideal chromatogram, peaks are symmetrical (Gaussian). Tailing peaks can lead to inaccurate peak integration and reduced resolution between closely eluting FAMEs, compromising the quantitative accuracy of the analysis.[2]

Q2: I am observing tailing for all the peaks in my FAMEs chromatogram. What are the likely causes?

A: When all peaks in a chromatogram exhibit tailing, the issue is often related to a physical problem in the GC system that affects all analytes indiscriminately.[3] The most common causes include:

  • Improper Column Installation: An incorrect column insertion depth into the inlet or detector can create dead volume, leading to turbulence in the carrier gas flow path.[4]

  • Poor Column Cut: A jagged or uneven column cut can disrupt the flow path and cause turbulence, resulting in tailing peaks.[4][5]

  • System Leaks: Leaks in the injector, detector, or column fittings can disrupt the carrier gas flow and pressure, leading to poor peak shape.[6]

  • Flow Path Obstruction: Contamination or debris in the injector liner or at the head of the column can obstruct the sample path.[7]

Q3: Only some of my FAME peaks, particularly the more polar ones, are tailing. What could be the reason?

A: If only specific peaks are tailing, it often points to a chemical interaction between those analytes and active sites within the GC system.[3] For FAMEs, which have some polarity, this is a common issue. Potential causes include:

  • Active Sites in the Injector: The injector liner, particularly if it is dirty or not deactivated, can contain active silanol (B1196071) groups that interact with polar FAMEs.[6][8]

  • Column Contamination or Degradation: Accumulation of non-volatile sample residue at the front of the column can create active sites.[9] The stationary phase can also degrade over time, exposing active surfaces.[9]

  • Solvent Mismatch: A significant mismatch in polarity between the sample solvent and the GC column's stationary phase can cause peak distortion, including tailing.[10][11]

  • Incomplete Derivatization: If the conversion of fatty acids to FAMEs is incomplete, the remaining free fatty acids, which are highly polar, will exhibit significant tailing.[6]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Tailing

This guide provides a step-by-step workflow to identify the root cause of peak tailing.

Experimental Protocol:

  • Initial Assessment: Examine the chromatogram to determine if all peaks or only specific peaks are tailing.[3]

  • Inertness Test: Inject a non-polar compound standard (e.g., a hydrocarbon like methane (B114726) or butane).[12] If this peak does not tail, the problem is likely due to system activity. If it does tail, a physical issue in the flow path is the probable cause.[7][11]

  • Systematic Component Check: Follow the logical troubleshooting workflow to isolate and resolve the issue.

Troubleshooting Workflow Diagram

G A Peak Tailing Observed B Are all peaks tailing? A->B C Yes B->C Yes D No (Specific Peaks Tailing) B->D No E Check for Physical Issues: - Improper column installation - Poor column cut - System leaks - Flow path obstruction C->E F Check for Chemical Interactions: - Active sites in liner/column - Column contamination - Incomplete derivatization - Solvent mismatch D->F G Perform Inlet Maintenance: - Replace liner, septum, and seals - Trim column inlet (10-20 cm) - Reinstall column correctly E->G H Address System Activity: - Use a deactivated liner - Condition or replace the column - Optimize derivatization protocol - Match solvent to stationary phase F->H I Issue Resolved? G->I J Issue Resolved? H->J K Yes I->K L No I->L M Yes J->M N No J->N O Contact Technical Support L->O N->O

Caption: A logical workflow for troubleshooting peak tailing in GC.

Guide 2: Common Solutions for Peak Tailing in FAME Analysis

This table summarizes common problems and their corresponding solutions, along with expected outcomes.

Problem Recommended Action Experimental Protocol Expected Outcome
Contaminated Injector Liner Replace the injector liner with a new, deactivated liner.[6]1. Cool the injector. 2. Remove the septum nut and septum. 3. Unscrew the injector body and carefully remove the old liner. 4. Install the new liner, ensuring it is correctly positioned. 5. Reassemble the injector and perform a leak check.Improved peak shape for active compounds, reduction or elimination of tailing.
Column Contamination Trim the front section of the capillary column.[1][9]1. Cool the oven and injector. 2. Disconnect the column from the injector. 3. Using a ceramic scoring wafer, make a clean, square cut to remove 10-20 cm from the inlet end of the column.[2] 4. Reinstall the column to the correct depth in the injector. 5. Condition the column according to the manufacturer's instructions.Sharper peaks and potentially shorter retention times.
Improper Column Installation Reinstall the column, ensuring the correct insertion depth.[10]1. Consult the instrument manual for the correct column insertion distance for your specific inlet and detector. 2. Carefully insert the column to the specified depth and tighten the ferrule. 3. Perform a leak check.Elimination of tailing caused by dead volume.[4]
Column Overload Reduce the injection volume or dilute the sample.[13][14]1. Prepare a serial dilution of your FAME sample (e.g., 1:10, 1:100). 2. Inject the diluted samples and observe the peak shape. Alternatively, reduce the injection volume (e.g., from 1 µL to 0.5 µL).Symmetrical peaks. Overload often manifests as "shark fin" or fronting peaks, but can also contribute to tailing.
Incomplete Derivatization Optimize the methylation procedure.1. Review your derivatization protocol (e.g., using BF3-methanol or methanolic HCl). 2. Ensure appropriate reaction time, temperature, and reagent concentrations. 3. Consider using a different derivatization reagent if issues persist.Reduction in tailing for peaks corresponding to free fatty acids.
Low Split Ratio Increase the split ratio.[10]1. If using a split injection, increase the split ratio (e.g., from 20:1 to 50:1). This increases the total flow through the inlet, leading to a faster transfer of the sample to the column.[11]Sharper peaks, especially for early eluting compounds.

Troubleshooting Signaling Pathway Diagram

This diagram illustrates the cause-and-effect relationships leading to peak tailing.

G cluster_causes Primary Causes cluster_effects Secondary Effects A System Activity (e.g., free silanols) E Analyte-Surface Interaction A->E B Flow Path Disruption (e.g., dead volume, leaks) F Turbulent Flow B->F C Method Parameters (e.g., column overload, solvent mismatch) G Non-Ideal Partitioning C->G D Sample Preparation (e.g., incomplete derivatization) H Presence of Polar Analytes D->H I Peak Tailing E->I F->I G->I H->I

Caption: Causal relationships leading to peak tailing in GC analysis.

References

Technical Support Center: Purification of Crude Methyl Undecenoate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude methyl undecenoate via vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation necessary for purifying methyl undecenoate?

Methyl undecenoate has a high boiling point at atmospheric pressure (approximately 245-248 °C).[1] Distilling at this temperature risks thermal degradation of the compound. Vacuum distillation lowers the boiling point, allowing for purification at a lower temperature, thus preventing decomposition and ensuring a higher purity product.[2]

Q2: What are the most common impurities in crude methyl undecenoate?

The most common impurities originate from the synthesis process, which is typically the esterification of undecenoic acid with methanol. These impurities include:

  • Unreacted undecenoic acid: The starting carboxylic acid.

  • Excess methanol: The starting alcohol.

  • Water: A byproduct of the esterification reaction.

  • Acid catalyst: If used during synthesis (e.g., sulfuric acid).

Q3: What purity and yield can I expect from a single vacuum distillation?

With a properly optimized setup, a single fractional vacuum distillation can achieve a purity of >99%. The expected yield is typically in the range of 80-90%, though this can be influenced by the efficiency of the distillation apparatus and the care taken during fraction collection.[2]

Q4: Can I use boiling chips for vacuum distillation?

No, boiling chips are not effective under vacuum as the trapped air within their pores is quickly evacuated, rendering them unable to promote smooth boiling. A magnetic stir bar should be used to ensure even heating and prevent bumping.[3]

Q5: My purified methyl undecenoate has a yellow or brown tint. What is the cause?

A colored tint in the distillate can indicate co-distillation of impurities or slight thermal degradation. Ensure the vacuum is stable and the heating mantle temperature is not excessively high. If the issue persists, a second distillation or alternative purification methods like column chromatography may be necessary.

Troubleshooting Guides

Issue 1: Difficulty Achieving or Maintaining a Stable Vacuum
Potential Cause Solution
Leaks in glassware jointsEnsure all joints are properly greased with a suitable vacuum grease and securely clamped. Visually inspect for any cracks in the glassware.[2]
Cracks or loose connections in vacuum tubingInspect the vacuum tubing for any visible cracks or wear. Ensure all connections to the vacuum pump and apparatus are tight.
Inadequate vacuum pump performanceVerify that the vacuum pump is functioning correctly and is appropriate for the desired pressure. Check the pump oil level and clarity; replace if necessary.
Leaks around the thermometer adapterEnsure the rubber or silicone adapter for the thermometer provides a tight seal.
Issue 2: Poor Separation of Methyl Undecenoate from Impurities
Potential Cause Solution
Inefficient fractionating columnFor challenging separations, use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.[2]
Distillation rate is too fastA slow and steady distillation rate of approximately 1-2 drops per second is crucial for proper separation. Adjust the heating mantle to maintain this rate.[2]
Poor insulation of the fractionating columnInsulate the column with glass wool or aluminum foil to maintain a proper temperature gradient from the pot to the distillation head.
Unstable heatingUse a heating mantle with a stirrer to ensure smooth and even heating of the distillation flask.
Issue 3: "Bumping" or Uncontrolled Boiling of the Crude Mixture
Potential Cause Solution
Absence of a stirring mechanismA magnetic stir bar is essential to promote smooth boiling under vacuum.[3]
Residual low-boiling solventsIf the crude product contains residual solvents from the workup (e.g., diethyl ether, hexanes), they can cause bumping as the vacuum is applied. It is advisable to remove these solvents via rotary evaporation before distillation.
Heating too rapidlyBegin heating the distillation flask gently and increase the temperature gradually once a stable vacuum has been achieved.

Quantitative Data Summary

Table 1: Physical Properties of Key Compounds

Compound Molecular Weight ( g/mol ) Boiling Point at 760 mmHg (°C) Boiling Point under Vacuum
Methyl 10-undecenoate198.30245-248[1]116 °C @ 10 kPa (75 mmHg)
Undecenoic Acid184.28275137 °C @ 2 mmHg
Methanol32.0464.7-

Table 2: Vapor Pressure of Methyl 10-undecenoate at Different Temperatures

Temperature (°C) Vapor Pressure (kPa) Vapor Pressure (mmHg)
1161075
172.2100750

Note: This data is extrapolated and should be used as a guideline.

Experimental Protocol: Vacuum Distillation of Crude Methyl Undecenoate

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus using dry glassware. This should include a round-bottom flask (distilling flask), a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

  • A Claisen adapter is recommended to minimize bumping.[3]

  • Lightly grease all ground-glass joints to ensure a vacuum-tight seal.

  • Place a magnetic stir bar in the distilling flask.

  • Connect the apparatus to a vacuum trap and a vacuum pump.

2. Procedure:

  • Transfer the crude methyl undecenoate into the round-bottom flask.

  • Begin stirring the solution.

  • Turn on the vacuum pump to slowly reduce the pressure inside the apparatus.

  • Once a stable vacuum is achieved (e.g., 10-20 mmHg), begin to gently heat the flask using a heating mantle.

  • Observe the vapor rising through the fractionating column.

  • Adjust the heating rate to maintain a slow and steady distillation rate of 1-2 drops per second into the receiving flask.

  • Collect any low-boiling fractions (e.g., residual methanol) in a separate receiving flask.

  • Monitor the temperature at the distillation head. Once it stabilizes at the expected boiling point of methyl undecenoate at the recorded pressure, switch to a clean receiving flask to collect the purified product.

  • Continue distillation until the majority of the product has been collected and the temperature begins to drop or rise significantly.

  • Remove the heat source and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

Visualizations

experimental_workflow crude_product Crude Methyl Undecenoate in Distilling Flask setup Assemble Vacuum Distillation Apparatus crude_product->setup vacuum Apply Vacuum setup->vacuum heat Gentle Heating vacuum->heat distill Collect Fractions heat->distill fore_run Low-Boiling Impurities distill->fore_run Initial Fraction product Pure Methyl Undecenoate distill->product Main Fraction residue High-Boiling Residue distill->residue Remaining in Flask cool_vent Cool and Vent System product->cool_vent troubleshooting_workflow start Distillation Issue Observed check_vacuum Unstable Vacuum? start->check_vacuum check_separation Poor Separation? check_vacuum->check_separation No leak_check Check Joints and Tubing for Leaks check_vacuum->leak_check Yes check_bumping Bumping? check_separation->check_bumping No column_check Improve Column Efficiency/Insulation check_separation->column_check Yes check_bumping->start No/Other Issue stirring_check Ensure Proper Stirring check_bumping->stirring_check Yes pump_check Verify Pump Performance leak_check->pump_check solution Problem Resolved pump_check->solution rate_check Reduce Distillation Rate column_check->rate_check rate_check->solution solvent_check Remove Residual Solvents stirring_check->solvent_check solvent_check->solution

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 10-undecenoate Hydroesterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the hydroesterification of methyl 10-undecenoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the palladium-catalyzed hydroesterification of methyl 10-undecenoate, offering potential causes and actionable solutions.

1. Why is my reaction showing low or no conversion of methyl 10-undecenoate?

Low or no conversion can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Possible Cause: Catalyst Inactivity

    • Palladium Black Formation: The active Pd(0) catalyst can precipitate as palladium black, removing it from the catalytic cycle.[1]

      • Solution: Increase the ligand-to-palladium ratio to better stabilize the catalytic species. Ensure all reagents and solvents are thoroughly deoxygenated, as oxygen can promote the formation of palladium black.[1]

    • Improper Pre-catalyst Activation: Some Pd(II) pre-catalysts require reduction to Pd(0) to initiate the catalytic cycle. This activation step might be inefficient.[1]

      • Solution: Add a small amount of a reducing agent or ensure the reaction conditions (e.g., solvent, base) are suitable for the in situ reduction of the pre-catalyst.[1]

  • Possible Cause: Inhibiting Impurities

    • Water or Oxygen: Trace amounts of water can lead to the hydrolysis of intermediates or the final product, while oxygen can lead to catalyst deactivation.[1]

      • Solution: Use anhydrous solvents and reagents. Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[1]

  • Possible Cause: Sub-optimal Reaction Conditions

    • Temperature: The reaction temperature may be too low for the catalytic cycle to proceed efficiently.[1]

      • Solution: Gradually increase the reaction temperature in increments of 10-20°C.[1]

    • Carbon Monoxide (CO) Pressure: Insufficient CO pressure can lead to slow or stalled reactions.[1]

      • Solution: Increase the CO pressure. Ensure the pressure is maintained throughout the reaction.

2. How can I improve the regioselectivity towards the linear product (dimethyl dodecanedioate)?

Achieving high regioselectivity for the linear product is crucial for many applications.

  • Possible Cause: Ligand Choice

    • The structure of the phosphine (B1218219) ligand plays a critical role in directing the regioselectivity.

      • Solution: Employ bulky diphosphine ligands. Ligands such as 1,2-bis(di-tert-butylphosphino)methyl)benzene (1,2-DTBPMB) have been shown to favor the formation of the linear product.[2] In some cases, specific ligands like (p-F-Ph)3P can also yield high regioselectivity.[3]

  • Possible Cause: Reaction Temperature

    • Temperature can influence the equilibrium between the linear and branched palladium alkyl intermediates.

      • Solution: Optimize the reaction temperature. In some systems, higher temperatures can favor the formation of the linear product by facilitating the β-hydride elimination of the branched intermediate, allowing for re-insertion to form the more stable linear species.[4]

3. My catalyst appears to be deactivating over time or in recycling experiments. What are the likely causes and how can I mitigate this?

Catalyst deactivation is a common issue in homogeneous catalysis.

  • Possible Cause: Leaching of the Catalyst

    • The palladium catalyst may leach into the product phase during extraction, leading to a loss of active catalyst for subsequent runs.

      • Solution: Employ a thermomorphic multicomponent solvent (TMS) system, such as methanol (B129727) and dodecane. This allows for the catalyst to remain in one phase while the product is extracted in another, minimizing leaching.[2]

  • Possible Cause: Coking or Fouling

    • Carbonaceous deposits can form on the catalyst surface, blocking active sites.[5]

      • Solution: While more common in heterogeneous catalysis, soluble polymers or insoluble byproducts can also foul homogeneous catalysts. Ensure high purity of starting materials. If deactivation is severe, catalyst regeneration may be necessary.

  • Possible Cause: Poisoning

    • Impurities in the starting materials or CO feed can act as catalyst poisons.

      • Solution: Use high-purity reagents and gases. Purification of the methyl 10-undecenoate may be required if it is sourced from natural oils.

4. How can I regenerate my deactivated palladium catalyst?

For supported palladium catalysts that have been deactivated, a regeneration procedure can sometimes restore activity.

  • Regeneration Protocol for Pd/C:

    • Wash the deactivated catalyst multiple times with deionized water, with centrifugation between each wash.

    • Wash the catalyst with methanol (2-3 times), followed by centrifugation.

    • Treat the catalyst with a reducing agent.

    • Wash again with methanol and then deionized water, with centrifugation to remove the solvent.[6]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes key quantitative data from literature on the hydroesterification of methyl 10-undecenoate, highlighting the impact of different catalytic systems and conditions on product yield and regioselectivity.

Catalyst SystemLigandSolvent SystemTemperature (°C)CO Pressure (bar)Yield (%)Linear:Branched RatioReference
Palladium1,2-DTBPMBMethanol/Dodecane (TMS)Not SpecifiedNot Specifiedup to 7994:6[2]
Pd(OAc)₂(p-F-Ph)₃PNot SpecifiedNot SpecifiedNot SpecifiedGoodHigh[3]

Experimental Protocols

Detailed Experimental Protocol for Hydroesterification of Methyl 10-undecenoate in a Thermomorphic Multicomponent Solvent (TMS) System

This protocol is a general guideline based on literature procedures for palladium-catalyzed hydroesterification.[2]

1. Materials and Reagents:

  • Methyl 10-undecenoate (high purity)

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Diphosphine ligand (e.g., 1,2-DTBPMB)

  • Acid co-catalyst (e.g., methanesulfonic acid, MSA)

  • Methanol (anhydrous)

  • n-Dodecane (anhydrous)

  • Carbon monoxide (high purity)

  • Inert gas (e.g., Argon or Nitrogen)

2. Reactor Setup:

  • A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, sampling valve, and temperature and pressure controls is required.

  • Ensure the reactor is clean, dry, and has been leak-tested.

3. Reaction Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor, diphosphine ligand, and acid co-catalyst to the autoclave.

  • Solvent Addition: Add the desired volumes of anhydrous methanol and n-dodecane to the autoclave.

  • Substrate Addition: Add the methyl 10-undecenoate to the reaction mixture.

  • Purging: Seal the autoclave and purge several times with inert gas to remove any residual air, followed by purging with carbon monoxide.

  • Pressurization and Heating: Pressurize the reactor to the desired CO pressure and begin heating to the set reaction temperature with vigorous stirring.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small samples at regular intervals via the sampling valve and analyzing them by gas chromatography (GC) or other suitable analytical techniques.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO pressure in a well-ventilated fume hood.

  • Product Isolation and Catalyst Recycling: Transfer the biphasic reaction mixture to a separation funnel. The product, dimethyl dodecanedioate, will be preferentially dissolved in the n-dodecane phase, while the catalyst remains in the methanol phase. Separate the two phases. The catalyst-containing methanol phase can be reused for subsequent reactions. The product in the n-dodecane phase can be isolated by evaporation of the solvent and further purified if necessary.

4. Product Purification:

  • The desired product, dimethyl dodecanedioate, can be purified by crystallization from the reaction mixture. This method has been shown to yield polymer-grade purity (>99.9%).[7]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Catalyst Preparation (Pd Precursor, Ligand, Acid) B Solvent & Substrate Addition (Methanol, Dodecane, Methyl 10-undecenoate) A->B C Reactor Purging (Inert Gas & CO) B->C D Pressurize with CO & Heat to Reaction Temp C->D E Reaction Monitoring (GC Sampling) D->E F Cooling & Depressurization E->F G Phase Separation (Product in Dodecane, Catalyst in Methanol) F->G H Product Isolation & Purification (Crystallization) G->H I Catalyst Recycling G->I

Caption: General experimental workflow for hydroesterification.

Troubleshooting Low Yield

G Active Active Catalyst (Pd(0)L_n) Active->Active Catalytic Cycle Deactivated Deactivated Catalyst (e.g., Pd Black, Fouled) Active->Deactivated Deactivation (Leaching, Coking, Poisoning) Regenerated Regenerated Catalyst Deactivated->Regenerated Regeneration (Washing, Reduction) Regenerated->Active Re-activation Precatalyst Pd(II) Pre-catalyst Precatalyst->Active Activation (Reduction)

References

stability and storage conditions for methyl undecylenate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of methyl undecylenate.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for methyl undecylenate?

Methyl undecylenate should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, protected from heat and light.[1][2] For optimal stability, a refrigerated temperature range of 0–8 °C is recommended.[1][3]

Q2: What is the expected shelf life of methyl undecylenate?

When stored under the recommended conditions, methyl undecylenate has a shelf life of 24 months or longer.[2][4]

Q3: What materials are incompatible with methyl undecylenate?

Methyl undecylenate is incompatible with strong oxidizing agents, strong acids, and strong bases.[5] Contact with these substances should be avoided to prevent degradation.

Q4: What are the primary degradation pathways for methyl undecylenate?

As an unsaturated ester, methyl undecylenate is susceptible to two primary degradation pathways:

  • Hydrolysis: In the presence of moisture, especially under acidic or basic conditions, the ester bond can hydrolyze to form undecylenic acid and methanol.[2] This reaction is the reverse of the esterification process.

  • Oxidation: The terminal double bond in the undecylenate chain is susceptible to oxidation. This can be initiated by exposure to air (oxygen), light, and heat, leading to the formation of various oxidation products.

Q5: How can I tell if my methyl undecylenate has degraded?

Degradation may be indicated by a change in the physical appearance of the substance (e.g., color change, formation of precipitates), a change in odor, or the presence of unexpected peaks during analytical testing (e.g., GC or HPLC analysis). The appearance of a peak corresponding to undecylenic acid is a strong indicator of hydrolysis.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Action(s)
Change in color or odor of the stored product. Exposure to air, light, or elevated temperatures leading to oxidation.Ensure the container is tightly sealed and stored under an inert atmosphere (e.g., nitrogen or argon) if possible. Store in a dark, refrigerated location (0–8 °C).
Contamination.Review handling procedures to prevent the introduction of contaminants. Use clean, dedicated labware.
Presence of an acidic impurity in the sample. Hydrolysis of the ester due to moisture.Store in a desiccated environment. Ensure solvents used for sample preparation are anhydrous.
Inconsistent results in experiments using methyl undecylenate. Degradation of the stock solution.Prepare fresh stock solutions frequently. Store stock solutions under the recommended conditions (refrigerated, protected from light).
Incompatibility with other reagents in the experiment.Review the chemical compatibility of all reagents in your experimental setup. Avoid strong acids, bases, and oxidizing agents.

Data Presentation

Recommended Storage and Handling Conditions
Parameter Condition Reference(s)
Temperature 0–8 °C[1][3]
Atmosphere Tightly sealed container, inert gas (e.g., nitrogen) for long-term storage[1][6]
Light Protected from light (e.g., amber vial)[1][2]
Moisture Dry, desiccated environment[1][6]
Handling Well-ventilated area or fume hood[1][6][7]
Personal Protective Equipment (PPE) Gloves, safety goggles, protective clothing[1][6]

Experimental Protocols

Protocol 1: Assessment of Methyl Undecylenate Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for assessing the purity of methyl undecylenate and identifying potential volatile impurities or degradation products.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., HP-5ms or equivalent).[8]

Reagents:

  • Methyl undecylenate sample

  • High-purity solvent for dilution (e.g., hexane (B92381) or ethyl acetate)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the methyl undecylenate sample in the chosen solvent (e.g., 1 mg/mL).

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MSD Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-550

  • Analysis: Inject the sample into the GC-MS system. Identify the peak for methyl undecylenate based on its retention time and mass spectrum. Analyze other peaks to identify potential impurities or degradation products by comparing their mass spectra to a library (e.g., NIST).

Protocol 2: Stability-Indicating HPLC Method for Methyl Undecylenate

This protocol describes a High-Performance Liquid Chromatography (HPLC) method to quantify methyl undecylenate and detect the primary hydrolysis product, undecylenic acid.

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

Reagents:

  • Methyl undecylenate sample

  • Undecylenic acid standard

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Phosphoric acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 85:15 v/v) with 0.1% phosphoric acid.

  • Standard Preparation: Prepare stock solutions of methyl undecylenate and undecylenic acid in the mobile phase. Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Dissolve a known weight of the methyl undecylenate sample in the mobile phase.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 205 nm[7]

  • Analysis: Inject the standards and the sample. Quantify the amount of methyl undecylenate and undecylenic acid in the sample by comparing the peak areas to the calibration curves.

Mandatory Visualization

Stability_Troubleshooting_Workflow Methyl Undecylenate Stability Troubleshooting start Observe Issue with Methyl Undecylenate check_appearance Visual Inspection: Color Change, Odor, Precipitate? start->check_appearance check_analytical Analytical Data Review: Unexpected Peaks (GC/HPLC)? check_appearance->check_analytical No storage_issue Potential Cause: Improper Storage (Light, Heat, Air Exposure) check_appearance->storage_issue Yes hydrolysis_issue Potential Cause: Hydrolysis (Moisture Contamination) check_analytical->hydrolysis_issue Yes (e.g., Undecylenic Acid Peak) end_good Methyl Undecylenate is Stable check_analytical->end_good No oxidation_issue Potential Cause: Oxidation storage_issue->oxidation_issue review_storage Action: Review and Correct Storage Conditions storage_issue->review_storage use_desiccant Action: Store with Desiccant hydrolysis_issue->use_desiccant end_bad Discard and Obtain New Batch hydrolysis_issue->end_bad oxidation_issue->end_bad use_inert_gas Action: Use Inert Gas Overlay (N2 or Ar) review_storage->use_inert_gas

Caption: Troubleshooting workflow for methyl undecylenate stability issues.

Storage_Handling_Workflow Recommended Storage and Handling of Methyl Undecylenate receive Receive Methyl Undecylenate inspect Inspect Container for Damage receive->inspect log Log Receipt and Assign Lot Number inspect->log OK damaged Container Damaged inspect->damaged Damaged store Store in Designated Location: 0-8 °C, Dark, Dry log->store handle Handling for Experiment store->handle ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat handle->ppe fume_hood Work in a Well-Ventilated Area or Fume Hood ppe->fume_hood dispense Dispense Required Amount fume_hood->dispense reseal Tightly Reseal Container (Purge with Inert Gas if possible) dispense->reseal return_storage Return to Proper Storage reseal->return_storage quarantine Quarantine and Contact Supplier damaged->quarantine

Caption: Workflow for proper storage and handling of methyl undecylenate.

References

identifying byproducts in methyl ricinoleate cracking to methyl undecylenate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the thermal cracking of methyl ricinoleate (B1264116) to produce methyl undecylenate and heptanal (B48729).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue Potential Causes Recommended Solutions
Low Yield of Methyl Undecylenate and Heptanal 1. Suboptimal Pyrolysis Temperature: The reaction is highly temperature-dependent. Temperatures that are too low will result in incomplete cracking, while excessively high temperatures promote secondary cracking into smaller, undesired molecules.[1][2] 2. Slow Heating Rate: A slow heating rate can lead to dehydration of methyl ricinoleate as a primary reaction, rather than the desired C-C bond cleavage.[2][3] 3. Feedstock Impurity: The presence of unreacted ricinoleic acid or other fatty acid methyl esters in the methyl ricinoleate feedstock can lead to the formation of various byproducts.[4] 4. Reactor Design and Heat Transfer: Poor heat transfer within the reactor can create temperature gradients, leading to non-uniform cracking and the formation of secondary pyrolysis products.[5]1. Optimize Temperature: The optimal temperature range for the pyrolysis of methyl ricinoleate is typically between 500°C and 600°C.[6] A study found that the highest yields of methyl undecylenate and heptanal were achieved at 520°C in an inductively heated reactor.[7] 2. Employ Fast Pyrolysis: Utilize a system that allows for rapid heating of the feedstock to favor the desired cracking reaction over dehydration.[2][3] Atomization feeding can enhance heat exchange and improve product yield.[8] 3. Ensure Feedstock Purity: Purify the methyl ricinoleate feedstock, for instance by distillation, to remove impurities before pyrolysis.[9] 4. Improve Reactor Uniformity: Employ reactor designs that ensure uniform temperature distribution, such as using multiple nozzles for feedstock injection in an inductively heated reactor.[5]
High Concentration of Dehydration Byproducts (e.g., 9,12-Octadecadienoic acid methyl ester) 1. Low Pyrolysis Temperature: Dehydration of methyl ricinoleoleate can occur at lower temperatures than the desired cracking reaction.[2] 2. Slow Heating Rate: As mentioned previously, slow heating favors dehydration.[2][3]1. Increase Pyrolysis Temperature: Operate within the optimal temperature range for cracking (500°C - 600°C). 2. Increase Heating Rate: Employ a fast pyrolysis setup to minimize the time the feedstock spends at temperatures conducive to dehydration.[2][3]
Presence of Unexpected Small-Molecule Byproducts (e.g., ethanol, 1,3-butadiene, smaller methyl esters) 1. Excessively High Pyrolysis Temperature: Temperatures above the optimal range can cause secondary thermal cracking of the desired products (methyl undecylenate and heptanal) into smaller molecules.[1]1. Reduce Pyrolysis Temperature: Carefully control the reaction temperature to avoid over-cracking. Monitor the product distribution at different temperatures to find the optimal balance between conversion and selectivity.
Inconsistent Product Ratios 1. Variable Reaction Conditions: Fluctuations in temperature, pressure, or feedstock flow rate can lead to inconsistent product distributions. 2. Feedstock Variability: Batch-to-batch variations in the purity of methyl ricinoleate will affect the byproduct profile.1. Maintain Stable Operating Conditions: Ensure precise control over all reaction parameters. 2. Characterize Feedstock: Analyze each batch of methyl ricinoleate for purity before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts observed in the thermal cracking of methyl ricinoleate?

A1: The main intended products are methyl undecylenate and heptanal. However, several byproducts can be formed through side reactions. These include:

  • Dehydration products: 9,12-Octadecadienoic acid methyl ester is a common byproduct formed through the dehydration of the hydroxyl group on methyl ricinoleate.[2]

  • Other methyl esters: Due to impurities in the feedstock or side reactions, other methyl esters such as methyl palmitate, methyl stearate, and methyl oleate (B1233923) may be present.[1]

  • Secondary cracking products: At higher temperatures, the primary products can undergo further cracking to yield smaller molecules like ethanol, 1,3-butadiene, 2-pentene, propenoic acid methyl ester, and pentenoic acid methyl ester.[1]

  • Heptenoic acid methyl ester and 1,3-butadiene have also been identified as byproducts.[1]

Q2: How does the heating rate affect the product distribution?

A2: The heating rate plays a crucial role in the selectivity of the reaction. Fast pyrolysis favors the production of the desired methyl undecylenate and heptanal.[2][3] Slower heating rates tend to promote the dehydration of methyl ricinoleate as the primary reaction pathway, leading to a higher yield of 9,12-octadecadienoic acid methyl ester.[2][3]

Q3: What is the optimal temperature range for methyl ricinoleate cracking?

A3: The optimal temperature for maximizing the yield of methyl undecylenate and heptanal is generally in the range of 500°C to 600°C.[6] One study reported the highest yields at 520°C.[7] It is important to note that at temperatures above this range, secondary cracking of the desired products increases, leading to the formation of smaller, undesirable molecules.[1]

Q4: What analytical techniques are suitable for identifying the byproducts?

A4: Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is a powerful and commonly used technique for the analysis of the complex mixture of products from methyl ricinoleate cracking.[2][3][9] This method allows for the separation and identification of the various volatile and semi-volatile compounds in the product stream.

Quantitative Data on Byproduct Distribution

The following table summarizes the relative area percentages of major products and byproducts identified by Py-GC/MS at different pyrolysis temperatures, illustrating the impact of temperature on product distribution.

CompoundFormulaArea % at 400°CArea % at 500°CArea % at 600°C
Main Products
Methyl undecylenateC12H22O2---
HeptanalC7H14O---
Unreacted Feedstock
Methyl ricinoleateC19H36O3--20.23
Dehydration Byproduct
9,12-Octadecadienoic acid methyl esterC19H34O2---
Secondary Cracking Byproducts
EthanolC2H6O--3.43
1,3-ButadieneC4H6---
2-PenteneC5H10---
Propenoic acid methyl esterC4H6O2---
Pentenoic acid methyl esterC6H10O2---
Other Byproducts
Heptenoic acid methyl esterC8H14O2---
Methyl palmitateC17H34O2---
Methyl stearateC19H38O2---
Methyl oleateC19H36O2---
Methyl linoleateC19H34O2---
Data adapted from a study on fast pyrolysis of methyl ricinoleate. Note that not all compounds were quantified at all temperatures in the cited source.[1]

Experimental Protocols

Preparation of Methyl Ricinoleate (Transesterification of Castor Oil)

Objective: To prepare the methyl ricinoleate feedstock from castor oil.

Materials:

Procedure:

  • Prepare a KOH-methanol solution by dissolving the required amount of KOH in anhydrous methanol.

  • In a three-necked flask equipped with a reflux condenser and a stirrer, add the castor oil and heat to the desired reaction temperature (e.g., 60°C).

  • Add the KOH-methanol solution to the heated castor oil while stirring. The molar ratio of methanol to oil and the catalyst dosage should be optimized for the specific setup. A 6:1 molar ratio of methanol to oil and a catalyst dosage of 0.9% (w/w of oil) has been reported as optimal.[1]

  • Maintain the reaction at the set temperature for a specified duration (e.g., 2 hours).

  • After the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate. The upper layer contains the methyl esters, while the lower layer is glycerol.

  • Separate the upper methyl ester layer and wash it multiple times with distilled water until the washings are neutral.

  • Remove any residual water and extraction solvent by vacuum distillation to obtain purified methyl ricinoleate.

  • The purity of the methyl ricinoleate can be determined by gas chromatography (GC).

Pyrolysis of Methyl Ricinoleate and Byproduct Identification by Py-GC/MS

Objective: To thermally crack methyl ricinoleate and identify the resulting products and byproducts.

Apparatus:

  • Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (Py-GC/MS)

  • Helium carrier gas

Procedure:

  • Sample Preparation: Place a small, precise amount of the purified methyl ricinoleate into a pyrolysis sample cup.

  • Pyrolysis:

    • Place the sample cup into the pyrolyzer.

    • Set the pyrolysis temperature (e.g., 550°C).

    • For fast pyrolysis, the sample is rapidly heated to the set temperature. The pyrolysis volatiles are immediately swept into the GC column.

    • For slow pyrolysis, a temperature ramp can be programmed (e.g., from 200°C to 550°C at a rate of 20°C/min).[2]

  • Gas Chromatography (GC) Separation:

    • The volatile pyrolysis products are carried by helium gas into the GC column (e.g., a capillary column like Rtx-5MS).

    • The GC oven temperature is programmed to separate the different components of the mixture. A typical program might be: hold at 40°C for a few minutes, then ramp up to a final temperature of around 280-300°C.

  • Mass Spectrometry (MS) Identification:

    • As the separated components elute from the GC column, they enter the mass spectrometer.

    • The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each component.

    • The identity of each compound is determined by comparing its mass spectrum to a reference library (e.g., NIST).

Visualizations

ReactionPathways MR Methyl Ricinoleate MU Methyl Undecylenate MR->MU Cracking (Desired Pathway) HEP Heptanal MR->HEP Cracking (Desired Pathway) Dehydrated 9,12-Octadecadienoic acid methyl ester MR->Dehydrated Dehydration (Side Reaction) Secondary Smaller Molecules (e.g., ethanol, 1,3-butadiene) MU->Secondary Secondary Cracking HEP->Secondary Secondary Cracking

Caption: Reaction pathways in methyl ricinoleate cracking.

ExperimentalWorkflow cluster_prep Feedstock Preparation cluster_analysis Cracking and Analysis CastorOil Castor Oil Transesterification Transesterification (Methanol, KOH) CastorOil->Transesterification Purification Purification (Distillation) Transesterification->Purification MR Pure Methyl Ricinoleate Purification->MR Pyrolysis Pyrolysis MR->Pyrolysis GCMS GC-MS Analysis Pyrolysis->GCMS Data Data Interpretation (Byproduct Identification) GCMS->Data

Caption: Experimental workflow for byproduct identification.

TroubleshootingFlow Start Low Yield of Desired Products? Temp Temperature in 500-600°C range? Start->Temp Yes AdjustTemp Adjust Temperature Start->AdjustTemp No Heating Using Fast Pyrolysis? Temp->Heating Yes UseFastPyrolysis Implement Fast Heating Temp->UseFastPyrolysis No Purity Feedstock Purity High? Heating->Purity Yes PurifyFeedstock Purify Methyl Ricinoleate Heating->PurifyFeedstock No OptimizeReactor Optimize Reactor Design for Uniform Heat Transfer Purity->OptimizeReactor Yes Success Yield Improved AdjustTemp->Success UseFastPyrolysis->Success PurifyFeedstock->Success OptimizeReactor->Success

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Polymerization of Long-Chain Aliphatic Dienes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the polymerization of long-chain aliphatic dienes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the polymerization of long-chain aliphatic dienes?

A1: Researchers often face several key challenges, including:

  • Controlling Molecular Weight and Polydispersity: Achieving the desired polymer chain length and a narrow distribution of chain lengths can be difficult.

  • Side Reactions: Cyclization (the formation of cyclic structures within the polymer chain) and cross-linking are common side reactions that can lead to undesirable polymer properties and gelation.

  • Low Monomer Conversion: Long-chain dienes can exhibit lower reactivity compared to their shorter-chain counterparts, resulting in incomplete polymerization.

  • Stereoselectivity Control: Controlling the geometric arrangement (cis/trans) of the double bonds in the polymer backbone is crucial for tailoring the material's properties.

  • Gel Formation: The formation of insoluble, cross-linked polymer networks (gels) is a significant issue that can ruin a polymerization reaction.[1][2]

Q2: How does the choice of polymerization method affect the outcome?

A2: The polymerization method significantly influences the polymer's structure and properties.

  • Acyclic Diene Metathesis (ADMET): This method is a step-growth condensation polymerization driven by the removal of a volatile byproduct like ethylene (B1197577).[3] It offers good control over polymer architecture but can be sensitive to impurities.

  • Ziegler-Natta Polymerization: These catalyst systems, typically based on titanium compounds and organoaluminum co-catalysts, are widely used for producing stereoregular polymers.[4][5][6] They are effective for α-olefins and some dienes.[7]

  • Anionic Polymerization: This is a living polymerization technique that can produce polymers with well-defined molecular weights and narrow polydispersity.[8][9][10] However, it requires stringent purification of monomers and solvents to prevent premature termination.[11]

Q3: What is gelation and how can it be prevented?

A3: Gelation is the formation of a cross-linked, insoluble polymer network.[2] It is a common problem in diene polymerization. Prevention strategies include:

  • Using a Gel Inhibitor: Certain compounds, such as 1,2-dienes like propadiene, can be added to the reaction mixture to prevent gel formation.[1]

  • Controlling Stoichiometry: In step-growth polymerizations, maintaining a precise 1:1 molar ratio of co-monomers is critical to avoid extensive cross-linking.[2]

  • Lowering Monomer Concentration: High monomer concentrations can increase the likelihood of intermolecular reactions leading to gelation.[2]

  • Optimizing Reaction Temperature: High temperatures can sometimes promote side reactions that lead to cross-linking.[2]

  • Adding Chain Transfer Agents or Modifiers: Formamide, urea, or nonionic surfactants can disrupt interactions that lead to gelation.[12]

Troubleshooting Guides

Issue 1: Low Molecular Weight or Low Monomer Conversion

Symptoms:

  • The resulting polymer has a lower-than-expected molecular weight as determined by GPC.

  • Significant amounts of unreacted monomer are present after the reaction, confirmed by techniques like NMR.

Possible Causes and Solutions:

Potential CauseRecommended SolutionExplanation
Impure Monomers or Solvents Rigorously purify monomers and solvents before use. For anionic polymerization, this may involve distillation from drying agents like calcium hydride.[11] For ADMET, ensure monomers are free of functional groups that can poison the catalyst.Impurities such as water, oxygen, or other protic substances can act as terminating agents, prematurely stopping polymer chain growth.
Catalyst Deactivation Ensure the catalyst is handled under an inert atmosphere and that all glassware is properly dried. For Ziegler-Natta catalysts, the presence of certain dienes can cause deactivation.[13]Catalysts for diene polymerization are often sensitive to air and moisture. Premature deactivation will lead to incomplete polymerization.
Insufficient Reaction Time or Temperature Monitor the reaction over time to determine the point of maximum conversion. For some systems, increasing the reaction temperature may be necessary, but be cautious of potential side reactions.Polymerization of long-chain dienes can be slower than for shorter dienes. The reaction may simply need more time to proceed to high conversion.
Chain Transfer Reactions In anionic polymerization, the choice of solvent can influence chain transfer. In Ziegler-Natta systems, hydrogen can be used to control molecular weight through chain transfer.[5]Unwanted chain transfer reactions can terminate a growing polymer chain and initiate a new one, leading to lower overall molecular weight.
Issue 2: Gel Formation (Insoluble Polymer)

Symptoms:

  • The reaction mixture becomes highly viscous and solidifies into a gel.

  • The resulting polymer does not dissolve in common solvents for characterization.

Possible Causes and Solutions:

Potential CauseRecommended SolutionExplanation
High Monomer Concentration Reduce the initial monomer concentration in the reaction.Higher concentrations increase the probability of intermolecular cross-linking reactions.[2]
Uncontrolled Side Reactions For ADMET, ensure efficient removal of ethylene to drive the reaction forward and minimize side reactions. In anionic polymerization, carefully control the temperature to suppress side reactions.Side reactions, such as vinyl addition or reactions at the double bonds within the polymer backbone, can lead to cross-linking.
Bifunctional Impurities Ensure monomers are free from impurities with more than two reactive sites.These impurities can act as cross-linking agents, leading to the formation of a polymer network.
Use of Gel Inhibitors Introduce a 1,2-diolefin, such as propadiene, as a gel inhibitor in an appropriate molar ratio to the catalyst.[1]These compounds can interfere with the cross-linking mechanism without significantly affecting the primary polymerization reaction.
Issue 3: Poor Stereoselectivity (Incorrect cis/trans Ratio)

Symptoms:

  • The polymer has a different cis/trans isomer ratio than desired, as determined by 1H and 13C NMR spectroscopy.[14][15]

  • The physical properties of the polymer (e.g., elasticity, crystallinity) are not as expected.

Possible Causes and Solutions:

Potential CauseRecommended SolutionExplanation
Inappropriate Catalyst System The choice of catalyst is crucial for stereocontrol. For example, certain Ziegler-Natta catalysts are known to produce highly stereoregular polymers.[4] The ligand environment of the metal center plays a significant role.[15]The catalyst's structure directly influences how the monomer approaches and inserts into the growing polymer chain, thus determining the stereochemistry of the resulting double bond.
Reaction Temperature Polymerization temperature can affect stereoselectivity. Often, lower temperatures favor the formation of a specific isomer.The energy barrier for the formation of different isomers can be temperature-dependent.
Solvent Effects (for Anionic Polymerization) The polarity of the solvent can significantly impact the microstructure of the resulting polydiene. Non-polar solvents generally favor 1,4-addition.The solvent influences the nature of the ion pair at the growing chain end, which in turn affects the stereochemistry of monomer insertion.

Experimental Protocols

Protocol 1: Acyclic Diene Metathesis (ADMET) Polymerization of 1,9-Decadiene (B157367)

This protocol is a general guideline for the ADMET polymerization of 1,9-decadiene using a Grubbs-type catalyst.

Materials:

  • 1,9-Decadiene (purified by passing through activated alumina (B75360) and degassed)

  • Grubbs second-generation or Hoveyda-Grubbs second-generation catalyst (HG2)

  • Anhydrous chloroform (B151607) or toluene

  • Schlenk flask and vacuum line

  • Methanol

Procedure:

  • In a glovebox or under an inert atmosphere, add the purified 1,9-decadiene to a dry Schlenk flask.

  • Add the desired amount of anhydrous solvent (e.g., chloroform).

  • Add the ruthenium catalyst (a typical monomer-to-catalyst ratio is 500:1 to 1000:1).[16]

  • Seal the flask and stir the mixture at room temperature.

  • Apply a vacuum to the flask to remove the ethylene byproduct, which drives the polymerization forward. This is a crucial step for achieving high molecular weight.[3]

  • Continue the reaction for several hours until the desired viscosity is reached.

  • Terminate the polymerization by adding a small amount of a terminating agent like ethyl vinyl ether or by exposing the solution to air.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration and dry it under vacuum.

Protocol 2: Preparation of a Ziegler-Natta Catalyst

This protocol describes a general method for preparing a titanium-based heterogeneous Ziegler-Natta catalyst.

Materials:

  • Titanium tetrachloride (TiCl4)

  • Triethylaluminum (Al(C2H5)3)

  • Magnesium chloride (MgCl2) as a support

  • Anhydrous heptane (B126788) or other hydrocarbon solvent

  • Schlenk line and inert atmosphere setup

Procedure:

  • Under a strict inert atmosphere (e.g., nitrogen or argon), suspend the anhydrous MgCl2 support in the hydrocarbon solvent in a dry reactor.

  • Slowly add the TiCl4 to the stirred suspension at a controlled temperature.

  • The mixture is typically aged for a specific period at a set temperature to allow for the formation of the catalyst sites.

  • The solid catalyst is then washed multiple times with the hydrocarbon solvent to remove any unreacted components.

  • The prepared solid catalyst component is then used in conjunction with a co-catalyst, typically an organoaluminum compound like triethylaluminum, which is added to the polymerization reactor.[5]

Caution: Organoaluminum compounds are pyrophoric and must be handled with extreme care under an inert atmosphere.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Solvent_Purification Solvent Purification Solvent_Purification->Reaction_Setup Catalyst_Prep Catalyst Preparation Catalyst_Prep->Reaction_Setup Initiation Initiation Reaction_Setup->Initiation Propagation Propagation Initiation->Propagation Termination Termination/ Quenching Propagation->Termination Isolation Polymer Isolation (Precipitation) Termination->Isolation Drying Drying Isolation->Drying Characterization Characterization (GPC, NMR, DSC) Drying->Characterization

Caption: General experimental workflow for the polymerization of long-chain aliphatic dienes.

troubleshooting_gelation Start Gel Formation Observed Q1 Is Monomer Concentration High? Start->Q1 A1_Yes Reduce Monomer Concentration Q1->A1_Yes Yes Q2 Are there Bifunctional Impurities? Q1->Q2 No End Soluble Polymer A1_Yes->End A2_Yes Purify Monomers Q2->A2_Yes Yes Q3 Is the Reaction Temperature Too High? Q2->Q3 No A2_Yes->End A3_Yes Lower Reaction Temperature Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for addressing gel formation in diene polymerization.

References

Technical Support Center: Quantitative Analysis of Methyl Undecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of methyl undecanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to refine your analytical methods and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is better for the quantitative analysis of methyl undecanoate: GC-MS or HPLC-UV?

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) depends on the specific requirements of your analysis.[1]

  • GC-MS is generally preferred for its superior sensitivity and specificity, making it ideal for trace-level analysis.[1] The mass spectrometric detector provides confident identification and quantification, especially in complex matrices.[1] However, it requires the analyte to be volatile and thermally stable, which is not an issue for methyl undecanoate.[1]

  • HPLC-UV is a viable alternative, particularly when GC-MS is unavailable. While typically less sensitive than GC-MS, it can provide reliable quantitative data with proper method development.[1]

Q2: Why is derivatization necessary when analyzing undecanoic acid by GC?

Derivatization of undecanoic acid to its methyl ester, methyl undecanoate, is a crucial step for successful Gas Chromatography (GC) analysis. This process increases the compound's volatility and thermal stability.[2] It also improves peak symmetry and reduces the chemical activity of the analyte, leading to more accurate and reproducible results.[2]

Q3: What type of GC column is recommended for methyl undecanoate analysis?

For the analysis of fatty acid methyl esters (FAMEs) like methyl undecanoate, capillary columns with polar stationary phases are typically recommended.[2] Polyethylene glycol (PEG) phases, such as those in Carbowax-type columns, are common choices for separating saturated and unsaturated FAMEs. For resolving cis and trans isomers, highly polar biscyanopropyl phases are advised.[2]

Q4: What are "ghost peaks" in my chromatogram and how can I prevent them?

Ghost peaks are unexpected peaks that can appear in a chromatogram.[2] They can originate from several sources, including a contaminated syringe or inlet liner, impurities in the carrier gas, or septum bleed.[2][3] To avoid them, use high-purity gases, regularly replace septa and liners, and ensure the GC run time is sufficient to elute all components from the previous injection.[2]

Q5: Why is an internal standard recommended for the quantitative analysis of methyl undecanoate?

An internal standard (IS) is crucial for accurate and precise quantification in chromatography.[4] It is a compound of known concentration added to samples and calibration standards to correct for variations in sample preparation, injection volume, and instrument response.[4][5] Since methyl undecanoate has an odd-numbered carbon chain, it is often absent or present in very low concentrations in most biological and industrial samples, making it a suitable internal standard for FAME analysis.[4]

Troubleshooting Guides

GC Peak Shape Problems

Poor peak shape can significantly compromise the accuracy and reproducibility of your results. Below are common issues and their solutions.

1. Peak Tailing

Peak tailing, an asymmetrical skew towards the end of the peak, can be caused by active sites in the GC system, column contamination, or improper column installation.[2][6]

  • Solutions:

    • Check for System Activity: Inject a non-polar compound like a hydrocarbon standard. If it doesn't tail, the issue is likely due to active sites interacting with your analyte.[6]

    • Inlet and Column Maintenance: Replace the inlet liner with a fresh, deactivated one. Trim 10-20 cm from the front of the column to remove contamination.[6]

    • Inert Flow Path: Ensure all components in the sample flow path (liner, seals, column) are highly inert.[6]

    • Column Installation: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth to avoid dead volume.[2]

2. Peak Fronting

Peak fronting, where the peak's leading edge is drawn out, is often a sign of column overload.

  • Solutions:

    • Reduce Sample Concentration: Dilute the sample or reduce the injection volume.[3][6]

    • Increase Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample reaching the column.[3][6]

    • Check Solvent Compatibility: Ensure the sample solvent is compatible with the stationary phase.[6]

3. Peak Splitting

Split peaks can be caused by a poorly cut column end or issues with the injection technique.

  • Solutions:

    • Proper Column Cut: Always inspect the column cut with a magnifier to ensure it is clean and square.[3]

    • Injection Technique: A slow injection can cause the sample to spread out before reaching the column. Consider using a liner with glass wool to aid vaporization.[3]

G cluster_troubleshooting Troubleshooting Peak Shape Issues start Poor Peak Shape (Tailing, Fronting, Splitting) tailing Peak Tailing start->tailing Asymmetrical? fronting Peak Fronting start->fronting Overloaded? splitting Peak Splitting start->splitting Double Peak? sol_tailing1 Replace Inlet Liner & Trim Column tailing->sol_tailing1 sol_tailing2 Check for Active Sites tailing->sol_tailing2 sol_fronting1 Dilute Sample or Reduce Injection Volume fronting->sol_fronting1 sol_fronting2 Increase Split Ratio fronting->sol_fronting2 sol_splitting1 Ensure Proper Column Cut splitting->sol_splitting1

Troubleshooting workflow for common peak shape problems.
Retention Time Variability

Shifting retention times can indicate issues with the GC system's stability.

  • Potential Causes & Solutions:

    • Carrier Gas Flow Rate: Inconsistent carrier gas flow is a common cause. Check for leaks in the gas lines and ensure the flow controllers are functioning correctly.[7]

    • Oven Temperature Fluctuations: Verify the accuracy and stability of the GC oven temperature.[2]

    • Column Contamination or Aging: Over time, the stationary phase can degrade. Conditioning (baking out) the column at a high temperature can help. If the issue persists, trimming the front end or replacing the column may be necessary.[2]

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantitative analysis of methyl undecanoate using GC-MS and HPLC-UV.[1] These values are representative of what can be achieved with well-developed and validated methods.[1]

Table 1: Performance Comparison of GC-MS and HPLC-UV

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Sensitivity High (Lower LOD/LOQ)Moderate
Specificity HighModerate to High
**Linearity (R²) **> 0.995> 0.99
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 10%

Table 2: Comparison of Internal Standards for FAME Analysis

Internal StandardTypical RecoveryTypical Precision (%RSD)Linearity (R²)Notes
Methyl Undecanoate (C11:0) 98 - 102%< 2%> 0.99Good volatility, suitable for shorter chain FAMEs. Rarely present in biological samples.[4]
Methyl Tridecanoate (C13:0) 98 - 102%< 2%> 0.999A good general-purpose internal standard for FAME analysis.[4]

Experimental Protocols

Sample Preparation: Derivatization of Undecanoic Acid to Methyl Undecanoate

For samples containing undecanoic acid, derivatization is required for GC analysis.[8]

  • Acid-Catalyzed Esterification (BF3-Methanol Method):

    • Accurately weigh 10-25 mg of the lipid sample or undecanoic acid into a screw-cap test tube.[9]

    • Add 2 mL of 10-14% (w/v) Boron Trifluoride (BF3) in methanol.[9]

    • Cap the tube tightly and heat in a water bath or heating block at 60-100°C for 5-10 minutes.[9]

    • Cool the tube to room temperature.[9]

    • Add 1 mL of hexane (B92381) and 1 mL of deionized water to the tube and vortex vigorously.[9]

    • Centrifuge briefly (e.g., 500 x g for 2 minutes) to ensure complete phase separation.[9]

    • Carefully transfer the upper hexane layer, containing the methyl undecanoate, to a clean GC vial for analysis.[9]

G cluster_workflow Derivatization Workflow start Start: Undecanoic Acid Sample step1 Add BF3-Methanol start->step1 step2 Heat at 60-100°C step1->step2 step3 Cool to Room Temp step2->step3 step4 Add Hexane & Water, Vortex step3->step4 step5 Centrifuge step4->step5 step6 Collect Hexane Layer step5->step6 end End: Methyl Undecanoate in Hexane (Ready for GC) step6->end

Workflow for acid-catalyzed esterification.
Gas Chromatography (GC) with Flame Ionization Detection (FID) Method

The following parameters can be used as a starting point and should be optimized for your specific instrument and column.[8]

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC, PerkinElmer GC 2400 System, or equivalent.[8]

    • Column: A polar capillary column is recommended (e.g., DB-23, HP-88).[4]

    • Detector: Flame Ionization Detector (FID).

  • GC Conditions:

    • Injector Temperature: 250°C.[4]

    • Detector Temperature: 280°C.[4]

    • Oven Temperature Program:

      • Initial temperature of 100°C, hold for 2 minutes.

      • Ramp to 180°C at 10°C/minute.

      • Ramp to 240°C at 5°C/minute, hold for 10 minutes.[4]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.[4]

    • Injection Volume: 1 µL.[4]

    • Split Ratio: 20:1 to 50:1.[4]

  • Quantification:

    • Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of methyl undecanoate to the peak area of the internal standard against the concentration of the methyl undecanoate standards. The concentration in the sample is then determined from this calibration curve.[8]

References

Technical Support Center: Purification of Synthesized Methyl Undecenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of synthesized methyl undecenoate. The information is presented in a direct question-and-answer format to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of methyl undecenoate?

A1: The nature of impurities largely depends on the synthetic route. For the common Fischer esterification of undecenoic acid, impurities typically include:

  • Unreacted Starting Materials: Residual undecanoic acid and excess methanol.[1]

  • Catalyst: The acid catalyst, such as sulfuric acid, used to drive the reaction.[1]

  • Workup Solvents: Solvents used during the extraction process, like diethyl ether or ethyl acetate (B1210297).[1]

  • Water: Formed as a byproduct of the esterification reaction.[1]

  • Side-Reaction Products: Depending on reaction conditions, side reactions can lead to the formation of ethers from the alcohol or other undesired products.

If synthesizing from methyl ricinoleate (B1264116) via cracking, heptanal (B48729) is a major co-product that must be separated.[2]

Q2: How can I effectively remove the acid catalyst (e.g., sulfuric acid) after the reaction is complete?

A2: The acid catalyst can be neutralized and removed by washing the organic layer during an extractive workup. A sequential wash with a saturated aqueous solution of a weak base, like sodium bicarbonate (NaHCO₃), is highly effective.[1] The acid reacts with the bicarbonate to form a salt, which is soluble in the aqueous phase and can be easily separated from the organic layer containing your product.

Q3: My final product is still acidic, indicating the presence of unreacted undecanoic acid. What is the best way to remove it?

A3: Similar to removing the acid catalyst, unreacted undecanoic acid can be removed by washing the crude product with a basic solution. A wash with saturated sodium bicarbonate solution will deprotonate the carboxylic acid, forming sodium undecanoate.[1] This salt is highly soluble in the aqueous layer and will be partitioned away from the desired methyl undecenoate ester in the organic layer.

Q4: After extraction, I suspect there are residual solvents (e.g., diethyl ether, methanol) in my product. How can I remove them?

A4: Residual low-boiling solvents are typically removed using a rotary evaporator.[1] This apparatus reduces the pressure, allowing for the gentle evaporation of volatile solvents at a lower temperature, which prevents degradation of the product. For complete removal, placing the sample under a high vacuum for several hours may be necessary.

Q5: The initial workup didn't yield a product of sufficient purity. What advanced purification techniques can I use?

A5: For achieving high purity, two common methods are recommended:

  • Vacuum Distillation: Methyl undecenoate has a relatively high boiling point, making vacuum distillation an excellent choice for separating it from less volatile or non-volatile impurities.

  • Silica (B1680970) Gel Column Chromatography: This is a highly effective technique for separating the target ester from closely related organic impurities based on differences in polarity.[1][3]

Q6: What analytical methods are suitable for confirming the purity of my methyl undecenoate?

A6: Several analytical techniques can be used to assess the purity and confirm the identity of the final product:

  • Gas Chromatography (GC): GC is a powerful technique for quantifying the purity of volatile compounds like methyl undecenoate and detecting volatile impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the desired product and identify impurities by their characteristic signals.[6][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the characteristic ester functional group (C=O stretch) and the absence of the broad O-H stretch associated with carboxylic acid impurities.

Troubleshooting Guide

This table summarizes common problems, their probable causes, and the recommended solutions for purifying methyl undecenoate.

Problem Probable Cause(s) Recommended Solution(s) Analytical Confirmation
Oily product is cloudy or contains an aqueous layer.Incomplete phase separation during workup; residual water.Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and re-concentrate.[1]Visual inspection; Karl Fischer titration.
Product has a sharp, acidic smell and is positive on wet litmus (B1172312) paper.Residual acid catalyst or unreacted undecanoic acid.Perform an extractive workup, washing with saturated NaHCO₃ solution followed by brine.[1]pH test; FTIR (presence of broad O-H band).
NMR spectrum shows signals for unreacted undecanoic acid.Incomplete reaction or insufficient basic wash.Re-dissolve the product in an organic solvent and perform a thorough wash with saturated NaHCO₃ solution.¹H NMR, ¹³C NMR.
GC analysis shows multiple peaks close to the product peak.Presence of structurally similar side-products.Purify using silica gel column chromatography or fractional vacuum distillation.[1]Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Protocol 1: Standard Extractive Workup and Neutralization

This protocol is used to neutralize the acid catalyst and remove water-soluble impurities after a Fischer esterification reaction.

  • Cooling: After the reaction is complete, allow the reaction mixture to cool to room temperature.

  • Solvent Addition: Dilute the cooled mixture with an organic solvent immiscible with water, such as diethyl ether or ethyl acetate (approx. 2-3 volumes of the reaction mixture).

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Water Wash: Add an equal volume of deionized water, stopper the funnel, and shake vigorously, venting periodically. Allow the layers to separate and discard the lower aqueous layer.

  • Neutralization Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake vigorously, ensuring to vent frequently as CO₂ gas will be produced. Allow the layers to separate and discard the aqueous layer. Repeat this wash until no more gas evolves.[1]

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution to remove residual water and dissolved salts. Discard the aqueous layer.[1]

  • Drying: Transfer the organic layer to a flask and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

  • Filtration & Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude methyl undecenoate.[1]

Protocol 2: Purification by Silica Gel Column Chromatography

This is a standard method for purifying the crude product from non-volatile or closely related impurities.

  • Column Packing: Prepare a glass column packed with silica gel in a non-polar solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The polarity of the eluent should be low initially.

  • Sample Loading: Dissolve the crude methyl undecenoate in a minimal amount of the eluent or a suitable solvent. Alternatively, create a dry-load by adsorbing the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.[3]

  • Elution: Begin eluting the column with the non-polar solvent system, collecting fractions.[3] Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column. Methyl undecenoate is moderately polar and will elute before more polar impurities like any residual undecanoic acid.

  • Fraction Analysis: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified methyl undecenoate.

Visual Workflow and Logic Diagrams

G Crude Crude Reaction Mixture Workup Extractive Workup (H₂O, NaHCO₃, Brine Washes) Crude->Workup Neutralize & Wash Drying Drying over Na₂SO₄ Workup->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval CrudeEster Crude Methyl Undecenoate SolventRemoval->CrudeEster PurityCheck Purity Check (GC/TLC) CrudeEster->PurityCheck HighPurity High Purity Product PurityCheck->HighPurity Purity ≥ 95% LowPurity Impure Product PurityCheck->LowPurity Purity < 95% FinalPurification Advanced Purification (Vacuum Distillation or Column Chromatography) LowPurity->FinalPurification FinalPurification->HighPurity G Start Crude Product Analysis Acidic Is the product acidic? Start->Acidic Volatile Are there volatile impurities (e.g., solvents)? Acidic->Volatile No Wash Perform NaHCO₃ Wash Acidic->Wash Yes NonVolatile Are there non-volatile/ structurally similar impurities? Volatile->NonVolatile No Rotovap Use Rotary Evaporator/ High Vacuum Volatile->Rotovap Yes Column Perform Column Chromatography or Vacuum Distillation NonVolatile->Column Yes Pure Pure Product NonVolatile->Pure No Wash->Volatile Rotovap->NonVolatile Column->Pure

References

Technical Support Center: Optimizing Catalyst Loading for Transesterification of Methyl-10-undecenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the transesterification of methyl-10-undecenoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the transesterification of methyl-10-undecenoate?

A1: A variety of catalysts can be employed for the transesterification of methyl-10-undecenoate. Commonly used catalysts include homogeneous catalysts like (Cyclopentadienyl)titanium trichlorides (CpTiCl₃ and Cp*TiCl₃), as well as heterogeneous catalysts such as copper-deposited vanadium pentoxide (Cu-deposited V₂O₅).[1][2] Iron halides like FeCl₃ and FeBr₃ have also been shown to be effective.[1] The choice of catalyst often depends on factors like desired reaction conditions, selectivity, and ease of separation from the product.

Q2: What is a typical starting catalyst loading for this reaction?

A2: A typical starting catalyst loading can range from 0.25 mol % to 0.5 mol % based on the amount of methyl-10-undecenoate.[1] However, the optimal loading can vary significantly depending on the specific catalyst, the alcohol used, and the reaction temperature. For some highly active catalysts, concentrations as low as 0.25 mol % have been shown to be effective.[1]

Q3: How can I monitor the progress of the transesterification reaction?

A3: The progress of the reaction can be monitored by several analytical techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used to quantify the disappearance of the starting material (methyl-10-undecenoate) and the appearance of the product.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) can also be used to follow the conversion by observing the characteristic signals of the reactants and products.[1][3] Fourier-transform infrared spectroscopy (FTIR) can identify the functional groups present, indicating the formation of the new ester.

Q4: What are the key factors affecting the yield and selectivity of the reaction?

A4: Several factors significantly influence the yield and selectivity of the transesterification of methyl-10-undecenoate. These include:

  • Catalyst Type and Loading: The nature of the catalyst and its concentration are critical.

  • Reaction Temperature: Higher temperatures generally increase the reaction rate, but can sometimes lead to decreased selectivity.[1]

  • Reaction Time: Sufficient time is required for the reaction to reach completion.

  • Molar Ratio of Reactants: The ratio of alcohol to methyl-10-undecenoate can influence the equilibrium of the reaction.

  • Presence of Water and Free Fatty Acids: Water and free fatty acids can deactivate certain catalysts and lead to undesirable side reactions, such as saponification.[4][5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. 2. Presence of Inhibitors: Water or other impurities in the reactants or solvent can inhibit the catalyst. 3. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale. 4. Low Reaction Temperature: The temperature may be too low for the catalyst to be sufficiently active.1. Use a fresh batch of catalyst or synthesize a new one. Ensure proper storage under inert atmosphere if required. 2. Use anhydrous solvents and ensure reactants are dry. Consider purifying the reactants before use.[5] 3. Incrementally increase the catalyst loading (e.g., in 0.1 mol % steps). 4. Gradually increase the reaction temperature in 10°C increments, while monitoring for potential side reactions.
Low Product Yield with High Conversion of Starting Material 1. Side Reactions: Undesirable side reactions may be consuming the product or starting material. With some acid catalysts, side reactions from the product can occur, especially after long reaction times.[1] 2. Product Degradation: The product may be unstable under the reaction conditions. 3. Equilibrium Limitation: The reaction may have reached equilibrium, preventing further product formation.1. Optimize reaction time and temperature to minimize side reactions. Analyze the reaction mixture for byproducts to identify the side reaction. 2. Consider using a milder catalyst or lower reaction temperature. 3. Use a larger excess of the alcohol reactant to shift the equilibrium towards the product side.
Formation of Soap (Saponification) 1. Presence of Water and Free Fatty Acids: This is a common issue, especially with base-catalyzed reactions.[5] 2. Use of a Base Catalyst with Acidic Impurities: The catalyst is consumed in an acid-base reaction.1. Ensure all reactants and solvents are anhydrous. If the starting material contains a high concentration of free fatty acids, consider a pre-esterification step with an acid catalyst.[4] 2. Use a catalyst that is tolerant to acidic impurities or purify the starting materials.
Difficulty in Separating the Catalyst 1. Homogeneous Catalyst: The catalyst is dissolved in the reaction mixture. 2. Fine Heterogeneous Catalyst Particles: The catalyst particles are too small to be easily filtered.1. For homogeneous catalysts, consider quenching the reaction and performing a liquid-liquid extraction to remove the catalyst. Alternatively, distillation of the product may be possible. 2. Use centrifugation to separate the catalyst, followed by decantation of the product solution.

Data Presentation

Table 1: Comparison of Catalysts for Transesterification of Methyl-10-undecenoate (MU) with Cyclohexanemethanol (CM)

CatalystCatalyst Loading (mol %)Temperature (°C)Time (h)Conversion of MU (%)Yield of Product (%)Selectivity (%)
CpTiCl₃0.510038080>99
CpTiCl₃0.512039292>99
CpTiCl₃0.510037979>99
CpTiCl₃0.512039292>99
FeCl₃0.25100247373>99
FeBr₃0.25100246060>99

Data extracted from a study by Takeda et al. (2022).[1]

Table 2: Effect of Cu Deposition on V₂O₅ Catalyst for Transesterification of Ethyl-10-undecenoate with 1,4-Cyclohexanedimethanol

CatalystCu loading (mol %)Temperature (°C)Time (h)Conversion (%)Yield of Diester (%)
V₂O₅0100239464
Cu-V₂O₅3.5100239991

Data extracted from a study by Takasao et al. (2022).[2]

Experimental Protocols

General Protocol for Transesterification using CpTiCl₃

This protocol is a general guideline based on reported procedures.[1] Researchers should optimize the conditions for their specific application.

  • Catalyst Handling and Preparation:

    • (Cyclopentadienyl)titanium trichloride (B1173362) (CpTiCl₃) is moisture-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

    • Prepare a stock solution of the catalyst in an anhydrous solvent (e.g., toluene) of a known concentration.

  • Reaction Setup:

    • To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add methyl-10-undecenoate and the desired alcohol (e.g., cyclohexanemethanol) in the desired molar ratio (e.g., 1:1).

    • Add the appropriate volume of the catalyst stock solution to achieve the desired catalyst loading (e.g., 0.5 mol %).

    • Add anhydrous solvent (e.g., toluene) to reach the desired reaction concentration.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 100-120°C) with vigorous stirring.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or ¹H NMR.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a small amount of water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).

    • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and water.

    • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Preparation of Cu-deposited V₂O₅ Catalyst

This protocol is based on the impregnation method.

  • Support Preparation:

    • Vanadium(V) oxide (V₂O₅) is used as the support material.

  • Impregnation:

    • Prepare a solution of a copper precursor, such as copper(II) nitrate, in a suitable solvent (e.g., deionized water).

    • Add the V₂O₅ support to the copper solution with stirring.

    • Stir the suspension for several hours to ensure even deposition of the copper precursor onto the support.

  • Drying and Calcination:

    • Remove the solvent by evaporation under reduced pressure or by heating in an oven at a moderate temperature (e.g., 100-120°C).

    • Calcine the resulting solid in a furnace at a high temperature (e.g., 500°C) for several hours in air to decompose the precursor and form copper oxide species on the V₂O₅ surface.

  • Catalyst Characterization:

    • The prepared catalyst can be characterized by techniques such as X-ray diffraction (XRD) to confirm the crystalline phases and scanning electron microscopy (SEM) to observe the morphology.

Visualizations

Transesterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dry Reactants & Solvent Setup Setup Reaction (Inert Atmosphere) Reactants->Setup Catalyst Prepare Catalyst Solution Catalyst->Setup Heat Heat & Stir Setup->Heat Monitor Monitor Progress (GC/NMR) Heat->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Liquid-Liquid Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify Product (Chromatography) Dry->Purify

Caption: General experimental workflow for the transesterification of methyl-10-undecenoate.

Troubleshooting_Logic Start Low Product Yield Conversion Check Conversion of Starting Material Start->Conversion Low_Conversion Low Conversion Conversion->Low_Conversion Low High_Conversion High Conversion Conversion->High_Conversion High Catalyst_Issue Inactive Catalyst? Low_Conversion->Catalyst_Issue Side_Reaction Side Reactions? High_Conversion->Side_Reaction Conditions_Issue Suboptimal Conditions? Catalyst_Issue->Conditions_Issue No Solution_Catalyst Use Fresh Catalyst Increase Loading Catalyst_Issue->Solution_Catalyst Yes Solution_Conditions Increase Temperature Increase Time Conditions_Issue->Solution_Conditions Yes Equilibrium_Issue Equilibrium Limited? Side_Reaction->Equilibrium_Issue No Solution_Side_Reaction Optimize Conditions (Temp/Time) Side_Reaction->Solution_Side_Reaction Yes Solution_Equilibrium Increase Alcohol Concentration Equilibrium_Issue->Solution_Equilibrium Yes

Caption: Troubleshooting logic for addressing low product yield in transesterification.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of fatty acid methyl esters (FAMEs) is paramount for ensuring product quality, advancing research, and meeting regulatory requirements. This guide provides a comprehensive comparison of common analytical methodologies for the validation of FAMEs analysis, supported by experimental data and detailed protocols. The validation parameters discussed adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

Quantitative Performance of Analytical Methods

The selection of an appropriate analytical method for FAMEs analysis is critical and depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent techniques, while High-Performance Liquid Chromatography with UV detection (HPLC-UV) can serve as a viable alternative for specific applications.[4][5] The performance of these methods is summarized below.

Table 1: Comparison of Validation Parameters for FAMEs Analysis

Validation ParameterGC-MSGC-FIDHPLC-UVAcceptance Criteria
Specificity High (Mass spectral data confirms identity)Moderate (Based on retention time)Moderate (Based on retention time and UV spectra)No interference with analyte peaks.
Linearity (r²) ≥ 0.999[1][2]≥ 0.999[1][6]> 0.99[7]r² ≥ 0.99[4]
Accuracy (% Recovery) 98.3 - 101.6%[1]96.4 - 103.6%[1]81.7 - 110.9%[8]Typically within 80-120%.[9]
Precision (% RSD) Repeatability: < 2% Intermediate: < 3%[1]Repeatability: < 2% Intermediate: < 3%[1]< 3%[7]RSD < 2% for repeatability; RSD < 3% for intermediate precision.[1]
Limit of Detection (LOD) 0.04 - 0.51 mg/L (for SCFAs)[9]0.21 - 0.54 µg/mL[6]0.0001 - 0.0018% mass[8]S/N ratio ≈ 3.[4]
Limit of Quantification (LOQ) 0.13 - 1.70 mg/L (for SCFAs)[9]0.63 - 1.63 µg/mL[6]0.0004 - 0.0054% mass[8]S/N ratio ≈ 10.[4]

Note: The values presented are typical performance characteristics and may vary based on the specific instrumentation, analyte, and experimental conditions.[4]

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and reliable results. Below are protocols for sample preparation (derivatization) and instrumental analysis.

Sample Preparation: Derivatization to FAMEs

Prior to analysis by GC, the fatty acids in the sample must be converted to their corresponding methyl esters. This process, known as derivatization or transesterification, increases the volatility of the analytes.[4] Common methods include:

  • Acid-Catalyzed Methylation (e.g., with Methanolic HCl or BF₃):

    • To the extracted lipid sample, add 2 mL of 3M methanolic HCl.[10]

    • Heat the mixture at 80°C for one hour.[10]

    • Allow the reaction vial to cool to room temperature.[9]

    • Add 1 mL of n-hexane (or another suitable organic solvent) and 1 mL of water.[11]

    • Vortex thoroughly and allow the phases to separate.[11]

    • Carefully transfer the upper organic layer containing the FAMEs to an autosampler vial for analysis.[9][10]

  • Base-Catalyzed Methylation (e.g., with Methanolic KOH): This method is generally faster and proceeds at milder temperatures, making it suitable for samples with low free fatty acid content.[9][12]

    • Add 1.5 mL of 0.1 M KOH in methanol (B129727) to the lipid extract.[11]

    • Heat the mixture at 60°C for one hour.[11]

    • After cooling, add 3 mL of 1 N H₂SO₄ and heat again at 60°C for one hour.[11]

    • Once cooled, add 1 mL of n-hexane, vortex, and allow the phases to separate.[11]

    • Transfer the upper hexane (B92381) layer for analysis.[11] A simpler one-step protocol using 0.2 M methanolic KOH at 50°C for 20 minutes has also been recommended for milk FAME preparation.[12]

Instrumental Analysis
  • GC System: Agilent 7890B GC or equivalent.[4][9]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a high-polarity capillary column like HP-88 (60 m x 0.25 mm, 0.2 µm).[2][9]

  • Injection Volume: 1 µL.[9]

  • Inlet Temperature: 250°C.[9]

  • Oven Temperature Program: An example program starts at 100°C (hold 5 min), then ramps at 7°C/min to 225°C (hold 5 min).[13]

  • Carrier Gas: Helium or Hydrogen.[14]

  • MS Detector: Operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[5][15]

  • GC System: Agilent 7890A GC or equivalent with a Flame Ionization Detector.[4][13]

  • Column: Same as for GC-MS.[4]

  • Injector and Oven Program: Same conditions as for GC-MS.[4]

  • Detector Temperature: 300°C.[4]

  • Gas Flows: Optimize hydrogen, air, and makeup gas flows as per instrument recommendations.[4]

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: A suitable reversed-phase column.

  • Mobile Phase: A gradient of methanol and a mixture of 2-propanol-hexane (5:4 v/v) has been used.[7] Another method utilizes an isocratic elution with acetonitrile.[7]

  • Flow Rate: Typically around 1 mL/min.

  • Detection Wavelength: 205 nm.[7]

  • Column Temperature: 40°C.[7]

Workflow and Pathway Diagrams

To visually represent the logical flow of validating an analytical method for FAMEs, the following diagram has been generated.

Analytical_Method_Validation_Workflow start Define Analytical Method's Purpose protocol Develop Validation Protocol start->protocol experiments Conduct Validation Experiments protocol->experiments specificity Specificity experiments->specificity linearity Linearity & Range experiments->linearity accuracy Accuracy experiments->accuracy precision Precision (Repeatability & Intermediate) experiments->precision lod_loq LOD & LOQ experiments->lod_loq robustness Robustness experiments->robustness data_analysis Analyze Data & Compare with Acceptance Criteria specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Prepare Validation Report data_analysis->report end Method Validated report->end

Caption: Workflow for the validation of an analytical method for FAMEs.

The following diagram illustrates the key steps in the sample preparation and analysis pathway for FAMEs.

FAME_Analysis_Pathway sample Lipid-Containing Sample extraction Lipid Extraction sample->extraction derivatization Derivatization (Transesterification) extraction->derivatization acid_cat Acid-Catalyzed (e.g., Methanolic HCl) derivatization->acid_cat Method 1 base_cat Base-Catalyzed (e.g., Methanolic KOH) derivatization->base_cat Method 2 fames Fatty Acid Methyl Esters (FAMEs) acid_cat->fames base_cat->fames analysis Instrumental Analysis fames->analysis gc_ms GC-MS analysis->gc_ms gc_fid GC-FID analysis->gc_fid hplc_uv HPLC-UV analysis->hplc_uv results Data Acquisition & Quantification gc_ms->results gc_fid->results hplc_uv->results

Caption: Sample preparation and analysis pathway for FAMEs.

References

A Comparative Analysis of Methyl Undecenoate vs. Ethyl Undecenoate in Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of monomer is a critical decision that dictates the final properties and performance of a polymer. Among the bio-based monomers gaining traction, methyl undecenoate and ethyl undecenoate, both derived from castor oil, present viable options for the synthesis of specialty polymers. This guide provides an objective, data-driven comparison of these two esters, focusing on their performance in polymer synthesis, the properties of the resultant polymers, and detailed experimental protocols.

Methyl undecenoate and ethyl undecenoate are both long-chain unsaturated esters that serve as valuable building blocks in polymer chemistry. Their terminal double bond allows for their participation in various polymerization reactions, most notably Acyclic Diene Metathesis (ADMET) and transesterification processes. In these reactions, they can act as monomers or as chain-stoppers to control the molecular weight of the resulting polymer. The primary distinction between the two lies in the ester group: a methyl group in methyl undecenoate and a slightly larger ethyl group in ethyl undecenoate. This subtle structural difference can influence the reactivity of the monomers and the physical properties of the final polymeric materials.

Monomer Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of methyl undecenoate and ethyl undecenoate is presented below. These properties are fundamental to understanding their behavior in polymerization reactions and their impact on the characteristics of the resulting polymers.

PropertyMethyl 10-UndecenoateEthyl 10-Undecenoate
Molecular Formula C12H22O2C13H24O2
Molecular Weight 198.30 g/mol 212.33 g/mol
Appearance Colorless liquidClear, colorless to pale yellow liquid
Boiling Point 245 °C (lit.)258-259 °C at 761 mmHg
Melting Point Not specified-38 °C
Density 0.882 g/mL at 25 °C (lit.)0.879 g/mL at 25 °C
Refractive Index n20/D 1.437 (lit.)n20/D 1.439
Solubility Insoluble in water; Soluble in alcoholInsoluble in water; Soluble in alcohol

Performance in Polymer Synthesis: Reactivity and Polymer Properties

While direct comparative studies on the homopolymers of methyl and ethyl undecenoate are not abundant in the literature, extensive research on the incorporation of methyl undecenoate into various polyesters and poly(ester-amide)s provides a strong basis for comparison. The performance of ethyl undecenoate is largely inferred to be similar to its methyl counterpart, with subtle differences arising from the bulkier ethyl group.

Reactivity: Both monomers are suitable for ADMET polymerization and transesterification reactions.[1] The reactivity is primarily dictated by the terminal double bond, and the difference in the ester group is expected to have a minor impact on the polymerization kinetics.

Polymer Properties: The slightly larger ethyl group in ethyl undecenoate is predicted to have the following effects on the resulting polymer properties compared to polymers derived from methyl undecenoate:

  • Glass Transition Temperature (Tg): The bulkier ethyl group may lead to a slight decrease in the Tg of the polymer due to an increase in free volume.[1]

  • Solubility: Polymers derived from ethyl undecenoate might exhibit slightly improved solubility in nonpolar organic solvents.[1]

  • Thermal Stability: Polyesters synthesized from diols derived from methyl 10-undecenoate have shown good thermal stability, with a 5% weight loss temperature in the range of 330–350 °C.[2][3] It is anticipated that polymers from ethyl undecenoate would exhibit comparable thermal stability.

  • Mechanical Properties: The mechanical properties of polyesters derived from methyl undecenoate can be tuned, for instance, by incorporating amide functions, which has been shown to increase the Young's modulus significantly.[2] The influence of the ethyl versus methyl ester on the mechanical properties of the final polymer has not been extensively documented in direct comparative studies.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized experimental protocols for key polymerization and characterization techniques.

Synthesis of Polyesters via Polycondensation

This protocol outlines the synthesis of polyesters using diols derived from undecenoate esters.

Materials:

  • Diol derived from methyl or ethyl 10-undecenoate

  • Bio-based methyl diester (e.g., dimethyl succinate)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) catalyst

  • High-vacuum line

  • Schlenk flask

  • Chloroform

Procedure:

  • In a Schlenk flask, combine the diol and the methyl diester in the desired stoichiometric ratio.

  • Add the TBD catalyst, typically at a concentration of 0.1-1 mol%.[1]

  • Heat the reaction mixture under vacuum to facilitate the removal of the condensation byproduct (e.g., methanol).

  • Maintain a high vacuum (<0.1 mbar) during the final stage of the reaction to drive the polymerization to completion.[1]

  • Cool the reaction mixture to room temperature.

  • Dissolve the resulting polymer in a suitable solvent, such as chloroform, for further characterization.[1]

Polymer Characterization Workflow

A general workflow for the characterization of the synthesized polymers is outlined below.

G Polymer Synthesized Polymer Dissolution Dissolve in Solvent (e.g., Chloroform) Polymer->Dissolution DSC Differential Scanning Calorimetry (DSC) Polymer->DSC Thermal Transitions (Tg, Tm) TGA Thermogravimetric Analysis (TGA) Polymer->TGA Thermal Stability Tensile Tensile Testing Polymer->Tensile Mechanical Properties GPC Gel Permeation Chromatography (GPC) Dissolution->GPC Molecular Weight & Distribution NMR Nuclear Magnetic Resonance (NMR) Dissolution->NMR Structure Confirmation

A general workflow for polymer characterization.

Visualizing the Chemical Structures and Polymerization

To better understand the molecular differences and their role in polymerization, the following diagrams are provided.

G cluster_methyl Methyl Undecenoate cluster_ethyl Ethyl Undecenoate m_struct CH2=CH-(CH2)8-C(=O)O-CH3 e_struct CH2=CH-(CH2)8-C(=O)O-CH2CH3

Chemical structures of the monomers.

A simplified schematic of ADMET polymerization, a common method for synthesizing polymers from these monomers, is shown below.

G Monomer Undecenoate Monomer (Methyl or Ethyl) Catalyst Ruthenium Catalyst Monomer->Catalyst Polymer Unsaturated Polyester Catalyst->Polymer Ethylene Ethylene (byproduct) Polymer->Ethylene

Simplified ADMET polymerization scheme.

Conclusion

Both methyl undecenoate and ethyl undecenoate are versatile, bio-derived monomers with significant potential in the synthesis of specialty polymers.[1] The existing body of research is more extensive for methyl undecenoate, providing a solid foundation of its reactivity and the properties of the derived polymers. The performance of ethyl undecenoate is expected to be largely analogous, with the primary differences in the resulting polymer's properties, such as a potentially lower glass transition temperature, stemming from the bulkier ethyl ester group.[1] The ultimate choice between these two monomers will likely be driven by the specific, subtle variations in polymer characteristics desired for a particular application, such as in drug delivery systems or advanced materials. Further direct comparative studies would be beneficial to fully elucidate the nuanced differences in their performance in polymer systems.

References

GC-MS vs. HPLC: A Comparative Guide for the Quantification of Methyl Undecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise and accurate quantification of methyl undecanoate, a key fatty acid methyl ester (FAME), the choice of analytical methodology is critical. This guide provides an objective comparison of two powerful and widely used analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information presented, supported by experimental data, is intended to facilitate an informed decision for your specific research and development needs.

Quantitative Performance Comparison

The selection of an analytical technique is heavily influenced by its performance characteristics. The following table summarizes typical validation parameters for the quantification of methyl undecanoate using GC-MS and HPLC with Ultraviolet (UV) detection. These values are representative of what can be achieved with well-developed and validated methods for FAME analysis.[1]

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Key Considerations
Linearity (R²) ≥ 0.998[1]> 0.99[1][2][3]Both techniques exhibit excellent linearity over a defined concentration range.[4]
Linear Range 0.10 – 10.00 µg/mL[1]1 – 2 mg/mL (for short-chain fatty acids)[1]GC-MS generally offers a wider linear range at lower concentrations.
Limit of Detection (LOD) ~0.05 µg/mL (estimated for FAMEs)[1]~0.14 mg/mL (for short-chain fatty acids)[1]GC-MS provides superior sensitivity, making it ideal for trace-level analysis.[1][5]
Limit of Quantification (LOQ) ~0.15 µg/mL (estimated for FAMEs)[1]~0.44 mg/mL (for short-chain fatty acids)[1]The lower LOQ of GC-MS is advantageous for quantifying minute amounts of methyl undecanoate.[1]
Accuracy (% Recovery) 80.23 – 115.41 %[1]76.05 - 95.60 % (for short-chain fatty acids)[1]Both methods can achieve comparable and acceptable accuracy with optimized protocols.[4]
Precision (%RSD) ≤ 12.03 % (Intra-day)[1]< 3%[1][2][3]HPLC can demonstrate slightly better precision in some cases.

Key Considerations for Method Selection

  • Sensitivity: GC-MS generally offers superior sensitivity with lower limits of detection and quantification, making it the preferred method for trace-level analysis of methyl undecanoate.[1][4]

  • Specificity: The mass spectrometric detection in GC-MS provides high specificity, allowing for confident identification and quantification of the target analyte, even in complex matrices, based on unique mass spectra and fragmentation patterns.[1][5]

  • Sample Volatility: GC-MS requires the analyte to be volatile and thermally stable. As a FAME, methyl undecanoate is well-suited for this technique.[1][5]

  • Chromatographic Separation: HPLC can be advantageous in separating complex mixtures of FAMEs, particularly cis/trans isomers, which can sometimes be challenging with standard GC columns.[1]

  • Derivatization: Analysis of the parent undecanoic acid by GC necessitates a derivatization step to convert it into the more volatile methyl undecanoate.[1][6][7] While HPLC can sometimes analyze underivatized fatty acids, analysis of FAMEs by HPLC is also common.[1][4]

Experimental Protocols

Detailed methodologies for the analysis of methyl undecanoate using GC-MS and HPLC-UV are provided below. These protocols are based on established methods for FAME analysis.

GC-MS Method for Methyl Undecanoate Quantification

1. Sample Preparation (Derivatization from Undecanoic Acid)

If starting with undecanoic acid, a derivatization step is required to form methyl undecanoate. A common method is acid-catalyzed esterification:

  • Accurately weigh the sample containing undecanoic acid into a reaction vial.[1]

  • Add a known amount of a suitable internal standard (e.g., methyl dodecanoate), if not already present.[1]

  • Add 2 mL of a 2% (v/v) solution of sulfuric acid in methanol.[1]

  • Seal the vial and heat at 60°C for 2 hours to facilitate esterification.[1]

  • After cooling, add 1 mL of hexane (B92381) and 1 mL of deionized water.[1]

  • Vortex the mixture and allow the layers to separate.[1]

  • Carefully transfer the upper hexane layer containing the methyl undecanoate to a clean vial for GC-MS analysis.[1]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.[1]

  • Mass Spectrometer: Agilent 7000D GC/TQ or equivalent triple quadrupole mass spectrometer.[1]

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]

  • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes. Ramp to 180°C at 10°C/min. Ramp to 240°C at 5°C/min, hold for 5 minutes.[1]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Source Temperature: 230°C.[1]

    • Quadrupole Temperature: 150°C.[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity. Monitor characteristic ions for methyl undecanoate (e.g., m/z 74, 87, 200).[1][8]

HPLC-UV Method for Methyl Undecanoate Quantification

1. Sample Preparation

  • If starting from undecanoic acid, perform the same derivatization procedure as described for the GC-MS method to obtain methyl undecanoate.[1]

  • Dissolve the final hexane extract (or a standard of methyl undecanoate) in the mobile phase to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.[1]

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: A system equipped with a UV detector, such as a Shimadzu Prominence HPLC system with a PDA detector or equivalent.[1]

  • Column: A suitable reversed-phase column, such as a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used for the separation of FAMEs. The exact ratio may need to be optimized.

  • Flow Rate: Typically 1.0 mL/min.[9]

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Detection: UV detection at a low wavelength, typically around 205-210 nm, as FAMEs have a weak chromophore.

  • Injection Volume: 5-20 µL.

Visualizing the Workflow and Comparison

To further clarify the processes and key differences, the following diagrams illustrate the analytical workflows and a logical comparison of the two techniques.

Analytical Workflow: GC-MS vs. HPLC cluster_0 GC-MS Workflow cluster_1 HPLC-UV Workflow A1 Sample (containing Undecanoic Acid) B1 Derivatization (Esterification to Methyl Undecanoate) A1->B1 C1 Extraction with Hexane B1->C1 D1 Injection into GC C1->D1 E1 Separation in GC Column D1->E1 F1 Ionization (EI) E1->F1 G1 Mass Analysis (MS) F1->G1 H1 Data Acquisition & Quantification G1->H1 A2 Sample (containing Methyl Undecanoate) B2 Dissolution in Mobile Phase A2->B2 C2 Filtration B2->C2 D2 Injection into HPLC C2->D2 E2 Separation in HPLC Column D2->E2 F2 UV Detection E2->F2 G2 Data Acquisition & Quantification F2->G2

Caption: Comparative analytical workflows for GC-MS and HPLC.

GC-MS vs. HPLC: Logical Comparison cluster_gcms GC-MS cluster_hplc HPLC gcms_adv Advantages gcms_adv_1 High Sensitivity (Low LOD/LOQ) gcms_adv->gcms_adv_1 gcms_adv_2 High Specificity (Mass Detection) gcms_adv->gcms_adv_2 gcms_adv_3 Robust and Well-Established gcms_adv->gcms_adv_3 decision Choice of Technique gcms_adv->decision Ideal for Trace Analysis & Confident ID gcms_disadv Disadvantages gcms_disadv_1 Requires Volatile & Thermally Stable Analytes gcms_disadv->gcms_disadv_1 gcms_disadv_2 Derivatization Often Necessary gcms_disadv->gcms_disadv_2 hplc_adv Advantages hplc_adv_1 Analyzes Non-Volatile & Thermally Labile Compounds hplc_adv->hplc_adv_1 hplc_adv_2 Good for Isomer Separation hplc_adv->hplc_adv_2 hplc_adv_3 Potentially Less Sample Preparation hplc_adv->hplc_adv_3 hplc_adv->decision Better for Complex Mixtures & Labile Analytes hplc_disadv Disadvantages hplc_disadv_1 Lower Sensitivity (with UV Detection) hplc_disadv->hplc_disadv_1 hplc_disadv_2 Lower Specificity (with UV Detection) hplc_disadv->hplc_disadv_2

Caption: Logical comparison of GC-MS and HPLC for methyl undecanoate analysis.

Conclusion

Both GC-MS and HPLC are robust and reliable methods for the quantification of methyl undecanoate. The choice between them is contingent on the specific requirements of the analysis. For high-sensitivity, high-specificity quantitative analysis and unambiguous identification, particularly at low concentrations, GC-MS is often the superior technique.[5] Its established protocols for FAME analysis make it a highly reliable choice.[5] Conversely, HPLC offers a valuable alternative, especially when dealing with complex mixtures where isomeric separation is critical or when a less destructive analytical approach is preferred.[5] A thorough evaluation of the analytical needs, sample matrix, and available instrumentation should guide the final selection of the most appropriate method.

References

A Comparative Guide to the Accuracy and Precision of Methyl Undecanoate as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, particularly within chromatographic analysis, the role of an internal standard is pivotal for achieving accurate and precise quantification. Methyl undecanoate, a fatty acid methyl ester (FAME), is frequently employed as an internal standard, especially in the gas chromatographic (GC) analysis of other FAMEs.[1][2][3] This guide offers a detailed comparison of methyl undecanoate's performance against other common internal standards, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

The fundamental principle of using an internal standard is to correct for variations that can occur during sample preparation and instrumental analysis.[3] An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the sample.[1][3] By adding a known quantity of the internal standard to both the samples and calibration standards, any variations in the analytical process will affect both the analyte and the internal standard proportionally, thereby enabling accurate quantification.[1] Methyl undecanoate is a suitable choice in many applications because its odd-numbered carbon chain makes it a rare occurrence in most biological and industrial samples.[1][3]

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is contingent on the specific sample matrix and the analytes being quantified. While methyl undecanoate is a robust choice, other odd-chain fatty acid methyl esters are also utilized. The following table summarizes the key performance parameters for methyl undecanoate and its common alternatives based on typical validation data for FAME analysis using Gas Chromatography with Flame Ionization Detection (GC-FID).

Internal StandardTypical Accuracy (%)Typical Precision (%RSD)Linearity (R²)Key Considerations
Methyl Undecanoate (C11:0) 98 - 102< 2> 0.99Good volatility, making it suitable for the analysis of shorter chain FAMEs. It is rarely present endogenously in samples.[1]
Methyl Tridecanoate (B1259635) (C13:0) 98 - 102< 2> 0.999A versatile, general-purpose internal standard for FAME analysis.[1]
Methyl Heptadecanoate (C17:0) 98 - 102≤ 2> 0.99Commonly used in biodiesel analysis, but it can be naturally present in some fats and oils, such as bovine tallow.[1]
Methyl Nonadecanoate (C19:0) 98 - 102≤ 2> 0.99Another frequent choice for biodiesel analysis.[1]

Note: The accuracy and precision values presented are typical acceptance criteria for validated analytical methods and represent the expected performance under optimized conditions.[1]

Experimental Protocols

Detailed and consistent methodologies are crucial for reproducible and comparable analytical results. Below are representative experimental protocols for the quantitative analysis of FAMEs using methyl undecanoate as an internal standard.

1. Sample Preparation: Transesterification

A prevalent method for the preparation of FAMEs from lipids is transesterification.

  • Acid-Catalyzed Transesterification:

    • Weigh approximately 10-20 mg of the lipid sample into a screw-cap glass tube.

    • Add 2 mL of a 1% sulfuric acid solution in methanol (B129727).

    • Add a known concentration of the internal standard (e.g., methyl undecanoate) in a suitable solvent.

    • Seal the tube and heat at 80-100°C for 1-2 hours.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane (B92381) and 1 mL of water, and vortex thoroughly.

    • Allow the layers to separate and collect the upper hexane layer for GC analysis.[1]

  • Base-Catalyzed Transesterification:

    • Add a known amount of the internal standard to the sample.

    • Add a solution of sodium methoxide (B1231860) in methanol (e.g., 0.5 M).

    • Vortex the mixture at room temperature for 5-10 minutes.

    • Add water and hexane, vortex, and allow the layers to separate.

    • Transfer the upper hexane layer for GC analysis.[1]

2. Gas Chromatography (GC) Conditions

  • Column: A polar capillary column suitable for FAME separation (e.g., DB-23, HP-88, or similar).[1]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.[1]

  • Injector Temperature: 250°C.[1]

  • Detector (FID) Temperature: 280°C.[1]

  • Oven Temperature Program: An example of a suitable temperature gradient is as follows:

    • Initial temperature of 100°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/minute.

    • Ramp to 240°C at 5°C/minute, hold for 10 minutes.[1]

  • Injection Volume: 1 µL.[1]

  • Split Ratio: Typically 20:1 to 50:1.[1]

Workflow and Decision Making

The following diagrams illustrate the general workflow for quantitative analysis using an internal standard and the logical process for selecting a suitable internal standard.

Quantitative_Analysis_Workflow start Start: Need for Quantitative Analysis is_needed Is an Internal Standard (IS) required? start->is_needed select_is Select Appropriate IS (e.g., Methyl Undecanoate) is_needed->select_is Yes no_is Proceed with External Standard Method is_needed->no_is No prep_samples Prepare Samples and Standards with IS select_is->prep_samples gc_analysis Perform GC Analysis prep_samples->gc_analysis quantify Quantify Analytes using IS Response gc_analysis->quantify end End: Report Results quantify->end

Caption: Quantitative analysis workflow using an internal standard.

Internal_Standard_Selection_Logic start Start: Select Potential IS chem_similar Is it chemically similar to the analyte? start->chem_similar not_present Is it absent in the sample matrix? chem_similar->not_present Yes reject_is Reject as Internal Standard chem_similar->reject_is No no_interference Does it co-elute with other components? not_present->no_interference Yes not_present->reject_is No stable Is it stable throughout the procedure? no_interference->stable No suitable_is Suitable Internal Standard (e.g., Methyl Undecanoate) no_interference->suitable_is Yes stable->suitable_is Yes stable->reject_is No

Caption: Logical workflow for selecting a suitable internal standard.

References

A Comparative Analysis of the Mass Spectra of Methyl Undecanoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electron ionization (EI) mass spectra of methyl undecanoate and its various branched-chain isomers. Understanding the fragmentation patterns of these isomers is crucial for their accurate identification in complex mixtures, a common challenge in fields ranging from biomarker discovery to the analysis of microbial fatty acids. This document presents quantitative data, detailed experimental protocols, and visual representations of fragmentation pathways to aid in the interpretation of mass spectral data.

Data Presentation: Key Fragment Ions

The mass spectra of fatty acid methyl esters (FAMEs) are characterized by several key fragment ions. The McLafferty rearrangement, producing an ion at m/z 74, is a hallmark of straight-chain and many branched-chain FAMEs. The position of branching along the alkyl chain significantly influences the abundance of other fragment ions, providing a basis for isomer differentiation. The following table summarizes the relative abundances of key ions for methyl undecanoate and its commercially available or synthetically accessible isomers for which mass spectral data has been published.

CompoundMolecular Ion (m/z)m/z 74 (McLafferty)m/z 87Other Diagnostic Ions (m/z)
Methyl undecanoate200100~50101, 115, 129, 143, 157, 171
Methyl 2-methylundecanoate214PresentProminent101, [M-29]+, [M-43]+
Methyl 8-methylundecanoate214PresentPresentCleavage around the branch point
Methyl 9-methylundecanoate214PresentPresentCleavage around the branch point
Methyl 10-methylundecanoate214100~5269, 57, 55

Experimental Protocols

The data presented in this guide were obtained using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI). While specific instrument parameters may vary, the following protocol outlines a typical workflow for the analysis of methyl undecanoate isomers.

1. Sample Preparation (Derivatization):

Fatty acids are typically converted to their corresponding methyl esters (FAMEs) prior to GC-MS analysis to increase their volatility. A common method is acid-catalyzed esterification:

  • Reagents: 2% (v/v) sulfuric acid in methanol, n-hexane.

  • Procedure:

    • Dissolve the fatty acid sample in a known volume of 2% sulfuric acid in methanol.

    • Heat the mixture at 60°C for 1 hour.

    • After cooling, add n-hexane and water to the mixture and vortex.

    • Allow the layers to separate and carefully collect the upper hexane (B92381) layer containing the FAMEs.

    • The hexane extract is then ready for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Column: A polar capillary column, such as a DB-23 (50% cyanopropyl-methylpolysiloxane) or a similar phase, is recommended for the separation of FAME isomers. Typical dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Injector: Split/splitless injector, typically operated in split mode with a split ratio of 20:1. The injector temperature is usually set to 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 4°C/minute.

      • Hold: Maintain 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[1]

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Mandatory Visualization: Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways for methyl undecanoate and a representative branched isomer.

G Methyl undecanoate [M]+ (m/z 200) Methyl undecanoate [M]+ (m/z 200) McLafferty Rearrangement McLafferty Rearrangement Methyl undecanoate [M]+ (m/z 200)->McLafferty Rearrangement γ-H transfer Alkoxycarbonyl ion [M-CnH2n+1]+ Alkoxycarbonyl ion [M-CnH2n+1]+ Methyl undecanoate [M]+ (m/z 200)->Alkoxycarbonyl ion [M-CnH2n+1]+ α-cleavage m/z 74 m/z 74 McLafferty Rearrangement->m/z 74 m/z 87, 101, 115, 129, 143, 157, 171 m/z 87, 101, 115, 129, 143, 157, 171 Alkoxycarbonyl ion [M-CnH2n+1]+->m/z 87, 101, 115, 129, 143, 157, 171

Caption: Fragmentation of Methyl Undecanoate.

G Methyl 10-methylundecanoate [M]+ (m/z 214) Methyl 10-methylundecanoate [M]+ (m/z 214) McLafferty Rearrangement McLafferty Rearrangement Methyl 10-methylundecanoate [M]+ (m/z 214)->McLafferty Rearrangement γ-H transfer Cleavage at branch point Cleavage at branch point Methyl 10-methylundecanoate [M]+ (m/z 214)->Cleavage at branch point m/z 74 m/z 74 McLafferty Rearrangement->m/z 74 m/z 183 ([M-31]) m/z 183 ([M-31]) Cleavage at branch point->m/z 183 ([M-31]) m/z 171 ([M-43]) m/z 171 ([M-43]) Cleavage at branch point->m/z 171 ([M-43])

Caption: Fragmentation of a Branched Isomer.

References

A Comparative Analysis of the Biological Activities of Undecenoic Acid and Methyl 10-undecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of undecenoic acid and its methyl ester, methyl 10-undecenoate. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the potential therapeutic applications of these compounds.

Executive Summary

Undecenoic acid, a monounsaturated fatty acid derived from castor oil, is a well-established antifungal agent with documented anti-inflammatory and antibacterial properties.[1][2] Its mechanism of action, particularly against Candida albicans, has been extensively studied. In contrast, methyl 10-undecenoate is primarily utilized as a chemical intermediate in various industries, including the synthesis of pharmaceuticals and fragrances.[3][4][5] Direct comparative studies on the biological activities of these two compounds are limited. This guide synthesizes the available data to highlight the known biological functions of each compound, noting where data for methyl 10-undecenoate is lacking.

Antifungal Activity

Undecenoic acid is a potent inhibitor of fungal growth, especially against dermatophytes and the opportunistic yeast Candida albicans.[1][2] It is the active ingredient in many over-the-counter topical antifungal treatments.[2] The antifungal activity of fatty acids is often dependent on the number of carbon atoms in the chain, with undecenoic acid (a C11 fatty acid) demonstrating notable efficacy.[2]

In contrast, while some fatty acid methyl esters have shown antifungal properties, specific data on the antifungal activity of methyl 10-undecenoate is not well-documented in publicly available research. It is often used as a precursor in the synthesis of other compounds with biological activities.[3]

Quantitative Antifungal Data
CompoundOrganismMICReference
Undecenoic AcidCandida albicans100-200 µg/mL[6]
Undecenoic AcidCandida albicans>3 mM (for biofilm inhibition)[5][7]
Methyl 10-undecenoateCandida albicansData not available

MIC: Minimum Inhibitory Concentration

Mechanism of Antifungal Action: Undecenoic Acid

Undecenoic acid employs a multi-faceted approach to inhibit fungal growth, particularly in Candida albicans:

  • Inhibition of Morphogenesis: It prevents the transition from the yeast form to the more virulent hyphal form, a critical step in the pathogenesis of Candida infections.[2]

  • Biofilm Disruption: Undecenoic acid effectively inhibits the formation of biofilms, which are structured communities of microbial cells that are notoriously resistant to antimicrobial agents.[5][7]

  • Cell Membrane Disruption: The fatty acid integrates into the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components.[8]

  • Inhibition of Ergosterol Synthesis: It can interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane.[8]

// Nodes UA [label="Undecenoic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane [label="Fungal Cell\nMembrane", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Ergosterol [label="Ergosterol\nSynthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Morphogenesis [label="Yeast-to-Hypha\nTransition", fillcolor="#F1F3F4", fontcolor="#202124"]; Biofilm [label="Biofilm\nFormation", fillcolor="#F1F3F4", fontcolor="#202124"]; Disruption [label="Membrane Disruption &\nIncreased Permeability", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellDeath [label="Fungal Cell Death\nor Growth Inhibition", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges UA -> Membrane [label="Integrates into"]; Membrane -> Disruption [color="#EA4335"]; UA -> Ergosterol [label="Inhibits"]; Ergosterol -> Membrane [style=dashed]; UA -> Morphogenesis [label="Inhibits"]; Morphogenesis -> Biofilm [style=dashed]; UA -> Biofilm [label="Inhibits"]; Disruption -> CellDeath; Ergosterol -> CellDeath [label="Inhibition leads to", style=dashed]; Morphogenesis -> CellDeath [label="Inhibition leads to", style=dashed]; Biofilm -> CellDeath [label="Inhibition leads to", style=dashed]; } Antifungal mechanism of undecenoic acid.

Anti-inflammatory Activity

For methyl 10-undecenoate, there is a lack of direct evidence for anti-inflammatory activity. Its derivatives, when conjugated with other molecules, have been investigated for such properties.

Cytotoxicity

The cytotoxicity of undecenoic acid has been evaluated, and it has been shown to induce apoptosis in cancer cell lines.[9]

Information on the cytotoxicity of methyl 10-undecenoate is primarily in the context of its use in the synthesis of other compounds, where the final products were evaluated for anticancer activity.[10][11]

Quantitative Cytotoxicity Data
CompoundCell LineIC50Reference
Undecenoic AcidVarious Cancer Cell LinesVaries[9]
Methyl 10-undecenoate-Data not available

IC50: Half-maximal inhibitory concentration

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the compounds can be determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts.[12][13][14][15][16]

Workflow for Antifungal Susceptibility Testing

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PrepareInoculum [label="Prepare standardized\nfungal inoculum", fillcolor="#F1F3F4", fontcolor="#202124"]; SerialDilution [label="Perform serial dilutions\nof test compounds in\n96-well plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Inoculate [label="Inoculate plates\nwith fungal suspension", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate at 35-37°C\nfor 24-48 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; ReadMIC [label="Determine MIC\n(lowest concentration with\nsignificant growth inhibition)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> PrepareInoculum; PrepareInoculum -> Inoculate; SerialDilution -> Inoculate; Inoculate -> Incubate; Incubate -> ReadMIC; ReadMIC -> End; } Workflow for determining Minimum Inhibitory Concentration (MIC).

  • Preparation of Antifungal Agents: Stock solutions of undecenoic acid and methyl 10-undecenoate are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Inoculum Preparation: A standardized suspension of the yeast to be tested (e.g., Candida albicans) is prepared in RPMI-1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Microdilution: The antifungal agents are serially diluted in the 96-well microtiter plates containing RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the prepared yeast suspension.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control.

Biofilm Inhibition and Viability Assays

Crystal Violet Assay for Biofilm Biomass [17][18][19][20][21]

  • Biofilm Formation: Fungal biofilms are grown in 96-well plates for 24-48 hours in the presence of varying concentrations of the test compounds.

  • Washing: The wells are washed with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: The remaining biofilms are stained with 0.1% crystal violet solution.

  • Destaining: After washing away the excess stain, the bound crystal violet is solubilized with 30% acetic acid or ethanol.

  • Quantification: The absorbance of the destained solution is measured at a wavelength of 570-595 nm, which is proportional to the biofilm biomass.

XTT Assay for Biofilm Metabolic Activity [17][22][23][24][25]

  • Biofilm Formation: Biofilms are cultured as described for the crystal violet assay.

  • Washing: The wells are washed with PBS.

  • XTT Labeling: A solution of 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) and menadione (B1676200) is added to each well.

  • Incubation: The plates are incubated in the dark at 37°C for 2-3 hours. Metabolically active cells will reduce XTT to a formazan (B1609692) product.

  • Quantification: The color change is measured by reading the absorbance at 490 nm. The intensity of the color is proportional to the metabolic activity of the biofilm.

Conclusion

Undecenoic acid is a well-characterized antifungal agent with a clear mechanism of action and established use in topical applications. Its biological activity extends to anti-inflammatory and potential anticancer effects. In contrast, methyl 10-undecenoate is primarily known as a versatile chemical intermediate. While the broader class of fatty acid methyl esters has been shown to possess some biological activities, there is a significant gap in the literature regarding the specific antifungal, anti-inflammatory, and cytotoxic properties of methyl 10-undecenoate.

For researchers and drug development professionals, undecenoic acid presents a known entity with a solid foundation of biological data. Methyl 10-undecenoate, on the other hand, represents an area where further investigation is required to determine if it possesses any clinically relevant biological activities independent of its role as a synthetic precursor. Direct comparative studies are necessary to definitively assess the relative potency and mechanisms of action of these two related molecules.

References

A Researcher's Guide to Fatty Acid Methyl Ester (FAME) Analysis: A Performance Comparison of GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fatty acid methyl esters (FAMEs) is crucial for a wide range of applications, from characterizing biofuels to understanding disease pathology. Gas chromatography with flame ionization detection (GC-FID) stands as a robust and widely adopted method for FAME analysis. This guide provides an objective comparison of GC-FID's performance, supported by experimental data, and explores its standing against alternative methods.

The GC-FID Workflow for FAME Analysis

The analysis of fatty acids by gas chromatography typically requires a derivatization step to convert the non-volatile fatty acids into their more volatile methyl esters. This process, known as esterification or transesterification, is critical for achieving good chromatographic separation and detection. The general workflow involves lipid extraction from the sample, derivatization to FAMEs, and subsequent analysis by GC-FID.

FAME_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_fid_analysis GC-FID Analysis cluster_data_analysis Data Analysis Sample Sample (e.g., oil, tissue, cells) Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Detection Detection (FID) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Results Results (FAME Profile) Quantification->Results

Caption: General workflow for FAME analysis using GC-FID.

Performance Characteristics of GC-FID for FAME Analysis

Method validation is essential to ensure the reliability of analytical data. Key performance parameters for the GC-FID analysis of FAMEs include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

A study on the validation of a GC-FID method for fatty acid quantification in bee products demonstrated excellent performance.[1] The method showed great linearity for various fatty acids with determination coefficients (r²) greater than 0.9998.[1] The sensitivity of the method was also highlighted, with LODs ranging from 0.21 to 0.54 µg/mL and LOQs from 0.63 to 1.63 µg/mL.[1]

Table 1: Performance Data for a Validated GC-FID Method for FAME Analysis

ParameterPerformance MetricValue Range
Linearity (r²) Determination Coefficient> 0.9998
Sensitivity Limit of Detection (LOD)0.21 - 0.54 µg/mL
Limit of Quantification (LOQ)0.63 - 1.63 µg/mL
Precision Repeatability (%RSD for retention times)< 0.5%
Repeatability (%RSD for peak areas)< 1.0%
Intermediate Precision (%RSD for retention times)< 0.5%
Intermediate Precision (%RSD for peak areas)< 1.5%

Source: Data compiled from a study on the optimization and validation of a GC/FID method for the quantification of fatty acids in bee products.[1]

Another study validating a GC-FID method for corn oil analysis reported accuracies of 101.3% for methyl oleate (B1233923) and 99.8% for methyl linoleate. The relative standard deviations (RSDs) for all individual FAMEs were below 5%, demonstrating good precision.

Comparison with Alternative Methods: GC-MS

While GC-FID is a workhorse for FAME analysis, gas chromatography-mass spectrometry (GC-MS) is a powerful alternative, particularly for compound identification.

Table 2: Performance Comparison of GC-FID and GC-MS for FAME Analysis

FeatureGC-FIDGC-MS
Principle of Detection Measures the current produced by the combustion of organic compounds in a hydrogen flame.Measures the mass-to-charge ratio of ionized molecules.
Selectivity Universal detector for carbon-containing compounds.Highly selective, provides structural information for compound identification.
Sensitivity Generally high sensitivity for hydrocarbons.Can offer very high sensitivity, especially in selected ion monitoring (SIM) mode.
Strengths Robust, reliable, cost-effective, and provides excellent quantitative data.[2][3] Better resolution for saturated FAMEs.[4]Provides definitive identification of FAMEs based on mass spectra.[5][6] Higher sensitivity for unsaturated FAMEs.[4]
Limitations Peak identification is based solely on retention time, which can lead to misidentification in complex mixtures.[7] May fail to identify some monounsaturated and polyunsaturated fatty acids (MUFAs and PUFAs).[4]Can be more expensive to purchase and operate. May have lower quantitative accuracy than GC-FID in some cases.[5]

One study comparing the performance of GC-FID and GC-MS for microalgal FAME analysis found that while FAME profiles were comparable, GC-MS showed the biggest divergence in some minor differences.[5] Another study on marine mammal blubber found that GC-FID provided greater resolution for saturated FAMEs, whereas GC-MS demonstrated higher sensitivity for unsaturated FAMEs.[4] This suggests that for comprehensive FAME profiling, a combination of both techniques can be advantageous.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for accurate FAME analysis. The following sections outline typical methodologies for derivatization and GC-FID analysis.

Derivatization Techniques

The choice of derivatization method can significantly impact the accuracy and reproducibility of FAME analysis.[8] Common methods include acid-catalyzed, base-catalyzed, and combined approaches.[8]

  • Acid-Catalyzed Derivatization: This versatile method can esterify free fatty acids (FFAs) and transesterify various lipid classes.[8] A common reagent is methanolic hydrochloric acid (HCl).[8]

    • Protocol:

      • Dry the lipid extract.

      • Add 1 mL of 1 M methanolic HCl.

      • Heat at 80°C for 1 hour.

      • Cool to room temperature.

      • Add 1 mL of 0.9% (w/v) aqueous sodium chloride and 150 µL of hexane (B92381).

      • Vortex and centrifuge to separate the phases.

      • The upper hexane layer containing the FAMEs is collected for GC analysis.[8]

  • Base-Catalyzed Derivatization: This method is rapid and efficient for glycerolipids but does not derivatize FFAs.[8] A common reagent is methanolic potassium hydroxide (B78521) (KOH).

    • Protocol:

      • To the extracted fat, add 2 mL of heptane (B126788) and 0.1 mL of 2N methanolic KOH.

      • Vortex for 30 seconds.

      • Allow to stand at room temperature for 30 minutes for phase separation.

      • Transfer the supernatant to a GC vial and dilute with heptane.[9]

GC-FID Instrumental Parameters

The performance of GC-FID analysis is highly dependent on the instrumental conditions. The choice of the GC column is particularly critical for achieving good separation of FAMEs. Highly polar stationary phases like biscyanopropylpolysiloxane are often used for their excellent resolution of cis/trans isomers.[9]

Table 3: Typical GC-FID Parameters for FAME Analysis

ParameterTypical Value
Injector Type Split/Splitless
Injector Temperature 250°C
Split Ratio 100:1
Column Elite-2560 (100m x 0.25 mm ID x 0.20 µm df) or similar
Oven Program Initial temp: 180°C, hold for 32 min; Ramp: 20°C/min to 215°C, hold for 31.25 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300°C
Carrier Gas Helium or Hydrogen

Source: Example parameters from an analysis of FAMEs in edible oils.[9]

Modifying the GC method, such as using a lower initial oven temperature and a programmed temperature ramp, can improve the resolution of early eluting FAMEs and reduce the overall analysis time.[9]

Conclusion

GC-FID remains a cornerstone technique for the quantitative analysis of fatty acid methyl esters, offering a balance of performance, reliability, and cost-effectiveness. Its high precision and accuracy make it well-suited for routine quality control and research applications. While GC-MS provides superior compound identification capabilities, GC-FID often demonstrates better performance for the quantification of saturated fatty acids. The choice between these methods, or their complementary use, will ultimately depend on the specific analytical goals of the researcher. By understanding the performance characteristics and optimizing the experimental protocols, scientists can confidently employ GC-FID to obtain high-quality data in their FAME analysis endeavors.

References

A Comparative Guide to Catalysts for Methyl-10-undecenoate Transesterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transesterification of methyl-10-undecenoate is a critical reaction in the synthesis of valuable monomers for biobased polyesters and other fine chemicals. The choice of catalyst significantly impacts the efficiency, selectivity, and sustainability of this process. This guide provides an objective comparison of various catalysts, supported by experimental data, to aid in the selection of the most suitable catalyst for your research and development needs.

Catalyst Performance Comparison

The following table summarizes the performance of different catalysts in the transesterification of methyl-10-undecenoate and similar substrates, based on published experimental data.

Catalyst TypeCatalystAlcoholTemp (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)Catalyst Loading (mol%)Key Findings & Citations
Homogeneous CpTiCl₃Cyclohexanemethanol10024>99>99-0.5Highly active and selective.[1][2]
Cp*TiCl₃Cyclohexanemethanol10024>99>99-0.5Similar high activity and selectivity to CpTiCl₃.[1][2]
Sc(OTf)₃Cyclohexanemethanol100249185-0.5Lower selectivity compared to Titanium catalysts.[1][2]
Hf(OTf)₄Cyclohexanemethanol100242488-0.5Moderate selectivity, low conversion.[1][2]
TiCl₄(THF)₂Cyclohexanemethanol1203HighHigh--High activity and selectivity at higher temperatures.[1][2]
FeCl₃Cyclohexanemethanol1206>99>99-0.25High activity and selectivity.[2]
FeBr₃Cyclohexanemethanol120698>99-0.25High activity and selectivity.[2]
Heterogeneous Cu-deposited V₂O₅1,4-Cyclohexanedimethanol10023--High50 mgRecyclable catalyst with high selectivity.[3]
V₂O₅1,4-Cyclohexanedimethanol10023-68Moderate50 mgModerate yield and selectivity.[3]
ZnO1,4-Cyclohexanedimethanol10023-85Low50 mgHigh selectivity but low yield.[3]
Enzymatic Immobilized Lipase (CALB)Methyl Acetate453--81.21.8% (w/v)Effective under mild conditions, but yield may be lower than chemical catalysts.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Homogeneous Catalysis with (Cyclopentadienyl)titanium Trichlorides (CpTiCl₃)

Procedure: The transesterification of methyl-10-undecenoate with an alcohol (e.g., cyclohexanemethanol) is conducted in a sealed tube.[1][2]

  • Reactant Preparation: Methyl-10-undecenoate and the alcohol are added to the reaction tube at a specified molar ratio (e.g., 1:1).[1][2]

  • Catalyst Addition: The titanium-based catalyst (e.g., CpTiCl₃) is added at a specific molar percentage (e.g., 0.5 mol %).[1][2]

  • Solvent: Toluene is typically used as the solvent.[1][2]

  • Reaction Conditions: The sealed tube is heated to the desired temperature (e.g., 100-120 °C) for a specified duration (e.g., 3-24 hours).[1][2]

  • Analysis: The reaction mixture is then analyzed by gas chromatography (GC) to determine the conversion of the starting material and the selectivity towards the desired product.[1][2]

Heterogeneous Catalysis with Cu-deposited V₂O₅

Procedure: The transesterification of ethyl-10-undecenoate with a diol (e.g., 1,4-cyclohexanedimethanol) is carried out without a solvent.[3]

  • Catalyst Preparation: The Cu-deposited V₂O₅ catalyst is prepared prior to the reaction.

  • Reactant and Catalyst Loading: Ethyl-10-undecenoate, 1,4-cyclohexanedimethanol, and the catalyst are combined in a reaction vessel. A typical loading is 50 mg of catalyst for a 4:1 molar ratio of the ester to the diol.[3]

  • Reaction Conditions: The mixture is heated to 100 °C for 23 hours.[3]

  • Product Analysis: Quantitative analysis of the products is performed using gas chromatography with an internal standard to determine the yield of the desired diester.[3]

  • Catalyst Recycling: The catalyst can be recovered and reused for subsequent reaction cycles by simply adding fresh substrates.[3]

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for the transesterification of methyl-10-undecenoate.

Transesterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Methyl-10-undecenoate E Combine Reactants, Catalyst & Solvent A->E B Alcohol B->E C Catalyst C->E D Solvent (optional) D->E F Heat to Reaction Temperature E->F G Maintain for Reaction Time F->G H Cool Reaction Mixture G->H I Sample Preparation H->I J Gas Chromatography (GC) Analysis I->J K Determine Conversion & Selectivity J->K

Caption: Experimental workflow for catalyst comparison in methyl-10-undecenoate transesterification.

References

A Comparative Guide to the Validation of Analytical Methods for Testosterone Undecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of testosterone (B1683101) undecanoate with alternative analytical techniques. The objective is to offer a detailed overview of the performance characteristics of each method, supported by experimental data, to aid in the selection of the most appropriate analytical strategy for research, quality control, and drug development purposes.

High-Performance Liquid Chromatography (HPLC) Method

A robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is widely utilized for the quantification of testosterone undecanoate in pharmaceutical formulations. This method demonstrates high specificity, accuracy, precision, and linearity, making it a reliable choice for routine analysis.

Performance Data

The performance of the validated RP-HPLC method is summarized in the table below.

ParameterHPLC Method 1HPLC Method 2 (for related substances)
Linearity (Concentration Range) 20-60 ppm-
Correlation Coefficient (r²) >0.99≥0.99
Accuracy (% Recovery) 98.87 - 100.02%-
Precision (% RSD) 0.26% (Intra-day), 0.19% (Inter-day)-
Limit of Detection (LOD) -0.03 ppm[1]
Limit of Quantitation (LOQ) -0.10 ppm[1]

Data for HPLC Method 1 is primarily sourced from a comprehensive study on the validation of an RP-HPLC method for testosterone undecanoate in soft gelatin capsules.[2][3]

Experimental Protocol

Chromatographic Conditions:

  • Column: C18 (4.6 mm × 250 mm, 5 µm)[2]

  • Mobile Phase: 100% Methanol[2]

  • Flow Rate: 0.8 ml/min[2]

  • Detection Wavelength: 240 nm[2]

  • Injection Volume: 10 µl

  • Column Oven Temperature: 25°C

Sample Preparation:

A stock solution of testosterone undecanoate is prepared by dissolving a known amount of the standard in methanol. Working standard solutions are prepared by diluting the stock solution to the desired concentrations for calibration. For the analysis of pharmaceutical formulations, a sample equivalent to a specific amount of testosterone undecanoate is dissolved in the diluent, sonicated, and diluted to the working concentration range.

Validation Parameters:

The method is validated according to USP and ICH guidelines, encompassing specificity, accuracy, precision, linearity and range, and robustness.[2] Specificity is confirmed by the absence of interference from excipients at the retention time of testosterone undecanoate. Accuracy is determined by the recovery of spiked samples at different concentration levels.[2] Precision is evaluated by analyzing multiple preparations of a homogenous sample, and intermediate precision is assessed by performing the analysis on different days or with different analysts.[2] Linearity is established by analyzing a series of dilutions of the standard solution and plotting the peak area response against concentration.[2] Robustness is tested by making deliberate small changes to the method parameters, such as flow rate and column temperature, and observing the effect on the results.[2]

Alternative Analytical Methods

While HPLC is a cornerstone for the analysis of testosterone undecanoate, several other techniques offer distinct advantages and can be employed for specific applications.

Comparison of Performance Data

The following table provides a comparative overview of the performance of alternative analytical methods. It is important to note that direct head-to-head comparative studies are limited, and the data presented is sourced from various studies focusing on testosterone or its esters, which may involve different sample matrices and experimental conditions.

ParameterUV Spectrophotometry (for Testosterone)GC-MS (for Anabolic Steroids)LC-MS/MS (for Testosterone Undecanoate in hair)
Linearity (Concentration Range) 5-25 µg/mL[4]-0.25–10 ng/mL[5]
Correlation Coefficient (r²) 0.9901 - 0.993[4]->0.99[5]
Accuracy (% Recovery) ~100%[4]80-120%[6]92 - 102%[5]
Precision (% RSD) <2.0%[4]<15% (repeatability), <20% (intermediate precision)[6]<7%[5]
Limit of Detection (LOD) --0.2 ng/g[5]
Limit of Quantitation (LOQ) ---
Experimental Protocols for Alternative Methods

2.2.1. UV Spectrophotometry

This method is a simple and cost-effective technique for the quantification of testosterone, which has a similar chromophore to testosterone undecanoate.

  • Instrument: Double beam UV-Visible spectrophotometer.

  • Solvent: Acetonitrile.

  • Wavelength of Maximum Absorbance (λmax): 237.4 nm for testosterone.[4]

  • Sample Preparation: A standard stock solution of testosterone is prepared in acetonitrile. Calibration standards are prepared by appropriate dilution of the stock solution. The absorbance of the samples is measured at the λmax.

  • Validation: The method is validated for linearity, accuracy, and precision.[4]

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds like steroids.

  • Instrument: Gas chromatograph coupled with a mass spectrometer.

  • Sample Preparation: Typically involves extraction of the analyte from the sample matrix, followed by derivatization to increase volatility and improve chromatographic behavior.

  • Chromatographic Conditions: A capillary column (e.g., HP5-MS) is used for separation. The oven temperature is programmed to achieve optimal separation.

  • Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis, which enhances sensitivity and selectivity.[6]

  • Validation: The method is validated for parameters such as linearity, accuracy, precision, and recovery.[6]

2.2.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for analyzing complex samples and trace amounts of analytes.

  • Instrument: Liquid chromatograph coupled to a tandem mass spectrometer.

  • Sample Preparation: May involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte from the sample matrix.

  • Chromatographic Conditions: A suitable reverse-phase column is used for separation with a gradient elution program.

  • Mass Spectrometry: The analysis is typically performed using electrospray ionization (ESI) in the positive ion mode with multiple reaction monitoring (MRM) for quantification.

  • Validation: The method is validated for accuracy, precision, linearity, and limit of detection.[5]

Method Validation Workflow and Comparison

The following diagrams illustrate the typical workflow for HPLC method validation and a comparative overview of the analytical techniques.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine Implement

Caption: Workflow for the validation of an HPLC method.

Analytical_Method_Comparison cluster_hplc HPLC cluster_uv UV Spectrophotometry cluster_gcms GC-MS cluster_lcmsms LC-MS/MS hplc_pros Pros: - Robust & Reliable - Good Precision & Accuracy - Widely Available hplc_cons Cons: - Moderate Sensitivity - Requires Chromato- graphic Separation Time uv_pros Pros: - Simple & Fast - Cost-Effective uv_cons Cons: - Low Specificity - Prone to Interference gcms_pros Pros: - High Specificity - Good for Volatile Compounds gcms_cons Cons: - Requires Derivatization - Not for Thermally Labile  Compounds lcmsms_pros Pros: - High Sensitivity & Specificity - Applicable to a Wide  Range of Compounds lcmsms_cons Cons: - High Cost - Complex Instrumentation

Caption: Comparison of analytical methods for testosterone undecanoate.

References

A Comparative Guide to Fatty Acid Derivatization Methods for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is paramount. This guide provides an objective comparison of common derivatization techniques, supported by experimental data, to facilitate the selection of an optimal method for specific analytical needs.

The analysis of fatty acids, critical in various fields from clinical diagnostics to food science, typically requires a derivatization step to enhance analyte volatility and improve chromatographic separation, most commonly for gas chromatography (GC) and liquid chromatography (LC) applications. This chemical modification converts the polar carboxyl group of the fatty acid into a less polar and more volatile ester or silyl (B83357) ester. The choice of derivatization method can significantly impact the accuracy, sensitivity, and reproducibility of fatty acid analysis.

This guide delves into a comparative study of the most prevalent derivatization methods, including acid-catalyzed esterification, base-catalyzed transesterification, and silylation. We will explore the advantages and limitations of each approach, present quantitative data for performance comparison, and provide detailed experimental protocols.

Comparison of Key Derivatization Techniques

The most common approach for preparing fatty acids for GC analysis is the conversion to fatty acid methyl esters (FAMEs). This is typically achieved through esterification or transesterification reactions catalyzed by acids or bases.[1] Silylation offers an alternative for creating volatile derivatives, particularly for GC-MS analysis.[2]

Acid-Catalyzed Esterification/Transesterification

Acid-catalyzed methods are versatile as they can esterify free fatty acids (FFAs) and transesterify fatty acids from glycerolipids.[1][3] Common reagents include boron trifluoride in methanol (B129727) (BF₃-methanol) and methanolic hydrochloric acid (HCl).[1] While effective for a broad range of lipid classes, these reactions generally require higher temperatures and longer reaction times compared to base-catalyzed methods.[1]

Base-Catalyzed Transesterification

Base-catalyzed methods, using reagents like potassium hydroxide (B78521) (KOH) or sodium methoxide (B1231860) (NaOCH₃) in methanol, are rapid and efficient for the transesterification of glycerolipids.[4] However, they are not suitable for derivatizing free fatty acids.[5]

Combined and Other Methods

Some procedures utilize a combination of base and acid catalysis to ensure the comprehensive derivatization of all fatty acid types in a sample.[1][6] Another notable reagent is (trimethylsilyl)diazomethane (TMS-DM), which effectively converts carboxylic acids to methyl esters with high yields and minimal byproducts.[6]

Silylation

Silylation converts acidic protons in carboxyl and hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters.[7] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[2] This method is advantageous as it can derivatize multiple functional groups simultaneously.[2] However, TMS derivatives can be sensitive to moisture and may lead to more complex mass spectra.[2]

Quantitative Performance Data

The selection of a derivatization method is often guided by its performance in terms of recovery, efficiency, and reproducibility. The following table summarizes quantitative data compiled from various studies.

Derivatization MethodReagent(s)Typical Reaction ConditionsRecovery/YieldKey AdvantagesKey Limitations
Acid-Catalyzed
Boron Trifluoride-Methanol12-14% BF₃ in Methanol60-100°C, 5-60 min[8]>80% for FFAs, polar lipids, TGs, and CEs (with methanolic HCl)[1][5]Versatile for both FFAs and esterified FAs.[1]Reagent instability, potential for artifact formation.[9]
Methanolic HCl1M - 3M HCl in Methanol80°C, 1 hour[10]>80% for FFAs, polar lipids, TGs, and CEs[5]Effective for a broad range of lipids.[5]Longer reaction times compared to base-catalyzed methods.[1]
Base-Catalyzed
Potassium Hydroxide2M KOH in Methanol70°C, 2 min[1]High for glycerolipids[4]Rapid reaction for transesterification.[4]Does not derivatize free fatty acids.[5]
Combined
KOH/HCl2M KOH, then 1.0M HCl70°C, ~30-60 min[1]84% to 112% recovery[6]Comprehensive derivatization of both esterified and free fatty acids.[1]More complex, multi-step procedure.[1]
Other Esterification
(Trimethylsilyl)diazomethaneTMS-DMRoom Temperature90% to 106% recovery[6]High efficiency, minimal byproducts.[6]More expensive and requires careful handling.[11]
Silylation
BSTFABSTFA + 1% TMCS60°C, 60 min[8]HighDerivatizes multiple functional groups.[2]Moisture sensitive, derivatives may have limited stability.[2]

Experimental Protocols

Detailed methodologies for the key derivatization techniques are provided below.

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This method is widely used for the simultaneous esterification of free fatty acids and transesterification of esterified fatty acids.[8]

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a screw-capped glass tube. If the sample is in an aqueous solution, it must be evaporated to dryness.[8]

  • Reagent Addition: Add 2 mL of 12% w/w BCl₃-methanol or 14% BF₃-methanol.[2]

  • Reaction: Cap the tube tightly and heat at 60°C for 5-10 minutes.

  • Extraction: Cool the tube, then add 1 mL of water and 1 mL of hexane. Shake the vessel vigorously.

  • Sample Collection: Allow the layers to separate. Carefully transfer the upper (organic) layer containing the FAMEs to a clean vial for GC analysis.

Protocol 2: Base-Catalyzed Transesterification followed by Acid-Catalyzed Esterification (KOCH₃/HCl)

This two-step method ensures the derivatization of both glycerolipids and free fatty acids.[6]

  • Base-Catalyzed Step: To the extracted lipid sample, add 1 mL of 2 M methanolic KOH. Vortex vigorously for 30 seconds and then heat in a water bath at 70°C for 2 minutes.[1]

  • Acidification: Add 1.2 mL of 1.0 M HCl and stir gently.[1]

  • Extraction: After phase separation, add 1 mL of n-hexane.[1]

  • Sample Collection: Transfer the upper n-hexane layer containing the FAMEs to a vial for GC analysis.[1]

Protocol 3: Silylation using BSTFA

This protocol is suitable for the derivatization of free fatty acids and other molecules with active hydrogens.[2]

  • Sample Preparation: Start with a 1 mg/mL solution of the fatty acid mixture in an aprotic solvent like acetonitrile. Transfer 100 µL to an autosampler vial.[2]

  • Reagent Addition: Add 50 µL of BSTFA with 1% TMCS (a 10x molar excess).[2]

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[2][12]

  • Analysis: After cooling, the sample can be diluted with a solvent like dichloromethane (B109758) and is ready for GC-MS analysis.[2]

Visualizing the Workflow and Decision-Making Process

To further aid in the understanding and selection of a suitable derivatization method, the following diagrams illustrate the general experimental workflow and a logical decision-making process.

FattyAcidDerivatizationWorkflow Start Sample (Lipid Extract) Derivatization Derivatization Step (e.g., Esterification, Silylation) Start->Derivatization Add Derivatizing Agent Extraction Solvent Extraction of Derivatives Derivatization->Extraction Quench Reaction Analysis GC or LC Analysis Extraction->Analysis Inject Sample End Data Analysis Analysis->End

Caption: General experimental workflow for fatty acid derivatization and analysis.

DerivatizationMethodSelection Start Start: Analyze Fatty Acid Sample Question1 Are Free Fatty Acids (FFAs) a primary target? Start->Question1 Question2 Are glycerolipids the primary target? Question1->Question2 No Acid Acid-Catalyzed Esterification (e.g., BF3-Methanol, HCl-Methanol) Question1->Acid Yes Question3 Need to derivatize other functional groups (e.g., -OH)? Question2->Question3 No Base Base-Catalyzed Transesterification (e.g., KOH-Methanol) Question2->Base Yes Combined Combined Method (e.g., KOH/HCl) Question3->Combined No Silylation Silylation (e.g., BSTFA) Question3->Silylation Yes

Caption: Decision tree for selecting a fatty acid derivatization method.

Conclusion

The choice of a derivatization method for fatty acid analysis is a critical step that depends on the specific sample matrix, the types of fatty acids present, and the analytical instrumentation available. Acid-catalyzed methods offer broad applicability, particularly for samples containing free fatty acids.[1] Base-catalyzed methods are ideal for the rapid transesterification of glycerolipids.[4] Combined methods provide a more comprehensive analysis of complex samples, while silylation is a powerful tool for the simultaneous derivatization of multiple functional groups. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the most appropriate method to achieve accurate and reliable results in their fatty acid analysis.

References

Safety Operating Guide

Proper Disposal of Methyl Undecanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and regulatory compliance. Methyl undecenoate, a combustible liquid classified as causing serious eye damage, requires specific procedures for its proper disposal.[1] Adherence to these guidelines is essential to mitigate risks and comply with standards set by bodies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3]

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and work in a suitable environment.

  • Ventilation : Always handle methyl undecenoate in a well-ventilated area or under a chemical fume hood.[4][5][6]

  • Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles, and a lab coat.[1][4] If there is a risk of splashing, a face shield is also recommended.[7]

  • Emergency Stations : Ensure that eyewash stations and safety showers are readily accessible.[5]

  • First Aid : In the event of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and seek immediate medical attention.[4][8] For skin contact, wash the affected area with soap and water.[7]

Hazard Classification & PPE Summary
Hazard Class Serious Eye Damage/Eye Irritation (Category 1)[4][5][8]
Skin Corrosion/Irritation (Category 2)[5]
Acute Toxicity - Oral/Inhalation (Category 4)[9]
Combustible Liquid[1]
Required PPE Eye/Face Protection: Safety glasses with side shields or goggles.[7]
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4][7]
Body Protection: Laboratory coat or chemical-resistant apron.[1][7]
Respiratory Protection: Generally not required with adequate ventilation; use a NIOSH/MSHA-approved respirator if ventilation is poor or aerosols are generated.[7]

Step-by-Step Disposal Procedure

The disposal of methyl undecenoate must be managed as hazardous waste.[1] Under no circumstances should it be emptied into drains, disposed of in regular trash, or released into the environment.[1][8][9]

Waste Collection
  • Container Selection : Collect waste methyl undecenoate in a designated, leak-proof container with a tightly sealing lid.[1][10][11] The container must be made of a compatible material; plastic containers are often preferred to minimize the risk of breakage.[10][12]

  • Avoid Mixing : Do not mix methyl undecenoate with incompatible wastes, such as strong oxidizing agents.[1][5] It is good practice to segregate it with other non-halogenated organic waste.[1]

Labeling Hazardous Waste
  • Immediate Labeling : Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[11][13]

  • Required Information : The label must include the full chemical name ("Methyl Undecenoate"), quantity, date of waste generation, and the place of origin (e.g., department, room number).[12][13] Do not use abbreviations or chemical formulas.[12]

Storage of Waste
  • Secure Location : Store the sealed waste container in a designated, secure area, such as a satellite accumulation area, near the point of generation.[10][11]

  • Secondary Containment : Ensure the container is stored in secondary containment to prevent spills from reaching the environment.[13] Do not store containers on the floor, especially near drains.[10]

  • Segregation : Keep the waste container segregated from incompatible materials.[1][13]

Spill Management
  • Containment : In the event of a spill, contain the liquid with an inert absorbent material such as sand, earth, or a universal binder.[1][6]

  • Collection : Carefully collect the absorbed material and contaminated articles into a suitable, sealed container for disposal.[1]

  • Treatment : The collected spill cleanup material is also considered hazardous waste and must be disposed of following the same procedures.[1]

Professional Disposal
  • Licensed Disposal Service : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][12]

  • Regulatory Compliance : Ensure that all disposal activities comply with local, state, and federal regulations for hazardous waste.[1][2]

Disposal Workflow Diagram

prep Preparation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe spill_kit Ensure Spill Kit is Accessible prep->spill_kit collect Waste Collection ppe->collect spill_kit->collect container Use Designated, Compatible, Sealed Container collect->container label Label Container: 'Hazardous Waste' + Full Chemical Name collect->label segregate Segregate from Incompatible Materials collect->segregate spill Spill Occurs collect->spill Potential Event storage Interim Storage label->storage location Store in Secure Area with Secondary Containment storage->location disposal Final Disposal location->disposal ehs Contact EHS or Licensed Waste Disposal Company disposal->ehs spill->storage No contain_spill Contain with Inert Absorbent Material spill->contain_spill Yes collect_spill Collect Contaminated Material into a Sealed Container contain_spill->collect_spill collect_spill->label Treat as Hazardous Waste

Caption: Logical workflow for the proper disposal of methyl undecenoate.

References

Personal protective equipment for handling Methyl-undecenoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl-undecenoate

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.

Hazard Identification

This compound is classified as a chemical that can cause serious eye damage and skin irritation.[1][2][3] It may also be harmful if swallowed or inhaled.[4][5] Adherence to proper Personal Protective Equipment (PPE) protocols is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table outlines the required equipment for handling this compound.

Protection TypeRequired PPEJustification
Eye/Face Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing.[1]To prevent contact with the eyes, which can cause serious, irreversible damage.[1][2][6]
Hand Chemical-resistant gloves (e.g., nitrile or PVC).[1]To protect the skin from irritation and potential allergic reactions.[1][2]
Body Laboratory coat or chemical-resistant apron.[1]To prevent contamination of personal clothing.[1]
Respiratory Not generally required with adequate ventilation. Use a NIOSH/MSHA-approved respirator if ventilation is poor or if aerosols are generated.[1][6]To avoid inhalation of vapors or mists, which may cause respiratory irritation.[1][2]
First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst-Aid Instructions
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[2][7] Remove contact lenses if present and easy to do.[2][6] Continue rinsing and seek immediate medical attention.[6][7]
Skin Contact Remove contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1][8] If skin irritation occurs, seek medical advice.[1][9]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][8] If respiratory symptoms develop, seek medical attention.[7]
Ingestion Rinse the mouth with water.[1][6] Do NOT induce vomiting.[1][6] Seek immediate medical attention.[8][9]
Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound is crucial for maintaining a safe laboratory environment.

StageProcedure
Preparation Review the Safety Data Sheet (SDS).[6] Ensure proper ventilation, such as a chemical fume hood.[7] Confirm that an eyewash station and safety shower are accessible.[2][8] Don the appropriate PPE.[1]
Handling & Use Work in a well-ventilated area.[7] Avoid direct contact with skin and eyes, and prevent inhalation of vapors.[8] Use the smallest quantity necessary for the procedure.[1]
Storage Store in a tightly closed and properly labeled container.[7][8] Keep in a cool, dry, and well-ventilated area.[4][7] Store away from incompatible materials like strong oxidizing agents.[8][10]
Spill and Disposal Plan

Proper management of spills and waste is essential to prevent environmental contamination and ensure safety.

AspectProcedure
Spill Response Evacuate non-essential personnel from the immediate area.[7] Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[7][10] Collect the absorbed material into a sealed, labeled container for disposal.[7][10] Decontaminate the spill area with soap and water.[7]
Waste Disposal Collect waste this compound in a designated, labeled container suitable for hazardous organic waste.[10] Do not empty into drains or release into the environment.[6][10] Dispose of the hazardous waste through a licensed waste disposal company, following all local, state, and federal regulations.[10][11]

Procedural Workflow

The following diagram outlines the essential steps for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound prep Preparation ppe Don PPE prep->ppe Review SDS & setup handling Handling & Use ppe->handling Proceed to work storage Storage handling->storage Store unused chemical spill Spill Occurs handling->spill Accident disposal Waste Disposal handling->disposal Dispose of waste end_proc End of Procedure storage->end_proc spill_response Spill Response spill->spill_response Contain & Clean spill_response->disposal Dispose of contaminated material disposal->end_proc

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.